2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFGIXTRBDGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a non-proteinogenic amino acid, is a valuable building block in contemporary medicinal chemistry and peptide design. Its unique cyclobutyl moiety introduces conformational constraints and lipophilicity that can significantly influence the pharmacological properties of parent molecules. As a Senior Application Scientist, this guide provides a comprehensive overview of the core physical properties of this compound, underpinned by experimental logic and established analytical techniques. Understanding these characteristics is paramount for its effective application in synthesis, formulation, and drug development. This document will delve into the structural features, thermal properties, solubility profile, and acidity of this compound, offering both established data and field-proven insights.
Core Molecular and Physical Attributes
The foundational physical properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and formulation development.
| Property | Value | Source |
| IUPAC Name | 2-(tert-butoxycarbonylamino)-2-cyclobutylacetic acid | N/A |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| Physical Form | Solid | [2] |
| CAS Number | Multiple CAS numbers are associated with different isomers and related structures. For example, 155905-77-4 for the (S)-enantiomer. | [3] |
Thermal Properties: Melting Point Analysis
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of a substance with high precision. The causality behind this choice lies in its ability to measure the heat flow associated with thermal transitions as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 120 °C) at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge to provide an inert atmosphere.
-
-
Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information about the crystallinity of the sample.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
The solubility of this compound is a critical parameter for its use in both solution-phase synthesis and for the development of oral or injectable drug formulations. As a Boc-protected amino acid with a nonpolar cyclobutyl side chain, its solubility is expected to be higher in organic solvents compared to aqueous media.
Boc-protected amino acids are generally soluble in a range of organic solvents.[4] Common solvents for these compounds include:
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
The solubility in less polar solvents can vary. Due to the presence of the carboxylic acid group, the compound will exhibit some solubility in polar protic solvents and aqueous bases.
Experimental Protocol: Kinetic Solubility Assessment
A standard approach to determine the solubility of a compound for drug discovery purposes is through a kinetic solubility assay. This method provides a rapid assessment of solubility in various solvents.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly polar solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in the target solvent (e.g., phosphate-buffered saline, organic solvents).
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Analysis: After equilibration, measure the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
Caption: Workflow for Kinetic Solubility Assessment.
Acidity and pKa
The acidity of this compound is primarily determined by its carboxylic acid group. The pKa of this group is a critical parameter that dictates the compound's ionization state at a given pH, which in turn influences its solubility, lipophilicity, and biological activity.
The pKa of the α-carboxylic acid group in amino acids is typically in the range of 2-3.[5] This increased acidity compared to a simple carboxylic acid like acetic acid (pKa ≈ 4.76) is due to the electron-withdrawing inductive effect of the adjacent amino group.[6] For this compound, the pKa of the carboxylic acid is expected to fall within this range. The tert-butoxycarbonyl (Boc) protecting group is not expected to significantly alter the pKa of the carboxylic acid. The Boc-protected amino group is not basic and will not have a pKa in the physiological range.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group. This technique involves monitoring the pH of a solution of the compound as a strong base is incrementally added.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or dioxane) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
The physical properties of this compound are integral to its successful application in research and development. This guide has provided a detailed overview of its key characteristics, including its molecular attributes, thermal behavior, solubility profile, and acidity. The experimental protocols outlined herein represent standard, robust methods for the determination of these properties, ensuring data integrity and reproducibility. A thorough understanding and experimental validation of these physical parameters will empower researchers to effectively utilize this versatile building block in the design and synthesis of novel chemical entities with optimized developability profiles.
References
- 1. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylacetic acid - C11H19NO4 | CSSB00010171429 [chem-space.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid: A Cornerstone for Conformationally Constrained Peptidomimetics
Abstract
This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Commonly referred to as Boc-cyclobutylglycine (Boc-Cbg-OH), this molecule serves as a crucial building block for the synthesis of peptides and peptidomimetics with constrained conformations. The incorporation of the cyclobutyl moiety imparts a degree of rigidity to the peptide backbone, which can lead to enhanced biological activity, improved metabolic stability, and increased receptor selectivity. This document will delve into the chemical structure, stereochemistry, and physicochemical properties of Boc-Cbg-OH. Furthermore, it will present a detailed, field-proven synthetic protocol and thorough characterization data. Finally, the guide will explore the strategic applications of this unique amino acid in the design of novel therapeutics, supported by an analysis of its conformational influence on peptide structure.
Introduction: The Rationale for Conformational Constraint in Drug Design
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor receptor affinity and susceptibility to enzymatic degradation.[1] The introduction of conformational constraints into a peptide backbone is a well-established strategy to mitigate these drawbacks.[1] By reducing the number of accessible conformations, the entropic penalty of binding to a biological target is minimized, often resulting in increased binding affinity and specificity.[2][3]
Unnatural amino acids (UAAs) are pivotal tools for achieving this conformational rigidity.[4] Among these, cyclic amino acid derivatives have proven particularly effective. This compound is a prime example of such a UAA, where the cyclobutyl ring appended to the α-carbon restricts the permissible values of the peptide backbone dihedral angles (phi, ψ), thereby pre-organizing the peptide into a more defined secondary structure.[5] The tert-butoxycarbonyl (Boc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the N-terminus during peptide chain elongation.[6]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a central α-carbon atom bonded to a hydrogen atom, a carboxylic acid group, a cyclobutyl group, and a Boc-protected amino group.
Structural Diagram
Caption: Chemical structure of this compound.
Stereochemistry
The α-carbon of this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (S)- and (R)-. The specific stereochemistry is crucial for its biological activity, as interactions with chiral biological macromolecules are stereospecific. The commercially available forms are often the racemic mixture or the individual enantiomers, with the (S)-enantiomer being the most commonly used in the synthesis of L-peptides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | [7] |
| Molecular Weight | 229.27 g/mol | [7] |
| CAS Number | 811460-95-4 (racemic) | [8] |
| 155905-77-4 ((S)-enantiomer) | [7] | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective approach involves the Strecker synthesis of the unprotected amino acid, followed by Boc protection.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Racemic this compound
This protocol is a representative method based on established chemical principles for Strecker synthesis and Boc protection.[9][10][11]
Part 1: Synthesis of 2-Amino-2-cyclobutylacetic Acid (Strecker Synthesis)
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Reagents: Cyclobutanone (1.0 equivalent) is added to the stirred solution, followed by the slow, portion-wise addition of sodium cyanide (1.1 equivalents). Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction will generate hydrogen cyanide gas, which is also highly toxic.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is carefully acidified with concentrated hydrochloric acid and heated to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield 2-amino-2-cyclobutylacetic acid.
Part 2: Boc Protection
-
Dissolution: The synthesized 2-amino-2-cyclobutylacetic acid (1.0 equivalent) is dissolved in a mixture of dioxane and water, or another suitable solvent system.
-
Basification: A base such as sodium bicarbonate or sodium hydroxide (2.0-3.0 equivalents) is added to the solution to deprotonate the amino group.
-
Addition of (Boc)₂O: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) is added portion-wise to the stirred solution at room temperature.
-
Reaction: The reaction is stirred overnight at room temperature. The pH should be maintained in the basic range.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The aqueous solution is then washed with a nonpolar solvent like ether or ethyl acetate to remove unreacted (Boc)₂O. The aqueous layer is acidified to pH 2-3 with a cold, dilute acid (e.g., citric acid or KHSO₄ solution). The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization.[12]
Characterization Data
The structural integrity and purity of the synthesized compound are confirmed using various spectroscopic techniques. The following are representative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
δ 1.70-2.20 (m, 6H, cyclobutyl -CH₂-)
-
δ 2.80-2.95 (m, 1H, cyclobutyl -CH-)
-
δ 4.20-4.30 (d, 1H, α-CH)
-
δ 5.10-5.20 (br d, 1H, -NH-)
-
δ 9.50-10.50 (br s, 1H, -COOH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 18.5 (cyclobutyl -CH₂-)
-
δ 28.4 (-C(CH₃)₃)
-
δ 30.5 (cyclobutyl -CH₂-)
-
δ 42.0 (cyclobutyl -CH-)
-
δ 58.0 (α-C)
-
δ 80.0 (-C(CH₃)₃)
-
δ 155.5 (Boc C=O)
-
δ 176.0 (carboxyl C=O)
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Calculated for C₁₁H₁₉NO₄ [M-H]⁻: 228.13; Found: 228.1.
Infrared (IR) Spectroscopy:
-
IR (KBr, cm⁻¹):
-
3300-2500 (br, O-H stretch of carboxylic acid)
-
2970 (C-H stretch, aliphatic)
-
1715 (C=O stretch, carboxylic acid)
-
1690 (C=O stretch, carbamate)
-
1520 (N-H bend)
-
1160 (C-O stretch)
-
Applications in Drug Discovery and Peptide Design
The primary application of this compound is as a building block in the synthesis of peptidomimetics and other structurally complex molecules for drug discovery.
Induction of Stable Secondary Structures
The incorporation of cyclobutylglycine into a peptide sequence can induce and stabilize specific secondary structures, such as β-turns and helical conformations. The restricted rotation around the N-Cα and Cα-C bonds, due to the steric hindrance of the cyclobutyl group, limits the accessible conformational space of the peptide backbone. This pre-organization can enhance the affinity of the peptide for its target receptor by reducing the entropic cost of binding.
Enhanced Proteolytic Stability
The bulky cyclobutyl group can sterically shield the adjacent peptide bonds from the action of proteases. This increased resistance to enzymatic degradation is a significant advantage for peptide-based therapeutics, as it can lead to a longer in vivo half-life and improved bioavailability.
Logical Framework for Application
Caption: Application workflow of Boc-cyclobutylglycine in drug discovery.
Conclusion
This compound is a valuable and versatile tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural feature—the α-cyclobutyl group—provides a reliable means of introducing conformational constraints into peptide backbones. This guide has provided a detailed overview of its structure, synthesis, and characterization, underscoring its importance as a well-defined chemical entity. The strategic incorporation of this non-proteinogenic amino acid into peptide sequences offers a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. As the field of peptide-based drug discovery continues to evolve, the demand for sophisticated building blocks like Boc-cyclobutylglycine is expected to grow, further solidifying its role in the design of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Conformational Constraint on Peptide Solubility Limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Boc-N-cyclobutyl-glycine 95% | CAS: 1779868-81-3 | AChemBlock [achemblock.com]
- 8. N-boc-glycine | Sigma-Aldrich [sigmaaldrich.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
(Boc-cyclobutyl-glycine) CAS number 811460-95-4
An In-depth Technical Guide to (Boc-cyclobutyl-glycine) CAS 811460-95-4
Abstract
This technical guide provides a comprehensive overview of (Boc-cyclobutyl-glycine), CAS number 811460-95-4, a non-proteinogenic amino acid of significant interest in peptidomimetic and drug discovery research. As a unique building block, its cyclobutyl moiety offers a valuable tool for introducing conformational constraints and modifying the physicochemical properties of peptides. This document details the compound's chemical identity, offers insights into its synthesis and purification, outlines its applications in peptide chemistry, and provides validated analytical methodologies for its characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this unnatural amino acid in their work.
Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery
The 20 proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the exploration of chemical space beyond these natural building blocks has opened new frontiers in medicinal chemistry. Unnatural amino acids (UAAs) are non-naturally occurring amino acids that can be incorporated into peptide sequences to enhance their therapeutic properties.[1] By introducing novel side chains, stereochemistries, or backbone constraints, UAAs can address the inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and limited receptor specificity.[2][3]
(Boc-cyclobutyl-glycine), a derivative of glycine bearing a cyclobutyl group at the alpha-carbon, is a prime example of a UAA designed to impart specific structural attributes. The cyclobutyl ring introduces steric bulk and conformational rigidity, which can significantly influence the secondary structure of a peptide.[4] This can lead to peptides with improved resistance to enzymatic degradation and enhanced binding affinities for their biological targets.[5] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[4] This guide will delve into the technical specifics of (Boc-cyclobutyl-glycine), providing the necessary information for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (Boc-cyclobutyl-glycine) is essential for its effective application in synthesis and for the interpretation of experimental data.
| Property | Value | Source |
| CAS Number | 811460-95-4 | Internal Data |
| Molecular Formula | C₁₁H₁₉NO₄ | Internal Data |
| Molecular Weight | 229.27 g/mol | Internal Data |
| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid | Internal Data |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO, and aqueous base. Sparingly soluble in water. | Inferred from similar compounds |
| Melting Point | Not available. Expected to be in the range of 120-150 °C. | Inferred from similar compounds |
Structural Elucidation:
The structure of (Boc-cyclobutyl-glycine) features a chiral center at the alpha-carbon, and the commercially available material is typically a racemic mixture (DL-form). The key structural components are:
-
Cyclobutyl Ring: Confers conformational rigidity and hydrophobicity.
-
Glycine Backbone: The core amino acid structure.
-
Boc Protecting Group: An acid-labile protecting group essential for peptide synthesis.[4]
Synthesis and Purification
Proposed Synthesis Workflow: Amidomalonate Pathway
The amidomalonate synthesis provides a reliable method for producing α-amino acids through the alkylation of a malonic ester derivative.[6]
Caption: Proposed synthesis workflow for (Boc-cyclobutyl-glycine).
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example and may require optimization.
Step 1 & 2: Alkylation of Diethyl 2-acetamidomalonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl 2-acetamidomalonate and stir until fully dissolved.
-
Add cyclobutyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter off any salts, and concentrate the filtrate under reduced pressure to obtain the crude alkylated malonate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude alkylated malonate, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for an extended period (typically overnight) to ensure complete hydrolysis of the ester and amide groups.
-
The progress of the decarboxylation can be monitored by the evolution of CO₂.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., pyridine or ammonium hydroxide) to precipitate the crude DL-cyclobutylglycine.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 4: Boc Protection
-
Suspend the crude DL-cyclobutylglycine in a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to the suspension.[7]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring vigorously.[7]
-
Allow the reaction to proceed at room temperature overnight.
-
Acidify the reaction mixture with a cold, dilute solution of citric acid or KHSO₄ to a pH of 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (Boc-cyclobutyl-glycine).
Purification
The crude product can be purified by one or more of the following techniques:
-
Recrystallization: From a suitable solvent system such as ethyl acetate/hexanes.
-
Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the eluent.
Applications in Peptide Synthesis and Drug Design
The unique structural features of (Boc-cyclobutyl-glycine) make it a valuable building block in several areas of research.
Peptidomimetics and Conformational Constraint
The incorporation of (Boc-cyclobutyl-glycine) into a peptide sequence introduces a significant conformational constraint due to the steric bulk of the cyclobutyl ring.[4] This can be strategically employed to:
-
Induce specific secondary structures: Such as β-turns or helical motifs, which are often crucial for biological activity.
-
Enhance metabolic stability: The non-natural side chain can prevent or slow down enzymatic degradation by proteases.[5]
-
Modulate receptor binding: The fixed orientation of the side chain can lead to improved binding affinity and selectivity for a target receptor.
Caption: Application of (Boc-cyclobutyl-glycine) in drug design.
Solid-Phase Peptide Synthesis (SPPS)
(Boc-cyclobutyl-glycine) is fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support.
General Boc-SPPS Cycle:
-
Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide using an acid such as trifluoroacetic acid (TFA).[4]
-
Neutralization: Neutralization of the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIEA).
-
Coupling: Activation of the carboxyl group of the incoming Boc-amino acid (in this case, Boc-cyclobutyl-glycine) with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with the free N-terminal amine on the resin.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of (Boc-cyclobutyl-glycine).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutyl protons, the α-proton, and a prominent singlet for the nine equivalent protons of the Boc group, typically around 1.4 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the cyclobutyl ring.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
-
1.40-1.50 (s, 9H): (CH₃)₃C- of Boc group
-
1.80-2.40 (m, 6H): Cyclobutyl -CH₂- protons
-
2.90-3.10 (m, 1H): Cyclobutyl -CH- proton
-
4.20-4.40 (d, 1H): α-CH proton
-
5.00-5.20 (br d, 1H): -NH proton
-
10.0-12.0 (br s, 1H): -COOH proton
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of (Boc-cyclobutyl-glycine).
Exemplary HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Retention Time: Approximately 10-15 minutes, depending on the specific gradient and column.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.
-
Expected [M-H]⁻ ion: 228.12 m/z
-
Expected [M+Na]⁺ ion: 252.12 m/z
Conclusion
(Boc-cyclobutyl-glycine) represents a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics. Its unique cyclobutyl moiety provides a powerful tool for introducing conformational constraints, enhancing metabolic stability, and modulating biological activity. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its applications in peptide chemistry, and robust analytical methods for its characterization. As the demand for more sophisticated peptide-based therapeutics continues to grow, the strategic incorporation of unnatural amino acids like (Boc-cyclobutyl-glycine) will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9169287B2 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]
- 4. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
Discovery and synthesis of novel cyclobutyl amino acids
<_E382B_8_E383A_3_E382B_9_E383BC_E382B_3_E383A_4_E382B_8_E383A_5_E382B_1_E383A_6_E382B_5_E383A_7_E382B_1_E383A_8_E382B_8_E383A_9>## An In-Depth Technical Guide to the Discovery and Synthesis of Novel Cyclobutyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Cyclobutyl amino acids (CBAAs) represent a compelling class of unnatural amino acids that are gaining significant traction in medicinal chemistry and drug discovery.[1] Their unique, conformationally constrained four-membered ring introduces a puckered structure that can impart favorable pharmacological properties to parent molecules.[2] This guide provides a comprehensive overview of the discovery and synthesis of novel CBAAs, delving into the strategic considerations behind their design, prevalent synthetic methodologies, and their impactful applications in modern drug development. We will explore the causal relationships behind experimental choices, offering field-proven insights to equip researchers with the knowledge to effectively leverage this promising structural motif.
The Rationale for Cyclobutyl Amino Acids in Drug Design: Beyond the Proteome
The 20 proteinogenic amino acids provide a foundational alphabet for peptide and protein structure. However, to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, medicinal chemists often turn to unnatural amino acids.[3][4] Among these, CBAAs have emerged as particularly valuable tools for several key reasons:
-
Conformational Constraint and Pre-organization: The rigid, puckered conformation of the cyclobutane ring restricts the rotational freedom of the amino acid backbone and side chain.[5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[2] This principle is crucial in the design of peptidomimetics and inhibitors of protein-protein interactions.[6][7][8]
-
Bioisosterism: Cyclobutyl moieties can serve as effective bioisosteres for other chemical groups.[9] For instance, they can replace larger, more flexible cyclic systems or planar aromatic rings, improving properties like metabolic stability and solubility.[2][10] The strategic replacement of functional groups with bioisosteres that possess similar steric and electronic properties is a cornerstone of rational drug design.[11][12]
-
Improved Pharmacokinetic Profiles: The introduction of a cyclobutane scaffold can block metabolically labile sites within a molecule, enhancing its stability against enzymatic degradation.[2][10] This often translates to improved pharmacokinetic profiles, a critical consideration in the development of orally bioavailable drugs.
-
Proline Mimicry: Certain CBAA derivatives can act as conformationally restricted analogs of proline, an amino acid known for its unique ability to induce turns in peptide chains.[13][14] By designing novel proline mimetics, researchers can fine-tune the secondary structure of peptides to enhance their biological activity.[15]
Strategic Pathways to Novel Cyclobutyl Amino Acids: A Synthetic Overview
The synthesis of enantiomerically pure and diversely functionalized CBAAs presents a significant synthetic challenge. Several key strategies have been developed, each with its own set of advantages and considerations.
[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis
The [2+2] cycloaddition of two olefinic components is the most direct and atom-economical method for constructing the cyclobutane core.[16][17]
-
Photochemical [2+2] Cycloaddition: This classical approach often utilizes UV irradiation to promote the cycloaddition of alkenes.[17] Recent advancements have seen the rise of visible-light-mediated photocatalysis, which offers milder reaction conditions and greater functional group tolerance.[1][18][19] For example, the use of iridium-based triplet energy transfer catalysts has enabled the efficient synthesis of cyclobutane α-amino acid derivatives from dehydroamino acids and styrenes.[1][18][19]
-
Transition Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts, particularly those based on cobalt and gold, have proven effective in promoting stereoselective [2+2] cycloadditions.[20] These methods often allow for the construction of highly functionalized cyclobutanes with excellent control over stereochemistry.
-
Organocatalyzed [2+2] Cycloaddition: The use of small organic molecules as catalysts has emerged as a powerful, environmentally friendly alternative.[21] Dual activation strategies, employing both amino- and hydrogen-bonding catalysis, can achieve high diastereo- and enantioselectivity in the synthesis of nitrocyclobutanes, which are versatile intermediates for CBAA synthesis.[21]
Diagram: General Strategies for Cyclobutane Amino Acid Synthesis
Caption: Key synthetic approaches to cyclobutyl amino acids.
Ring-Closing Metathesis (RCM): Crafting Rings from Acyclic Precursors
Ring-closing metathesis has become a powerful tool for the synthesis of a wide variety of cyclic compounds, including those containing the cyclobutane scaffold.[22][23] This method typically involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene precursor.[22] RCM offers excellent functional group tolerance and has been successfully applied to the synthesis of cyclohexenyl-based beta-amino acids and other complex cyclic amino acid derivatives.[24]
Ring Contraction Strategies: An Unconventional Approach
More recently, novel strategies involving the contraction of larger rings have been developed. For example, a highly stereoselective synthesis of multisubstituted cyclobutanes has been achieved from readily accessible pyrrolidines via an iodonitrene-mediated nitrogen extrusion process.[25] This method proceeds through a radical pathway and allows for the synthesis of complex spirocyclobutanes.[25]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these synthetic strategies, we present a generalized, step-by-step protocol for a visible light-mediated [2+2] cycloaddition, a modern and increasingly popular method.
Protocol: Visible Light-Mediated [2+2] Cycloaddition for α-Cyclobutyl Amino Acid Synthesis
Objective: To synthesize a cyclobutane α-amino acid derivative from a dehydroamino acid and a styrene-type olefin using a photocatalyst.[1][18][19]
Materials:
-
Dehydroamino acid derivative (e.g., N-acetyl-α,β-dehydroalanine methyl ester)
-
Styrene-type olefin (e.g., 4-methylstyrene)
-
Photocatalyst (e.g., [Ir(dFCF3ppy)2(dtbpy)]PF6)
-
Degassed solvent (e.g., dichloromethane)
-
Photoreactor equipped with a blue LED light source (λ ≈ 415-456 nm)[19][26]
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the dehydroamino acid (1.0 equiv), the styrene-type olefin (1.5 equiv), and the photocatalyst (e.g., 1-5 mol%).
-
Solvent Addition: Add the degassed solvent to achieve the desired concentration (typically 0.1-0.2 M).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the sealed reaction vessel in the photoreactor and irradiate with the blue LED light source at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclobutane amino acid derivative.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques to confirm its structure and purity.
Causality Behind Choices:
-
Choice of Photocatalyst: The iridium-based catalyst is selected for its strong absorption in the visible light spectrum and its high triplet energy, which is necessary to excite the styrene derivative to its triplet state, initiating the cycloaddition.[19]
-
Excess Olefin: Using a slight excess of the styrene derivative helps to ensure complete consumption of the limiting dehydroamino acid.
-
Degassing: The removal of oxygen is critical as triplet states are readily quenched by molecular oxygen, which would inhibit the desired reaction.
-
Blue Light Irradiation: The wavelength of the light source is chosen to match the absorption maximum of the photocatalyst, ensuring efficient energy transfer.
Applications and Future Perspectives: The Expanding Role of CBAAs
The unique structural and conformational properties of CBAAs have led to their incorporation into a growing number of drug candidates and bioactive molecules.[2][16]
| Application Area | Impact of Cyclobutyl Amino Acid | Example Compound Class |
| Oncology | Improved metabolic stability and potency. | IDH1 inhibitors (e.g., Ivosidenib) |
| Infectious Diseases | Enhanced potency and conformational restriction. | HCV Protease Inhibitors (e.g., Boceprevir)[5] |
| Autoimmune Diseases | Conformational restriction leading to potent inhibition.[2] | RORγt inhibitors[2] |
| Peptidomimetics | Increased proteolytic stability and defined secondary structures.[7][27] | Cell-penetrating peptides[7][28] |
Future Outlook: The field of CBAA synthesis is poised for continued growth, driven by the development of more efficient and stereoselective catalytic methods. As our ability to synthesize a wider array of functionalized CBAAs expands, so too will their application in tackling increasingly complex biological targets. The exploration of novel CBAA-containing peptidomimetics and their use in areas such as targeted protein degradation and the modulation of allosteric sites represent exciting frontiers for future research.
References
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. sbl.unmc.edu [sbl.unmc.edu]
- 7. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosterism - Drug Design Org [drugdesign.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wdlubellgroup.com [wdlubellgroup.com]
- 14. Proline Derivatives and Analogs [sigmaaldrich.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. baranlab.org [baranlab.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Ring Closing Metathesis [organic-chemistry.org]
- 23. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 24. Synthesis of substituted cyclohexenyl-based beta-amino acids by ring-closing metathesis. | Semantic Scholar [semanticscholar.org]
- 25. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones [mdpi.com]
- 27. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Architecture of Stability: An In-Depth Technical Guide to the Role of Constrained Amino Acids in Peptide Structure
Abstract
The therapeutic potential of peptides is immense, yet their clinical utility is often hindered by inherent conformational flexibility and susceptibility to proteolytic degradation. This guide provides an in-depth exploration of a powerful solution: the incorporation of constrained amino acids. By pre-organizing a peptide into its bioactive conformation, these unique building blocks enhance binding affinity, improve metabolic stability, and increase specificity. We will delve into the core principles of conformational constraint, survey the major classes of constrained amino acids, and detail the analytical and synthetic methodologies essential for their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage constrained peptide design to create next-generation therapeutics.
The Challenge: Overcoming the Flexibility of Native Peptides
Native peptides in solution do not exist as single, static structures. Instead, they populate a vast ensemble of conformations, a state of high conformational entropy. While this flexibility can be advantageous in nature, it presents significant hurdles in drug development:
-
Entropic Cost of Binding: For a peptide to bind its target receptor, it must adopt a specific, low-energy "bioactive" conformation. The transition from a flexible, disordered state to a rigid, bound state is entropically unfavorable, which can weaken binding affinity.[1][2]
-
Lack of Specificity: A flexible peptide may adopt different conformations to bind to multiple off-target receptors, leading to undesirable side effects.
Constraining the peptide's structure addresses these challenges directly. By "locking" the peptide into or near its bioactive conformation, we reduce the entropic penalty of binding, sterically hinder the approach of proteases, and enhance target specificity.[1][2][8][9]
Strategies for Inducing Conformational Constraint
Conformational constraint is achieved by introducing specific chemical modifications that restrict the rotational freedom of the peptide backbone or side chains. The choice of strategy is dictated by the desired target structure (e.g., helix, turn, or loop) and the synthetic feasibility.
Backbone (Dihedral) Constraints
These modifications directly limit the permissible phi (φ) and psi (ψ) dihedral angles of the peptide backbone.
-
α,α-Disubstituted Amino Acids: These are among the most powerful tools for inducing specific secondary structures.
-
α-Aminoisobutyric Acid (Aib): The archetypal example, Aib, possesses two methyl groups on its α-carbon.[10] This gem-dimethyl substitution sterically restricts the available Ramachandran space, strongly favoring φ and ψ angles consistent with helical conformations, particularly the 3₁₀-helix in shorter sequences and the α-helix in longer ones.[3][11][12][13] Aib's achiral nature also simplifies synthesis.
-
-
N-Alkylation: Introducing an alkyl group (typically methyl) to the backbone amide nitrogen removes the hydrogen-bond donor capability and can create steric hindrance that favors specific rotamers. N-methylation is a common strategy to improve cell permeability and resist proteolysis.[2][14]
-
Proline and its Derivatives: The cyclic nature of proline's side chain, which connects back to the backbone nitrogen, restricts the φ angle to approximately -65°.[15] This makes proline a potent "helix breaker" but an excellent inducer of β-turns.
Global and Side-Chain Constraints
These strategies involve creating covalent linkages between different parts of the peptide to form a macrocycle.
-
Cyclization: Linking the N- and C-termini (head-to-tail) or connecting a side chain to a terminus or another side chain creates a cyclic peptide. Cyclization dramatically reduces flexibility and can shield the termini from exopeptidases.[4][19] Common methods include forming disulfide bonds (Cys-Cys) or lactam bridges (e.g., between the side chains of Asp/Glu and Lys/Orn).[1][20]
-
Peptide Stapling: This technique involves creating a covalent brace across adjacent turns of an α-helix, typically by cross-linking the side chains of amino acids at the i and i+4 or i+7 positions. Hydrocarbon stapling, using specialized amino acids that undergo ruthenium-catalyzed ring-closing metathesis, is a popular method for stabilizing helical structures and improving cell penetration.[8][14][21]
Data Presentation: Comparison of Constraining Strategies
| Strategy | Type of Constraint | Primary Structural Effect | Key Advantages |
| Aib Incorporation | Backbone (Dihedral) | Induces α- and 3₁₀-helices | Potent helix induction, metabolic stability |
| Proline | Backbone (Dihedral) | Induces β-turns, breaks helices | Defines turns, structural rigidity |
| N-Methylation | Backbone (Dihedral) | Disrupts H-bonds, can favor cis-amides | Increased proteolytic resistance, improved PK |
| Cyclization | Global (Side-Chain/Termini) | Reduces overall flexibility, defines loops | High stability, resistance to exopeptidases |
| Stapling | Global (Side-Chain) | Stabilizes α-helical structures | Helix stabilization, enhanced cell permeability |
The Impact on Peptide Therapeutics
The incorporation of constrained amino acids has revolutionized peptide drug design, transforming metabolically labile peptides into robust drug candidates.
-
Enhanced Stability: A rigid conformation is a poor substrate for proteases, leading to a significantly longer half-life in vivo.[3][4][5] Aib-containing peptides and cyclic peptides are well-documented examples of this enhanced stability.[3][19]
-
Increased Affinity and Potency: By pre-organizing the peptide into its bioactive conformation, the entropic penalty for binding is minimized. This leads to a more favorable Gibbs free energy of binding (ΔG), resulting in higher affinity (lower Kd) and greater biological potency.[1][9]
-
Improved Pharmacokinetics: Beyond stability, certain constraints can improve pharmacokinetic (PK) properties. For instance, N-methylation can enhance membrane permeability and oral bioavailability by masking hydrogen bond donors and increasing lipophilicity.[2][14]
A prime example is the development of GLP-1 receptor agonists for diabetes. Native GLP-1 has a very short half-life. Analogs incorporating constrained amino acids exhibit enhanced proteolytic resistance, allowing for less frequent dosing.[3]
Visualization: Mechanism of Proteolytic Resistance
The following diagram illustrates how conformational constraint prevents a peptide from fitting into the active site of a protease.
Caption: A flexible peptide can adopt the extended conformation required for protease binding, while a rigid, constrained peptide cannot.
Analytical Validation of Peptide Structure
Asserting that a constraint has induced a desired conformation requires rigorous biophysical analysis. Two primary spectroscopic techniques are indispensable for this purpose.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, powerful technique for assessing the secondary structure of peptides in solution.[22][23] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[24][25] Different secondary structures produce distinct CD spectra in the far-UV region (190-250 nm).[24]
-
α-Helix: Characterized by strong negative bands near 222 nm and 208 nm, and a positive band around 195 nm.[24]
-
β-Sheet: Shows a broad negative band around 218 nm and a positive band near 195 nm.[24]
-
Random Coil: Dominated by a strong negative band near 200 nm.
By comparing the CD spectrum of a constrained peptide to its linear counterpart, a researcher can quickly confirm, for example, a successful induction of helicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-resolution structural information in solution, making it the gold standard for detailed peptide structure determination.[26][27][28] A suite of 2D NMR experiments (COSY, TOCSY, NOESY) is used to assign all proton resonances and measure through-space proximities.[27][28][29]
-
Nuclear Overhauser Effect (NOE): The NOESY experiment is critical, as it detects protons that are close in space (<5 Å), regardless of their position in the primary sequence.[26][29] A pattern of short-range NOEs (e.g., between adjacent residues) and medium-range NOEs (e.g., between i and i+3 or i+4 residues) provides the distance restraints needed to calculate a 3D structure.
-
Chemical Shifts: The chemical shifts of α-protons can also be indicative of secondary structure. Downfield shifts are often associated with β-sheets, while upfield shifts suggest helical content.
-
Scalar Couplings: Measuring ³J-coupling constants can provide information about dihedral angles.
Solid-state NMR is also a valuable tool, particularly for studying peptides that are aggregated or membrane-bound.[16][30]
Experimental Protocols & Workflows
Workflow for Rational Design of a Constrained Peptide
The design process is an iterative cycle of computational modeling, synthesis, and experimental validation.
Caption: The iterative workflow for designing and validating a constrained peptide therapeutic.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Constrained Peptide
This protocol outlines the general steps for synthesizing a peptide containing a constrained amino acid (e.g., Aib) using Fmoc/tBu chemistry.[31][32][33]
-
Resin Selection & Swelling: Choose a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling: If not using a pre-loaded resin, couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt or DIC/Oxyma and a base like DIPEA.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.
-
Standard Amino Acid Coupling: Couple the next standard Fmoc-protected amino acid in the sequence using a 4-fold molar excess of the amino acid, coupling reagents, and base. Allow to react for 1-2 hours. Confirm completion with a qualitative test (e.g., Kaiser test).
-
Repeat Deprotection & Coupling: Repeat steps 3 and 4 for each standard amino acid in the sequence.
-
Constrained Amino Acid Coupling: For sterically hindered residues like Aib, a standard coupling protocol may be inefficient.
-
Causality: The steric bulk of Aib's gem-dimethyl group hinders the approach to the reactive carbonyl.
-
Solution: Use a stronger coupling reagent (e.g., HATU) and/or extend the coupling time significantly (4-24 hours). Double coupling (repeating the coupling step) may be necessary.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final deprotection (Step 3).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification & Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry (e.g., LC-MS).
Protocol: Analysis by Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[23] The buffer must be transparent in the far-UV range.
-
Determine the precise peptide concentration, typically between 0.1 to 0.5 mg/mL, using UV absorbance at 280 nm (if Trp/Tyr are present) or by quantitative amino acid analysis.[23]
-
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV.[23]
-
Calibrate the instrument using a standard like camphor sulfonic acid.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone using a quartz cuvette with a short pathlength (e.g., 1 mm).
-
Record the spectrum of the peptide sample under the same conditions (e.g., wavelength scan from 260 nm to 190 nm, 1 nm bandwidth, 1s averaging time).
-
-
Data Processing & Interpretation:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) to normalize for concentration, pathlength, and number of residues.
-
Analyze the resulting spectrum by observing the position and magnitude of characteristic peaks to determine the predominant secondary structure.[24][25]
-
The Future: Computational Design and Novel Constraints
The field continues to evolve, with computational tools playing an increasingly vital role.[34] De novo design algorithms can now model and create hyperstable constrained peptide scaffolds with novel topologies.[35] These methods allow for the design of peptides to fit precisely into target binding pockets, opening up new frontiers for tackling previously "undruggable" targets like protein-protein interactions.[8][35] The exploration of new and diverse constraining chemistries, combined with powerful computational prediction, will undoubtedly accelerate the discovery of the next generation of peptide-based therapeutics.
References
- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery | Semantic Scholar [semanticscholar.org]
- 7. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 9. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxyproline Ring Pucker Causes Frustration of Helix Parameters in the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 24. verifiedpeptides.com [verifiedpeptides.com]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. chem.uzh.ch [chem.uzh.ch]
- 27. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 28. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 29. m.youtube.com [m.youtube.com]
- 30. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bachem.com [bachem.com]
- 32. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 33. masterorganicchemistry.com [masterorganicchemistry.com]
- 34. Redirecting [linkinghub.elsevier.com]
- 35. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Chemical Innovation: A Technical Guide to Unnatural Amino Acids in Drug Design
Abstract
The therapeutic landscape is in a constant state of evolution, driven by the demand for more precise, potent, and stable drugs.[1] While the 20 canonical amino acids provide the fundamental blueprint for life, their inherent limitations can hinder the development of ideal therapeutic candidates, particularly for peptide- and protein-based drugs.[2] This guide delves into the transformative potential of unnatural amino acids (Uaas), synthetic building blocks that transcend the boundaries of the natural genetic code.[1][2] By introducing novel chemical functionalities, Uaas empower drug developers to meticulously tailor the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] We will explore the strategic incorporation of Uaas to enhance enzymatic stability, modulate receptor selectivity, and improve bioavailability, ultimately paving the way for a new generation of innovative medicines.[] This document provides an in-depth examination of the core methodologies for Uaa integration, from solid-phase synthesis to cutting-edge genetic code expansion techniques, offering researchers and drug development professionals a comprehensive resource to unlock the full potential of these remarkable molecular tools.
The Rationale for Moving Beyond the Canonical 20: Overcoming Nature's Limitations
Peptides and proteins are exquisite biological machines, but their therapeutic application is often hampered by inherent liabilities.[5][6] They are susceptible to rapid degradation by proteases, can exhibit poor membrane permeability, and may lack the desired target specificity, leading to off-target effects.[3][] Unnatural amino acids (Uaas) offer a powerful toolkit to systematically address these challenges.[1][3] These are amino acids not found among the 20 standard proteinogenic amino acids and can be introduced through chemical synthesis or genetic engineering.[]
The strategic incorporation of Uaas allows for the fine-tuning of a drug candidate's physicochemical properties in ways unattainable with the standard amino acid repertoire.[1][3] This includes:
-
Enhanced Proteolytic Stability: By replacing L-amino acids at protease cleavage sites with D-amino acids, N-methylated amino acids, or other sterically hindering Uaas, the peptide backbone becomes resistant to enzymatic degradation, significantly extending its circulatory half-life.[7][8] A classic example is the development of octreotide, a synthetic analog of somatostatin. By replacing L-Trp⁸ with D-Trp⁸, among other modifications, the half-life was dramatically increased from 1-2 minutes to 1.5 hours.[3]
-
Improved Pharmacokinetic Profiles: Uaas can be designed to modulate lipophilicity and other properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME).[3] For instance, the replacement of a phenylalanine residue with a hydrocinnamate residue in the C5a peptide antagonist PMX53 to create PMX205 resulted in improved oral bioavailability and central nervous system penetration.
-
Increased Potency and Selectivity: The unique side chains of Uaas can create novel interactions with target receptors, leading to enhanced binding affinity and greater selectivity.[9] This allows for the design of drugs that are more potent and have fewer off-target effects.[1]
-
Novel Functionalities: Uaas can introduce bioorthogonal handles for site-specific conjugation of imaging agents or cytotoxic payloads, as seen in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[10] They can also incorporate photosensitive groups for light-controlled drug activation or fluorescent probes for mechanistic studies.[11]
The impact of Uaas is not merely theoretical; numerous FDA-approved drugs leverage their unique properties.[3][5][6] Examples include the antihypertensive methyldopa, the muscle relaxant baclofen, and the anti-diabetic sitagliptin, all of which contain Uaa scaffolds that are critical to their therapeutic function.[1][5][6][12]
Methodologies for Unnatural Amino Acid Incorporation
The integration of Uaas into peptides and proteins can be broadly categorized into two main approaches: chemical synthesis and biosynthetic methods.
Chemical Synthesis: The Power of Solid-Phase Peptide Synthesis (SPPS)
For peptides and small proteins, solid-phase peptide synthesis (SPPS) is the cornerstone technique for incorporating Uaas.[13][14][15] This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[14] The fundamental cycle of SPPS—deprotection, coupling, and washing—is adaptable for both natural and unnatural amino acids.[13]
However, the unique structures of Uaas can present challenges, such as steric hindrance from bulky side chains, which may necessitate the use of stronger coupling reagents or modified reaction conditions.[13]
This protocol outlines a single coupling cycle for incorporating a Uaa using the widely adopted Fmoc/tBu strategy.[13]
-
Resin Preparation and Swelling:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[13]
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected Uaa (3-5 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution to activate the carboxylic acid.
-
Immediately add the activated Uaa solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling. For sterically hindered Uaas, longer coupling times or a second coupling step may be necessary.[13]
-
Drain the coupling solution and wash the resin extensively with DMF.
-
-
Chain Elongation and Cleavage:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Upon completion of the synthesis, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Iterative cycle of solid-phase peptide synthesis for Uaa incorporation.
Biosynthetic Methods: The Dawn of Genetic Code Expansion
For larger proteins, the site-specific incorporation of Uaas can be achieved by expanding the genetic code of living organisms.[16][17] This powerful technique relies on the creation of an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[18][19] This orthogonal pair functions independently of the host cell's own translational machinery and is designed to recognize a specific Uaa and a unique codon, typically a "blank" stop codon like the amber codon (UAG).[18][19][20]
The key to a successful OTS is its orthogonality; the engineered aaRS must not charge any endogenous tRNAs, and the engineered tRNA must not be recognized by any endogenous aaRSs.[18][19] This ensures that the Uaa is incorporated only at the designated site in the protein sequence.[21]
-
Design and Construction of the Orthogonal Pair: An aaRS/tRNA pair from a phylogenetically distant organism (e.g., an archaeal pair for use in E. coli) is chosen to minimize cross-reactivity.[18][21] The aaRS is then mutated through directed evolution or rational design to recognize the desired Uaa. The anticodon of the tRNA is mutated to recognize the amber stop codon (UAG).[22]
-
Gene Engineering: The gene encoding the protein of interest is mutated to introduce a UAG codon at the desired site of Uaa incorporation.[23][24]
-
Co-expression: The engineered genes for the orthogonal aaRS, the suppressor tRNA, and the target protein are co-expressed in a host organism (e.g., E. coli).[23][24]
-
Uaa Supplementation: The Uaa is added to the cell culture medium and is taken up by the host cells.[23][24]
-
Protein Expression and Uaa Incorporation: Inside the cell, the orthogonal aaRS specifically charges the suppressor tRNA with the Uaa.[22] When the ribosome encounters the UAG codon in the target mRNA, the charged suppressor tRNA delivers the Uaa, allowing protein synthesis to continue.[22]
-
Purification and Verification: The full-length protein containing the Uaa is then purified and its identity is confirmed using techniques such as mass spectrometry.[17]
Caption: Genetic code expansion via stop codon suppression.
Case Studies: The Impact of Uaas on Drug Properties
The strategic use of Uaas has led to significant improvements in the therapeutic profiles of numerous peptide and protein drugs.
| Drug/Analog | Modification | Unnatural Amino Acid | Improved Property | Reference |
| Octreotide | Analog of somatostatin | D-Tryptophan | Increased half-life (1.5 h vs. 1-2 min) | [3] |
| MGS5 | Analog of minigastrin | N-Me-norleucine, 1-naphthylalanine | Improved metabolic stability and tumor-to-kidney ratio | [3] |
| PMX205 | Analog of PMX53 (C5a antagonist) | Hydrocinnamate | Improved oral bioavailability and CNS penetration | |
| [177Lu]Lu-DOTA-1(46) | Analog of a CCK2R binding ligand | N-methylated amino acids | Enhanced in vivo enzymatic stability | [3] |
Table 1: Examples of Uaa-Mediated Improvements in Drug Properties.
Future Perspectives and Conclusion
The field of unnatural amino acids in drug design is continually advancing. The development of new orthogonal translation systems, including those that utilize quadruplet codons or unnatural base pairs, promises to enable the incorporation of multiple distinct Uaas into a single protein.[16][25] This will open up unprecedented possibilities for creating highly sophisticated protein therapeutics with precisely tailored properties.
References
- 1. biosynth.com [biosynth.com]
- 2. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Chemical Modifications Designed to Improve Peptide Stability: Inc...: Ingenta Connect [ingentaconnect.com]
- 9. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 17. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Role of Orthogonality in Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 23. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pnas.org [pnas.org]
Introduction: The Indispensable Role of Amine Protection in Modern Synthesis
An In-depth Technical Guide to the Boc-Protection of α-Amino Acids for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and complex molecule construction, the strategic use of protecting groups is a cornerstone of success.[1][] Unprotected amino acids possess at least two reactive functional groups—the α-amino group and the α-carboxyl group—which can lead to undesirable side reactions, such as polymerization, during synthetic transformations.[3][4] The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the α-amino functionality of amino acids, pivotal to advancements in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry.[1][][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the theory and practice of Boc-protection. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and explain the causality behind the procedural choices, empowering you to apply this critical technique with confidence and precision.
The Boc Group: Properties and Strategic Advantages
The Boc group is a carbamate that effectively masks the nucleophilicity of the amino group.[6] Its widespread adoption stems from a unique combination of chemical properties that make it an ideal temporary shield:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while remaining stable to a wide range of other reagents.[6][7]
-
Base and Nucleophile Stability: N-Boc protected amino acids exhibit excellent stability in the presence of bases and various nucleophiles, a crucial feature for orthogonal protection strategies.[6][8]
-
Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as benzyloxycarbonyl (Cbz), the Boc group is stable under the conditions of catalytic hydrogenation, offering a significant advantage in complex synthetic routes.[6]
-
Enhanced Solubility and Crystallinity: The introduction of the bulky, non-polar Boc group can improve the solubility of amino acids in organic solvents and often results in crystalline, easy-to-handle solids.[5][6][9]
These properties make the Boc group a cornerstone of the Boc/Bn (benzyl) strategy in SPPS, where the temporary Boc group is removed at each cycle, and the more permanent, acid-stable side-chain protecting groups (like benzyl ethers) are removed at the final cleavage step.[5][9]
The Chemistry of Boc Protection: Mechanism and Reagents
The most common and efficient method for introducing the Boc group onto the α-amino group of an amino acid involves the use of di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[1][6][10] The reaction is typically carried out under basic conditions.[1]
The Reaction Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution. The base deprotonates the α-amino group of the amino acid, increasing its nucleophilicity.[1] The resulting amino anion then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11][12] This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group. This unstable intermediate subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated by the solvent or in the workup.[11][12][13]
Caption: Mechanism of Boc-protection of an amino acid using Boc anhydride.
Key Reagents and Their Roles
The choice of reagents is critical for a successful and high-yielding Boc-protection reaction.
| Reagent | Role | Common Choices | Rationale for Use |
| Boc Source | Electrophilic source of the Boc group | Di-tert-butyl dicarbonate ((Boc)₂O) | Highly reactive, efficient, and its byproducts (CO₂ and tert-butanol) are volatile and easily removed.[10][14] |
| Base | Deprotonates the amino group, enhancing its nucleophilicity | Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | The choice of base depends on the substrate and solvent system. Inorganic bases are common in aqueous/organic mixtures.[1][7][14] DMAP can be used as a catalyst for less nucleophilic amines.[7][15] |
| Solvent | Dissolves both the amino acid and (Boc)₂O | Dioxane/water, THF/water, Acetone/water, Methanol | A mixed solvent system is often necessary to accommodate the polar amino acid and the non-polar Boc anhydride.[1][7][] |
Experimental Protocol: Boc-Protection of L-Alanine
This protocol provides a robust and validated method for the Boc-protection of a simple amino acid, L-alanine. The principles are broadly applicable to other α-amino acids, with minor adjustments to solvent and reaction time as needed.
Materials
-
L-Alanine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Sodium hydroxide (NaOH) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-alanine (1.0 eq.) in a 1:1 mixture of dioxane and water containing NaOH (2.0 eq.).[1] Stir until a clear solution is obtained. The use of NaOH creates the sodium salt of the amino acid, which is soluble, and ensures the amino group is deprotonated and highly nucleophilic.
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction with (Boc)₂O and to minimize potential side reactions.
-
Addition of (Boc)₂O: Add (Boc)₂O (1.1 eq.) to the cooled solution while stirring.[6] The (Boc)₂O may be a liquid or a low-melting solid; it can be added in one portion or portion-wise.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (or for 4-12 hours).[17] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.[6]
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl.[1][6] This step protonates the carboxylate of the Boc-protected amino acid, rendering it soluble in organic solvents. Perform this step slowly as CO₂ evolution may occur from any unreacted carbonate.
-
Workup - Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 times the volume of the aqueous layer).[1][6] The Boc-protected amino acid will move into the organic phase.
-
Workup - Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts.[6] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, Boc-L-Alanine, typically as a white solid.[1]
Caption: Experimental workflow for the Boc-protection of an amino acid.
The Chemistry of Boc Deprotection
The removal of the Boc group is a critical step, especially in the cyclical process of SPPS.[1] It is achieved by treatment with a moderately strong acid, which cleaves the carbamate without affecting more acid-stable protecting groups.[1][7]
The Deprotection Mechanism
The acid-catalyzed deprotection proceeds via an E1 elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[18][19]
-
Carbocation Formation: The protonated intermediate is unstable and cleaves to form a highly stable tert-butyl cation and a carbamic acid intermediate.[18][19]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[18][19] The liberated amine is then protonated in the acidic medium, typically forming a salt (e.g., a trifluoroacetate salt).[18][19]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Deprotection Reagents and Considerations
| Reagent | Typical Conditions | Reaction Time | Efficiency | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | 20-30 minutes | >99% | The most common and standard method for Boc deprotection in SPPS.[1][] |
| Hydrochloric acid (HCl) | 4M in Dioxane | 30-60 minutes | >98% | An effective alternative to TFA.[1][] |
Cation Scavengers: The highly reactive tert-butyl cation generated during deprotection can cause side reactions by alkylating nucleophilic amino acid side chains, particularly tryptophan and methionine.[15] To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the deprotection solution to trap the carbocation.[15][20]
Conclusion: A Foundational Technique
The Boc-protection of α-amino acids is a robust, reliable, and fundamental technique in modern organic synthesis. Its pivotal role in the development of solid-phase peptide synthesis has enabled the routine construction of complex peptides for research, diagnostics, and therapeutics.[21][22] A thorough understanding of the underlying mechanisms of both protection and deprotection, coupled with adherence to validated protocols, is paramount for achieving high yields and purity in the synthesis of peptide-based molecules. This guide provides the core knowledge and practical steps to empower researchers to successfully implement this essential synthetic strategy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. homework.study.com [homework.study.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Application of Boc-anhydride [en.highfine.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 21. nbinno.com [nbinno.com]
- 22. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Chemical Stability of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
Introduction: The Role and Significance of a Non-Natural Building Block
In the landscape of modern medicinal chemistry and peptide synthesis, non-natural amino acids are indispensable tools for creating novel therapeutics with enhanced properties. 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a derivative of glycine[1], stands out as a valuable synthetic building block.[2] Its structure, featuring a cyclobutyl moiety, introduces conformational constraints and lipophilicity, while the tert-butoxycarbonyl (Boc) protecting group allows for its strategic incorporation into complex molecules.[][4]
The Boc group is one of the most widely utilized acid-labile protecting groups in organic synthesis, prized for its stability under a broad range of conditions and its clean, selective removal.[5][6] Understanding the precise chemical stability of the entire molecule—this compound—is paramount. This knowledge underpins critical decisions in process development, formulation, and storage, ensuring the integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates.[7][8] This guide provides a comprehensive analysis of the compound's stability profile, detailing its degradation pathways, the factors influencing its stability, and robust protocols for its evaluation.
Core Stability Profile and Physicochemical Properties
The stability of this compound is fundamentally dictated by its constituent functional groups: the acid-labile Boc-carbamate, the carboxylic acid, and the generally stable cyclobutyl ring.
-
General Properties : Like many Boc-protected amino acids, this compound is typically a white, crystalline solid that can be stored for extended periods under appropriate conditions without decomposition.[6]
-
Boc Group Stability : The Boc group is exceptionally stable under neutral and basic conditions and is resistant to many nucleophiles and catalytic hydrogenation.[][6][9] This "orthogonal" stability allows for the selective removal of other protecting groups (e.g., the base-labile Fmoc or hydrogenolysis-labile Cbz groups) without affecting the Boc-protected amine.[6]
-
Primary Lability : The compound's principal vulnerability is the cleavage of the Boc group under acidic conditions.[][10][11]
Key Degradation Pathways and Mechanisms
A thorough understanding of potential degradation pathways is essential for developing stability-indicating analytical methods and establishing appropriate handling procedures.
Acid-Catalyzed Deprotection (Primary Degradation Pathway)
The most significant and predictable degradation route is the acid-catalyzed cleavage of the Boc protecting group. This reaction is intentionally employed in synthesis but constitutes degradation if it occurs prematurely.
Mechanism: The deprotection proceeds through a well-established mechanism involving fragmentation of the protonated carbamate.[6][10]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., trifluoroacetic acid [TFA] or HCl).
-
Fragmentation: This protonation weakens the C-O bond, leading to the fragmentation of the carbamate.
-
Formation of Products: This cleavage generates a stable tertiary carbocation (the tert-butyl cation), which rapidly eliminates a proton to form isobutene gas.[6][12] The resulting unstable carbamic acid intermediate spontaneously decarboxylates to release carbon dioxide and the free amine of the cyclobutylacetic acid.[10]
Kinetics: Studies on similar Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl, highlighting its sensitivity to the acidic environment.[13][14][15]
Caption: Mechanism of acid-catalyzed Boc group cleavage.
Thermal Degradation
The Boc group can also be removed thermally, without the need for an acid catalyst, although this requires significantly higher temperatures.
Mechanism: At elevated temperatures (typically 150°C or higher), the Boc group can undergo fragmentation, likely yielding isobutylene, carbon dioxide, and the free amine via a carbamic acid intermediate.[12]
Considerations: While this presents a "greener" deprotection route, the high temperatures required can induce side reactions, such as racemization or decomposition of the core amino acid structure.[12][16] Simple thermal treatment often results in incomplete conversions and product decomposition.[16][17]
Photodegradation and Oxidative Degradation
While the core structure lacks strong chromophores that would make it highly susceptible to photodegradation, comprehensive stability testing as mandated by ICH guidelines is necessary to rule out light sensitivity.[18] Similarly, the molecule does not possess functional groups that are readily oxidized. However, forced degradation studies using oxidative agents (e.g., hydrogen peroxide) are crucial to explore potential, minor degradation pathways and ensure the specificity of analytical methods.[7]
Solid-State Stability: Critical Parameters
For an API or intermediate, solid-state properties are as important as solution stability.
-
Hygroscopicity : Amino acids and their derivatives can exhibit hygroscopicity, meaning they tend to absorb moisture from the air.[19][20][21] The degree of water uptake for this compound would need to be determined experimentally. Significant hygroscopicity can impact powder flow, assay values (if not corrected for water content), and potentially accelerate degradation in the presence of reactive impurities.
-
Polymorphism : The existence of different crystalline forms, or polymorphs, is common for organic molecules. Each polymorph can have unique physical properties, including melting point, solubility, and chemical stability. A full polymorph screen is a critical component of drug development to identify the most stable and suitable solid form.
Experimental Design: Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of stability assessment, designed to accelerate degradation to identify likely degradation products and establish the stability-indicating nature of analytical methods.[7][22]
Caption: Workflow for a comprehensive forced degradation study.
Protocol 1: Forced Degradation Study Execution
Objective: To achieve 5-20% degradation of the parent compound to facilitate the identification of degradants and validate the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Basic: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C and collect samples at time points. Neutralize before analysis. (The Boc group is expected to be stable).[6]
-
Oxidative: Dilute the stock solution with 3% H₂O₂. Store at room temperature, protected from light, and collect samples at time points.
-
Thermal (Solution): Dilute the stock solution with purified water. Heat at 80°C and collect samples.
-
Thermal (Solid): Place a known quantity of the solid compound in a controlled temperature oven at 105°C. Periodically dissolve samples for analysis.
-
Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.[23][24]
-
The method should be capable of separating the main peak from all process impurities and degradation products. A diode-array detector (DAD) is used to assess peak purity.
-
For structural elucidation of any significant degradants, employ LC-MS for mass information and preparative HPLC for isolation, followed by NMR spectroscopy.[][]
-
Data Summary: Hypothetical Forced Degradation Results
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradant(s) Observed |
| Control | 24 hr | >99.9% | None |
| 0.1 M HCl, 60°C | 8 hr | 85.2% | 2-Amino-2-cyclobutylacetic acid |
| 0.1 M NaOH, 60°C | 24 hr | 99.5% | Minor, unidentified peak |
| 3% H₂O₂, RT | 24 hr | 98.9% | Minor, unidentified peak |
| Heat, 105°C (Solid) | 24 hr | 97.1% | 2-Amino-2-cyclobutylacetic acid (trace) |
| Photostability (ICH) | - | >99.5% | None |
Note: This data is illustrative and serves as an example of expected outcomes.
Summary and Recommendations for Handling and Storage
The chemical stability profile of this compound is robust under most standard laboratory and manufacturing conditions, with a clear and predictable primary degradation pathway.
-
Primary Instability: The compound is highly susceptible to degradation under acidic conditions, leading to the cleavage of the Boc protecting group.
-
Thermal Sensitivity: While more stable than many compounds, exposure to high temperatures (>100°C) can cause thermal deprotection and should be avoided.[27]
-
General Stability: The compound exhibits excellent stability in neutral and basic media and is not expected to be sensitive to mild oxidation or light, though the latter must be confirmed experimentally.[][6]
Storage and Handling Recommendations:
-
Storage: Store in well-sealed containers in a cool, dry, and dark environment to prevent moisture absorption and potential long-term degradation.
-
Handling: Avoid contact with strong acidic reagents, solutions, or vapors during storage and handling unless deprotection is the intended reaction. Use in well-ventilated areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. acp.copernicus.org [acp.copernicus.org]
- 21. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 27. pubs.acs.org [pubs.acs.org]
A Technical Guide to Commercial Sourcing of Boc-Cyclobutyl-Glycine for Pharmaceutical Research and Development
Introduction: The Rising Prominence of Cycloalkyl Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of non-natural amino acids into peptide and small molecule drug candidates has become a cornerstone of innovative therapeutic design.[1][2] These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of a molecule, enhancing its stability, potency, bioavailability, and receptor selectivity.[3][4] Among these, cycloalkyl amino acids, and specifically cyclobutyl-glycine derivatives, have garnered significant interest. The cyclobutyl moiety introduces a degree of conformational rigidity and a unique three-dimensional profile that can optimize ligand-receptor interactions and improve metabolic stability.[5][6]
This guide provides an in-depth technical overview of Boc-cyclobutyl-glycine, a key intermediate for the synthesis of these advanced therapeutics. We will explore the commercial supplier landscape, delve into critical quality control parameters, and provide actionable protocols for researchers, scientists, and drug development professionals to confidently source and utilize this valuable compound.
Understanding Boc-Cyclobutyl-Glycine: Structure and Stereochemistry
Boc-cyclobutyl-glycine refers to N-(tert-butoxycarbonyl)-cyclobutyl-glycine. The "Boc" group is a widely used protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis and other chemical transformations.[7] The cyclobutyl group is attached to the alpha-carbon of the glycine backbone.
It is crucial to recognize that Boc-cyclobutyl-glycine is a chiral molecule, existing as a racemic mixture (Boc-DL-cyclobutyl-glycine) and as individual enantiomers:
-
(2S)-2-((tert-butoxycarbonyl)amino)-2-(cyclobutyl)acetic acid (Boc-L-cyclobutyl-glycine)
-
(2R)-2-((tert-butoxycarbonyl)amino)-2-(cyclobutyl)acetic acid (Boc-D-cyclobutyl-glycine)
The stereochemistry at the alpha-carbon is of paramount importance in drug design, as different enantiomers can exhibit vastly different biological activities and toxicological profiles.
Caption: Relationship between racemic Boc-cyclobutyl-glycine and its constituent enantiomers.
Commercial Supplier Landscape
Sourcing high-quality Boc-cyclobutyl-glycine is a critical first step in any research or development program. The following table provides a summary of notable commercial suppliers. It is important to note that catalog listings can change, and direct inquiry with the suppliers for specific enantiomeric forms and bulk quantities is always recommended.
| Supplier | Compound Offered | CAS Number | Noted Purity/Comments |
| Parchem | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid | 155905-78-5 | Specialty chemical supplier, inquire for availability and specifications.[7] |
| BOC Sciences | Fmoc-L-Cyclobutylglycine | 1391630-31-1 | Offers the Fmoc-protected L-enantiomer, indicating capabilities in cyclobutyl-glycine derivatives. Inquire for Boc-protected versions.[] |
| Advanced ChemBlocks | N-Boc-N-cyclobutyl-glycine | 1779868-81-3 | Offers an N-substituted derivative, purity listed at 95%.[9] |
| Chem-Impex | Boc-L-cyclopropylglycine | 155976-13-9 | While not cyclobutyl, their offering of a similar cycloalkyl amino acid suggests potential custom synthesis capabilities.[10] |
| ChemicalBook | Boc-D-Cyclobutylglycine | 155905-78-5 | Lists multiple suppliers in China. Purity and availability may vary.[11] |
| Amadis Chemical | (R)-TERT-BUTOXYCARBONYLAMINO-CYCLOBUTYL-ACETIC ACID | 155905-78-5 | Listed in their catalog, inquire for details. |
| Angene International | BOC-D-CYCLOBUTYLGLYCINE | 155905-78-5 | Listed in their extensive catalog of building blocks. |
| GL Biochem (Shanghai) Ltd. | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid | 155905-78-5 | A manufacturer of amino acid derivatives, listed on ChemBuyersGuide. |
Navigating Supplier Selection: A Workflow for Quality Assurance
Selecting a reliable supplier is paramount to ensuring the success and reproducibility of your research. The following workflow outlines a systematic approach to qualifying a new supplier for Boc-cyclobutyl-glycine.
Caption: A workflow for qualifying a commercial supplier of Boc-cyclobutyl-glycine.
Critical Quality Control Parameters and Analytical Methodologies
A thorough analytical characterization of the sourced Boc-cyclobutyl-glycine is non-negotiable for ensuring the quality and integrity of your downstream applications. The quality of commercially available protected amino acids can vary between suppliers and even between different lots from the same supplier.
Key Quality Attributes:
-
Identity and Structure: Confirmation of the chemical structure is the first step.
-
Chemical Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally expected for research-grade material.
-
Enantiomeric Purity (Chiral Purity): For enantiomerically pure forms, the enantiomeric excess (e.e.) is a critical parameter. This is determined by chiral HPLC. An e.e. of ≥99% is often required for pharmaceutical applications.
-
Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
-
Heavy Metals: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to test for heavy metal contamination.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment
The control of chiral purity is essential to mitigate the risks of diastereomeric impurities in the final drug substance.[12] Chiral HPLC is the gold standard for this analysis.[13][14]
Objective: To determine the enantiomeric excess (e.e.) of a sample of Boc-L-cyclobutyl-glycine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column such as CHIROBIOTIC® T or a similar column is often effective for separating N-protected amino acids.[14]
Chromatographic Conditions (Example):
-
Mobile Phase: A polar organic mobile phase, such as a mixture of methanol, acetonitrile, and a small amount of an acidic and a basic additive (e.g., acetic acid and triethylamine) is a good starting point. The exact ratio should be optimized for the specific column and compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the Boc-L-cyclobutyl-glycine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of Boc-DL-cyclobutyl-glycine at the same concentration to confirm the elution order of the enantiomers.
Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the sample of Boc-L-cyclobutyl-glycine.
-
Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
-
Data Interpretation: A high e.e. value (e.g., >99.5%) indicates a high level of enantiomeric purity.
The Role of Boc-Cyclobutyl-Glycine in Advancing Peptide Therapeutics
The incorporation of non-natural amino acids like cyclobutyl-glycine is a key strategy in the design of peptidomimetics – compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[15][16] The cyclobutyl group can:
-
Introduce Conformational Constraints: The rigid cyclobutyl ring can lock the peptide backbone into a specific conformation, which can enhance binding affinity to the target receptor.[5]
-
Increase Proteolytic Stability: The bulky cyclobutyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Modulate Lipophilicity: The cycloalkane structure can increase the lipophilicity of the peptide, which can improve its ability to cross cell membranes.
The availability of high-purity Boc-cyclobutyl-glycine enantiomers is therefore a critical enabler for the discovery and development of next-generation peptide drugs.
Conclusion
Boc-cyclobutyl-glycine is a valuable building block for the synthesis of innovative therapeutics. A thorough understanding of its properties, a diligent approach to supplier qualification, and rigorous in-house quality control are essential for any research or development program utilizing this compound. By following the guidelines and protocols outlined in this guide, researchers can confidently source and utilize high-quality Boc-cyclobutyl-glycine to accelerate their drug discovery efforts.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids - Aragen Life Sciences [aragen.com]
- 3. nbinno.com [nbinno.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 9. N-Boc-N-cyclobutyl-glycine 95% | CAS: 1779868-81-3 | AChemBlock [achemblock.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Boc-D-Cyclobutylglycine, CasNo.155905-78-5 BOC Sciences United States [bocscichem.lookchem.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. jopcr.com [jopcr.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid: A Detailed Guide
This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a valuable non-proteinogenic amino acid for research and pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the synthetic strategy, step-by-step procedures, and critical insights for a successful outcome.
Introduction: The Significance of Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids (npAAs) are crucial building blocks in modern medicinal chemistry and drug discovery.[1] Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve pharmacokinetic profiles, and introduce novel biological activities. The target molecule, this compound, also known as Boc-cyclobutylglycine, is a conformationally constrained amino acid that can impart unique structural properties to peptides and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is essential for its application in solid-phase peptide synthesis, allowing for controlled and sequential chain elongation.[2]
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is efficiently achieved through a robust three-step sequence, commencing with the readily available cyclobutanone. This strategy involves:
-
Bucherer-Bergs Reaction: Formation of a hydantoin intermediate from cyclobutanone.
-
Hydrolysis: Conversion of the hydantoin to the corresponding α-amino acid.
-
N-Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.
This pathway is selected for its reliability, use of accessible starting materials, and amenability to scale-up.
Mechanistic Overview
The core of this synthesis lies in the elegant and efficient Bucherer-Bergs reaction, a multicomponent reaction that assembles the α-amino acid scaffold.[1][3][4] The reaction proceeds through the formation of a cyanohydrin from cyclobutanone, which then reacts with ammonium carbonate to form an aminonitrile. Intramolecular cyclization and rearrangement yield the stable 5,5-cyclobutylhydantoin.
Subsequent basic hydrolysis of the hydantoin ring opens the cyclic structure to afford the sodium salt of 2-amino-2-cyclobutylacetic acid.[5] Finally, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to furnish the desired N-Boc protected amino acid.[2][6]
Diagram of the Overall Synthetic Workflow
Caption: A three-step synthetic workflow for the preparation of the target molecule.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Cyclobutanone | C₄H₆O | 70.09 | ≥98% | Commercially Available | - |
| Potassium Cyanide (KCN) | KCN | 65.12 | ≥97% | Commercially Available | Highly Toxic! Handle with extreme caution in a well-ventilated fume hood. |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | ≥99% | Commercially Available | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Commercially Available | Corrosive. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | ≥97% | Commercially Available | - |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Commercially Available | - |
| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Commercially Available | - |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99% | Commercially Available | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% aq. soln. | Commercially Available | Corrosive. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available | - |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available | - |
Step 1: Synthesis of 5,5-Cyclobutylhydantoin (Bucherer-Bergs Reaction)
This procedure is adapted from established Bucherer-Bergs reaction protocols.[3][7]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclobutanone (10.0 g, 142.7 mmol), potassium cyanide (18.6 g, 285.4 mmol), and ammonium carbonate (27.4 g, 285.4 mmol).
-
Solvent Addition: Add a mixture of 150 mL of ethanol and 150 mL of deionized water to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 24 hours. The reaction mixture will become a thick slurry.
-
Work-up:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
-
Dry the crude 5,5-cyclobutylhydantoin in a vacuum oven at 60 °C to a constant weight. The product is typically a white to off-white solid.
-
Step 2: Hydrolysis of 5,5-Cyclobutylhydantoin to 2-Amino-2-cyclobutylacetic Acid
This hydrolysis protocol is based on standard procedures for converting hydantoins to amino acids.[5][8]
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude 5,5-cyclobutylhydantoin (from Step 1) in 400 mL of a 3 M aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 48 hours. The reaction should become homogeneous as the hydrolysis proceeds.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 6-7 with concentrated hydrochloric acid in an ice bath. This will precipitate the crude amino acid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
The crude 2-amino-2-cyclobutylacetic acid can be used directly in the next step without further purification.
-
Step 3: N-Boc Protection of 2-Amino-2-cyclobutylacetic Acid
This N-Boc protection protocol is a widely used and reliable method.[2][6]
-
Reaction Setup: In a 500 mL Erlenmeyer flask, dissolve the crude 2-amino-2-cyclobutylacetic acid (assuming quantitative yield from the previous step, ~18.4 g, 142.7 mmol) in a mixture of 150 mL of 1:1 dioxane/water.
-
Base Addition: Add triethylamine (29.9 mL, 214.1 mmol) to the solution and stir until the amino acid is fully dissolved.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (34.3 g, 157.0 mmol) to the reaction mixture portion-wise over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with 150 mL of water and wash with ethyl acetate (2 x 100 mL) to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 1 M citric acid solution. The product will precipitate as a white solid.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound as a white crystalline solid.
Diagram of the Bucherer-Bergs Reaction Mechanism
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Incorporating Boc-L-cyclobutyl-glycine into Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. These modifications can confer enhanced proteolytic stability, enforce specific secondary structures, and modulate receptor affinity. Boc-L-cyclobutyl-glycine (Boc-Cbg-OH) is one such building block, whose cyclobutyl moiety introduces significant steric bulk adjacent to the peptide backbone. This bulk presents a considerable challenge to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in low coupling efficiencies and deletion sequences. This document provides a comprehensive technical guide and a robust, field-proven protocol for the efficient incorporation of Boc-L-cyclobutyl-glycine using Boc/Bzl chemistry, ensuring high-yield synthesis of the target peptide. We detail the rationale behind reagent selection, provide step-by-step experimental procedures, and outline essential quality control and troubleshooting measures.
Scientific Principles & Strategic Considerations
The primary challenge in coupling Boc-L-cyclobutyl-glycine lies in the steric hindrance imposed by the bulky cyclobutyl group, which shields the α-carboxyl group from the incoming nucleophilic attack by the resin-bound N-terminal amine.[1][2] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC), are often insufficient to overcome this steric barrier, leading to incomplete reactions.[2] Therefore, a successful strategy hinges on the selection of a highly reactive coupling system.
Rationale for Coupling Reagent Selection
For difficult couplings involving sterically hindered residues, aminium/uronium or phosphonium salt-based reagents are superior to carbodiimides.[3][4] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective.[5]
-
HATU: Forms a highly reactive OAt-ester intermediate. The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance via its pyridine nitrogen, accelerating the aminolysis step and making HATU one of the most efficient coupling reagents available.[6]
-
HCTU: Generates a more reactive 6-ClOBt ester compared to the standard HOBt esters formed by HBTU or TBTU.[4][7] This heightened reactivity is often sufficient to drive the coupling of bulky amino acids to completion.
While both are excellent choices, HATU is often preferred for the most challenging couplings due to its superior reactivity and ability to suppress racemization .[3][6] The protocol herein will focus on the use of HATU.
Boc/Bzl Protection Strategy
This protocol utilizes the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[8][9] The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more stable benzyl-based side-chain protecting groups are removed at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (HF).[10][11] This differential acid lability is fundamental to the stepwise elongation of the peptide chain.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Sigma-Aldrich |
| Boc-L-cyclobutyl-glycine (Boc-Cbg-OH) | >98% Purity | Bachem |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | VWR |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | VWR |
| HATU | >98% Purity | CEM Corporation |
| Isopropanol (IPA) | ACS Grade | Fisher Scientific |
| Acetic Anhydride (Ac₂O) | ACS Grade | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Matheson |
| Anisole | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Deionized Water (18.2 MΩ·cm) | HPLC Grade | Millipore System |
Detailed Synthesis Protocol
This protocol assumes a manual synthesis on a 0.2 mmol scale using Merrifield resin. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation and Swelling
-
Place 0.2 mmol of Merrifield resin into a fritted peptide synthesis vessel.
-
Add ~5 mL of DCM to the resin.
-
Agitate gently (e.g., using a shaker or nitrogen bubbling) for 60 minutes at room temperature to allow for complete swelling of the polystyrene support.
-
Drain the DCM via filtration.
Step 2: Nα-Boc Deprotection
This step removes the Boc group from the N-terminus of the growing peptide chain.[10]
-
Add ~5 mL of 50% TFA in DCM to the swollen resin. Agitate for 2 minutes and drain.[12]
-
Add a fresh ~5 mL of 50% TFA in DCM. Agitate for 25 minutes.[12]
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3 x 5 mL), IPA (2 x 5 mL), and DCM (3 x 5 mL) to thoroughly remove residual acid.
Step 3: Neutralization
The N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine before coupling.[9]
-
Add ~5 mL of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain.
-
Repeat the 10% DIEA in DCM wash for another 2 minutes and drain.
-
Wash the resin with DCM (5 x 5 mL) to remove excess base.
-
Wash the resin with DMF (2 x 5 mL) to prepare for the coupling step.
Step 4: Coupling of Boc-L-cyclobutyl-glycine
This is the critical step. Pre-activation of the amino acid is essential for high efficiency.
-
In a separate vial, dissolve Boc-L-cyclobutyl-glycine (4 eq., 0.8 mmol) and HATU (3.9 eq., 0.78 mmol) in ~3 mL of DMF.
-
Add DIEA (8 eq., 1.6 mmol) to the activation mixture. Allow to pre-activate for 2-5 minutes. The solution may change color.
-
Add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To confirm reaction completion, perform a qualitative Kaiser (ninhydrin) test on a few resin beads.[13] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or consider a double coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Step 5: Capping (Optional but Recommended)
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step is advised, especially after a difficult coupling.
-
Prepare a capping solution of Acetic Anhydride/Pyridine/DCM (1:1:8 v/v/v).
-
Add ~5 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
The cycle of deprotection (3.2), neutralization (3.3), and coupling (3.4) is repeated for subsequent amino acids in the sequence.
SPPS Workflow Visualization
Caption: The Boc-SPPS cycle for incorporating Boc-L-cyclobutyl-glycine.
Recommended Coupling Conditions
The following table summarizes the optimized conditions for the coupling step.
| Parameter | Recommendation | Rationale |
| Amino Acid (Boc-Cbg-OH) | 4 equivalents | Drives the reaction forward for a sterically hindered residue. |
| Coupling Reagent (HATU) | 3.9 equivalents | Highly reactive aminium salt ideal for difficult couplings. |
| Base (DIEA) | 8 equivalents | Neutralizes the incoming amino acid salt and catalyzes the reaction. |
| Solvent | Anhydrous DMF | Excellent solvating properties for reagents and peptide-resin. |
| Reaction Time | 2-4 hours | Increased time to overcome steric hindrance. Monitor with Kaiser test. |
| Temperature | Room Temperature | Standard condition; microwave energy can be used to accelerate difficult couplings.[1] |
Cleavage and Final Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using strong acid.
CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a dedicated, HF-resistant apparatus within a certified fume hood.[11]
-
Dry the final peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Place the dried resin (~0.2 mmol) and a Teflon-coated stir bar into a Kel-F reaction vessel.
-
Add a scavenger mixture to trap reactive carbocations generated during cleavage.[11] A common scavenger for general use is anisole (1.0 mL).
-
Cool the reaction vessel to -78 °C (dry ice/acetone bath).
-
Carefully condense ~10 mL of anhydrous HF into the vessel.
-
Allow the vessel to warm to 0 °C and stir for 60-90 minutes.
-
Remove the HF under a stream of nitrogen or by vacuum.
-
The crude peptide and resin mixture will remain. Add ~15 mL of cold, anhydrous diethyl ether to precipitate the peptide.
-
Filter the resin and wash the collected solid with additional cold ether (3 x 15 mL) to remove scavengers and cleaved protecting groups.
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain a dry powder.
Characterization and Quality Control
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for assessing the purity of the crude peptide and for purification.[14][15]
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[16]
-
Gradient: A shallow gradient is often best for peptides, for example, 5% to 65% B over 30 minutes.[17]
-
Detection: UV absorbance at 220 nm.
-
Expected Result: The chromatogram should show a major peak corresponding to the target peptide. The integration of this peak provides the purity of the crude product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[18]
-
Technique: Electrospray Ionization (ESI) is most common for peptides.[19]
-
Analysis: The resulting spectrum should show a molecular ion peak ([M+H]⁺, [M+2H]²⁺, etc.) that corresponds to the calculated theoretical mass of the peptide containing the cyclobutyl-glycine residue.
-
Tandem MS (MS/MS): For unambiguous confirmation, fragmentation analysis can be performed to verify the peptide sequence, including the correct placement of the unnatural amino acid.[20]
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | 1. Insufficient reagent activity.2. Incomplete deprotection or neutralization.3. Peptide aggregation on resin. | 1. Switch to HATU if using a weaker reagent. Increase coupling time to 4-6 hours or perform a double coupling.2. Ensure fresh TFA and DIEA solutions are used. Extend deprotection time if needed.3. Use DMF as the coupling solvent; consider adding a chaotropic salt like LiCl. |
| Deletion Sequence Detected in MS (-Cbg residue mass) | Incomplete coupling of Boc-Cbg-OH followed by coupling of the next amino acid to the unreacted amine. | Implement a mandatory capping step with acetic anhydride after the Boc-Cbg-OH coupling step to block unreacted sites. |
| Racemization | 1. Over-activation of the amino acid.2. Excessive base. | 1. Minimize pre-activation time to <5 minutes.2. Use the recommended stoichiometry of DIEA. The use of HATU inherently minimizes racemization compared to many other reagents.[21][22] |
| Side Reactions during HF Cleavage | Reactive carbocations (e.g., t-butyl) alkylating sensitive residues (Trp, Met, Cys). | Ensure an adequate amount and type of scavenger is used in the cleavage cocktail (e.g., anisole, thioanisole, ethanedithiol).[11] |
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Peptide Synthetic, Analyzed with HPLC - AppNote [mtc-usa.com]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Introduction: The Challenge of Sterically Hindered Amino Acids
In the realm of peptide synthesis and the development of novel therapeutics, non-canonical amino acids are invaluable building blocks for creating peptidomimetics with enhanced stability, conformational constraint, and biological activity. 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is one such α,α-disubstituted amino acid. Its cyclobutyl moiety introduces significant steric bulk around the α-carbon, which, while desirable for modulating peptide structure, presents a considerable challenge for amide bond formation.
Conventional coupling methods often fail or provide disappointingly low yields when dealing with such sterically hindered amino acids.[1][2] The bulky substituents impede the approach of the nucleophilic amine to the activated carboxyl group, slowing down the reaction rate and often leading to side reactions or racemization. Therefore, the choice of coupling reagent is paramount to the successful incorporation of this and similar amino acids into a peptide sequence. This guide provides a detailed overview of suitable coupling reagents and optimized protocols for this compound.
Mechanism of Action: A Primer on Peptide Coupling Reagents
Peptide coupling reagents facilitate the formation of an amide bond by activating the carboxylic acid group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another.[3][4] The general process involves two steps: activation of the carboxyl group to form a reactive intermediate, followed by acylation of the amine.[3]
Figure 1: Generalized workflow for peptide bond formation using a coupling reagent.
For sterically demanding substrates like this compound, the efficiency of both the activation and coupling steps is critical. The ideal reagent will rapidly generate a highly reactive intermediate that is sterically accessible and less prone to side reactions like racemization.[5][6]
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical parameter for success.[3] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts, each with distinct advantages and disadvantages.
Carbodiimides: The Classical Approach
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are some of the earliest and most common coupling reagents.[7][8][9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9]
-
Mechanism: The O-acylisourea intermediate can then react with an amine to form the peptide bond. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea, a common side reaction that lowers the yield.[8][9]
-
Additives are Crucial: To mitigate side reactions and suppress racemization, carbodiimide-mediated couplings almost always require an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[5][7][10] These additives react with the O-acylisourea to form a more stable and less racemization-prone active ester.[7]
-
Limitations: For sterically hindered amino acids, traditional carbodiimide methods are often inefficient, leading to slow reaction rates and low yields.[2]
Phosphonium Salts: High Reactivity and Reduced Side Reactions
Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer higher reactivity.[3][7]
-
Advantages: They are known for rapid coupling and minimal racemization.[11] PyBOP is generally preferred over BOP because its byproducts are less hazardous.[7] A more potent variant, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), is particularly effective for coupling N-methylated and other hindered amino acids.[7]
-
Mechanism: Phosphonium salts react with the carboxylate to form an active ester (e.g., OBt or OAt ester) in situ, which then reacts with the amine. They do not form guanidinium byproducts, a potential side reaction with uronium/aminium salts.[3][6]
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
This class of reagents is generally considered the most effective for challenging couplings, including those involving sterically hindered amino acids.[1][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a premier coupling reagent known for its high reactivity and ability to suppress epimerization.[1][12] It is the aminium salt of HOAt. In the presence of a base, it reacts with a carboxylic acid to form a highly reactive OAt-active ester.[1][13][14] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling.[1]
-
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt with coupling efficiencies comparable to or even exceeding HATU in some cases.[3][15][16] A key advantage of COMU is its enhanced safety profile, as it is based on the non-explosive OxymaPure instead of the potentially explosive HOAt.[3][15][16] It also boasts excellent solubility and a reduced allergenic potential.[3][16]
Figure 2: Comparison of major coupling reagent classes.
Data Summary: Coupling Reagent Comparison
| Reagent Class | Examples | Advantages | Disadvantages | Suitability for Topic |
| Carbodiimides | DCC, DIC | Inexpensive, widely available. | Lower reactivity, risk of N-acylurea formation, requires additives.[8][9] | Low to Moderate |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, no guanidinylation.[3][6] | Byproducts can be challenging to remove, solutions have moderate stability. | High |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Highest reactivity, excellent for hindered couplings, superior racemization suppression.[1][6] | Potential for guanidinylation of the N-terminus if used in excess.[1] HOAt-based reagents are potentially explosive.[15] | Very High |
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific amine component and reaction scale.
Protocol 1: General Coupling using HATU
This protocol is recommended for achieving high yields with this compound, especially in difficult cases.
Materials:
-
This compound (1.0 equiv)
-
Amine component (1.0-1.2 equiv)
-
HATU (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.
-
Stir the solution at room temperature for 1-2 minutes.
-
Add DIPEA (2.0 equiv) to the solution and stir for an additional 2-5 minutes to pre-activate the carboxylic acid. The solution may change color.
-
Add the amine component (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Safety-Enhanced Coupling using COMU
This protocol provides a safer, yet highly effective, alternative to HATU.[15][16]
Materials:
-
This compound (1.0 equiv)
-
Amine component (1.0-1.2 equiv)
-
COMU (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.0-2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the amine component (1.0-1.2 equiv) in anhydrous DMF.
-
In a separate vial, dissolve COMU (1.0 equiv) in a small amount of DMF.
-
Add the COMU solution to the mixture of the acid and amine.
-
Add DIPEA (1.0-2.0 equiv) to the reaction mixture. COMU is highly efficient and often requires only one equivalent of base.[7][16]
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Follow the same workup and purification procedure as described in Protocol 1. The byproducts of COMU are generally more water-soluble, which can simplify the aqueous extraction process.[16]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete activation or coupling due to steric hindrance. | Increase reaction time or temperature (e.g., to 40-50°C).[17] Ensure reagents are anhydrous. Consider using a slight excess of the coupling reagent and the non-hindered coupling partner. |
| Racemization | Over-activation; strong base; high temperature. | - Use COMU or HATU, which are known for low racemization.[1][15]- Switch from DIPEA to a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][6]- Perform the coupling at a lower temperature (e.g., 0°C to room temperature).[5] |
| Side Product Formation | Guanidinylation of the amine with excess uronium salt. | Use a slight excess of the carboxylic acid relative to the coupling reagent, or add the coupling reagent to a mixture of the acid and amine.[16] |
Conclusion
The successful coupling of sterically hindered amino acids such as this compound is highly dependent on the selection of a potent coupling reagent. Modern uronium/aminium salts, particularly HATU and the safer alternative COMU, have demonstrated superior performance for these challenging transformations.[1][3][15] By leveraging the provided protocols and understanding the principles behind reagent selection, researchers can effectively incorporate these valuable building blocks into complex molecules, advancing the frontiers of drug discovery and peptide science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Peptide Conformation with Cyclobutyl Constraints
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics—molecules that mimic the structure and function of peptides—offer a powerful strategy to overcome these limitations.[1] A key approach in peptidomimetic design is the incorporation of unnatural amino acids that introduce specific conformational constraints.[2]
This guide focuses on 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid , a Cα,α-disubstituted glycine derivative. The cyclobutyl group fused to the α-carbon introduces significant steric bulk and restricts the rotational freedom of the peptide backbone. This pre-organization of the peptide chain into a more defined conformation can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved receptor selectivity.[3][4] As a Boc-protected amino acid, it is well-suited for use in established solid-phase peptide synthesis (SPPS) workflows.[5][6]
These application notes provide a comprehensive overview of the properties of this building block, detailed protocols for its incorporation into peptide sequences, and methodologies for the characterization and evaluation of the resulting peptidomimetics.
Physicochemical Properties and Handling
| Property | Value |
| IUPAC Name | 2-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Note on Synthesis: While commercially available, the synthesis of Cα,α-disubstituted amino acids like this compound can be challenging due to the sterically hindered quaternary carbon center.[3] Synthetic routes often involve multi-step procedures, which are beyond the scope of these application notes but are an important consideration for large-scale needs.
Part 1: Incorporation into Peptides via Boc-SPPS
The incorporation of sterically hindered amino acids such as this compound (referred to hereafter as Boc-Cgb-OH) requires optimized coupling conditions to overcome the challenge of steric hindrance.[7] Standard coupling protocols may result in low yields and deletion sequences. The following protocol is designed to enhance coupling efficiency for this type of bulky residue.
Workflow for Boc-Cgb-OH Incorporation
Caption: General workflow for a single coupling cycle of Boc-Cgb-OH in Boc-SPPS.
Detailed Protocol for Manual Boc-SPPS
This protocol assumes a starting scale of 0.1 mmol on a suitable resin (e.g., MBHA resin for a C-terminal amide). Adjust volumes accordingly based on resin loading and scale.
1. Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add dichloromethane (DCM, ~10 mL/g of resin) and allow to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes (pre-wash), then drain.
-
Add fresh 50% TFA/DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally N,N-dimethylformamide (DMF) (3x).[6]
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DMF (3x).
4. Coupling of Boc-Cgb-OH:
-
Rationale for Reagent Choice: Due to the steric hindrance of the Cα-cyclobutyl group, standard carbodiimide coupling agents (like DIC) may be inefficient. More potent uronium/aminium or phosphonium salt-based reagents are strongly recommended.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a superior choice for such "difficult couplings" as it promotes rapid activation and is less prone to racemization.
-
Procedure:
-
In a separate vial, dissolve Boc-Cgb-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to this solution. Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature. The coupling time may need to be extended to 2-4 hours, or even overnight for particularly difficult sequences.
-
5. Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then ethanol.
-
Perform a qualitative Kaiser (ninhydrin) test.[8]
-
Positive result (blue/purple beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. In this case, a second coupling (recoupling) is necessary. Drain the reaction vessel and repeat step 4.
-
Negative result (yellow/colorless beads): Indicates complete or near-complete coupling. Proceed to the next step.
-
6. Washing:
-
Once the coupling is complete (as confirmed by a negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.
7. Capping (Optional but Recommended):
-
To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 15-30 minutes.
-
Wash the resin with DMF and DCM.
The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Part 2: Application Case Study - A Hypothetical Peptidomimetic
To illustrate the impact of incorporating Boc-Cgb-OH, we present a hypothetical case study on the development of a peptidomimetic antagonist for a G-protein coupled receptor (GPCR), "Receptor X".
Background: A native pentapeptide agonist, "Penta-Agonist" (sequence: Tyr-Gly-Gly-Phe-Met), is known to bind to Receptor X but suffers from rapid degradation. The goal is to create a stable antagonist by modifying the flexible Gly-Gly motif. We hypothesize that replacing Gly² with the conformationally rigid Cgb residue will alter the backbone geometry, disrupting the agonist conformation and promoting an antagonist binding mode.
Peptide Synthesized: Tyr-Cgb -Gly-Phe-Met-NH₂ ("Cgb-Antag")
Biological Evaluation
The synthesized peptide is purified by reverse-phase HPLC and its identity confirmed by mass spectrometry. Biological activity is then assessed using a competitive radioligand binding assay and a functional assay measuring downstream signaling (e.g., cAMP accumulation).
Table 1: Hypothetical Biological Data for Receptor X Ligands
| Compound | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |
| Penta-Agonist | 10.5 ± 1.2 | 25.3 ± 3.1 (EC₅₀, agonist) |
| Cgb-Antag | 8.2 ± 0.9 | 15.8 ± 2.5 (IC₅₀, antagonist) |
Interpretation of Results: The incorporation of the Cgb residue resulted in a slight increase in binding affinity. Crucially, it switched the functional activity from agonism to potent antagonism. This supports the hypothesis that constraining the peptide backbone at position 2 with the cyclobutyl group induces a conformation that can bind to the receptor but fails to trigger the conformational changes required for receptor activation.
Conformational Analysis
To understand the structural basis for this change in activity, conformational analysis is performed using NMR spectroscopy.[9]
Workflow for Conformational Analysis
References
- 1. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Cyclobutyl-Containing Peptides in Medicinal Chemistry: A Technical Guide
Introduction: The Rationale for Cyclobutyl Scaffolds in Peptide Drug Design
The therapeutic potential of peptides is often hampered by their inherent limitations, primarily their susceptibility to proteolytic degradation and a lack of defined secondary structure, which can lead to poor receptor affinity and specificity. Medicinal chemists continuously seek innovative strategies to overcome these hurdles. One highly effective approach is the incorporation of non-proteinogenic amino acids that introduce conformational constraints into the peptide backbone. Among these, cyclobutyl-containing amino acids have emerged as a powerful tool for enhancing the pharmacological properties of peptides.
The puckered four-membered ring of cyclobutane imposes significant rigidity upon the peptide backbone, restricting the available conformational space.[1] This pre-organization can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and thereby enhancing affinity and selectivity.[1] For instance, analogues of the C-terminal fragment of neuropeptide Y incorporating cyclobutane β-amino acids have demonstrated exclusive binding to the Y4 receptor, whereas the native peptide is promiscuous.[2] Furthermore, the steric hindrance provided by the cyclobutyl moiety can effectively shield adjacent peptide bonds from enzymatic cleavage, significantly improving metabolic stability and in vivo half-life.[3] This guide provides detailed application notes and protocols for the synthesis and evaluation of cyclobutyl-containing peptides for researchers in drug discovery and development.
Core Application: Enhancing Peptide Stability and Conformational Definition
The primary application of incorporating cyclobutyl residues is to create peptidomimetics with superior druglike properties. The cyclobutane ring, when integrated into a peptide backbone, fundamentally alters its structural dynamics.
Key Advantages:
-
Increased Proteolytic Resistance: The rigid cyclobutyl structure sterically hinders the approach of proteases, significantly slowing down degradation.[3]
-
Conformational Rigidity: The ring structure limits the number of possible conformations, which can pre-organize the peptide into its bioactive fold.[1][2] This can lead to improved target binding affinity.
-
Modulation of Bioactivity: By influencing the peptide's three-dimensional shape, cyclobutyl incorporation can fine-tune its biological activity and receptor selectivity.[2]
-
Improved Cell Penetration: In some cases, the conformational constraints and altered hydrophobicity imparted by the cyclobutane ring can enhance the ability of peptides to cross cell membranes.[2][4]
The following workflow illustrates the general process from peptide design to functional evaluation.
Caption: General workflow for the development and evaluation of cyclobutyl-containing peptides.
Protocols
Protocol 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic Acid
This protocol describes the synthesis of a key building block for peptide synthesis, N-Boc-1-aminocyclobutanecarboxylic acid, via the protection of the commercially available 1-aminocyclobutanecarboxylic acid.
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is essential for solid-phase peptide synthesis (SPPS) as it prevents unwanted polymerization of the amino acid monomer.[3] It is stable under the basic conditions used for peptide coupling but can be readily removed with mild acid.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1-aminocyclobutane-1-carboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and deionized water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (3.3 equivalents) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (1.2 equivalents).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate (2 x volume of the reaction mixture) to remove impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl.
-
Extract the product from the acidified aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.[5]
Protocol 2: Solid-Phase Synthesis of a Cyclobutyl-Containing Peptide
This protocol outlines the incorporation of N-Boc-1-aminocyclobutanecarboxylic acid into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[6] The use of excess reagents drives the coupling reactions to completion, and purification is simplified to washing the resin after each step.[7] Fmoc chemistry is widely used due to its mild deprotection conditions.[1]
Materials:
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids
-
N-Boc-1-aminocyclobutanecarboxylic acid (from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of N-Boc-1-aminocyclobutanecarboxylic Acid:
-
Follow the same coupling procedure as in step 3, but use N-Boc-1-aminocyclobutanecarboxylic acid instead of an Fmoc-protected amino acid. Note that the Boc group is acid-labile and will remain intact during the subsequent Fmoc deprotection steps.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 3: In Vitro Peptide Stability Assay in Human Plasma
This protocol assesses the stability of a cyclobutyl-containing peptide against enzymatic degradation in human plasma compared to its linear, unmodified counterpart.
Rationale: Evaluating peptide stability in plasma provides a good indication of its likely in vivo half-life.[2] Proteases in plasma can rapidly degrade unmodified peptides, and this assay quantifies the improvement in stability afforded by the cyclobutyl modification.[3][8]
Materials:
-
Cyclobutyl-containing peptide and unmodified control peptide
-
Human plasma (commercially available)
-
Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of each peptide (e.g., 1 mg/mL in a suitable solvent like water or DMSO).
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and halt enzymatic activity.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.
Data Presentation:
| Peptide | Half-life (t½) in Human Plasma (minutes) |
| Unmodified Control Peptide | Expected: < 60 |
| Cyclobutyl-Containing Peptide | Expected: > 240 |
Protocol 4: Cellular Uptake Assay
This protocol is designed to assess the ability of a fluorescently labeled cyclobutyl-containing peptide to penetrate cells.
Rationale: For peptides targeting intracellular proteins, cell penetration is a critical requirement. This assay quantifies the extent of cellular uptake, which can be influenced by the conformational constraints imposed by the cyclobutyl ring.[4][9]
Materials:
-
Fluorescently labeled (e.g., FITC) cyclobutyl-containing peptide and control peptide
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed HeLa cells in a 24-well plate and grow to ~80% confluency.
-
Wash the cells twice with PBS.
-
Add fresh, serum-free medium containing the fluorescently labeled peptide at a final concentration of 10 µM.
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove any non-internalized peptide.
-
To remove cell-surface bound peptide, briefly wash with a heparin solution (1 mg/mL in PBS) or a mild acid wash (e.g., glycine-HCl, pH 3.0).
-
For Flow Cytometry:
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS and analyze on a flow cytometer, measuring the mean fluorescence intensity.
-
-
For Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the cells on a slide with a DAPI-containing mounting medium to stain the nuclei.
-
Image the cells using a fluorescence microscope to visualize intracellular localization.
-
Characterization of Conformational Changes
Circular Dichroism (CD) Spectroscopy: CD is a rapid method to assess the secondary structure of peptides in solution.[10][11] The incorporation of a cyclobutyl amino acid is expected to induce a more defined structure compared to a flexible linear peptide. The CD spectrum of a cyclobutyl-containing peptide may show characteristic minima indicative of turn-like or helical structures, whereas the unmodified peptide may exhibit a spectrum characteristic of a random coil.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR experiments can provide detailed insights into the three-dimensional structure of cyclobutyl-containing peptides in solution.[4][12] Analysis of nuclear Overhauser effects (NOEs) and coupling constants can help determine the specific folding pattern induced by the cyclobutane ring.[12]
Conclusion
The incorporation of cyclobutyl-containing amino acids represents a robust and effective strategy in medicinal chemistry to enhance the therapeutic potential of peptides. By imparting conformational rigidity and improving metabolic stability, this approach addresses key liabilities of peptide-based drugs. The protocols detailed in this guide provide a comprehensive framework for the synthesis, evaluation, and characterization of these promising peptidomimetics, enabling researchers to systematically explore their utility in drug discovery programs.
References
- 1. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
Application Notes and Protocols for Amide Bond Formation with Boc-cyclobutyl-glycine
Abstract
This technical guide provides a detailed experimental framework for the successful formation of amide bonds utilizing N-Boc-cyclobutyl-glycine, a non-natural, sterically hindered amino acid. The incorporation of such N-substituted, α,α-disubstituted amino acids is a common challenge in peptide synthesis and medicinal chemistry, often leading to low coupling yields and slow reaction kinetics. This document outlines optimized protocols using high-reactivity coupling reagents, discusses the mechanistic rationale behind procedural choices, and offers a troubleshooting guide for common issues. The protocols are designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel peptides and complex small molecules.
Introduction: The Challenge of Sterically Hindered Amino Acids
Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry.[1] However, the efficiency of this reaction is highly dependent on the steric and electronic properties of both the carboxylic acid and the amine coupling partners. N-Boc-cyclobutyl-glycine presents a significant steric challenge due to the presence of the bulky cyclobutyl group on the nitrogen atom, which shields the carboxyl group and hinders the approach of the incoming nucleophilic amine.[2]
Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often prove inefficient for these "difficult couplings," resulting in low yields, incomplete reactions, and the need for harsh conditions that can compromise chiral integrity or sensitive functional groups.[3] To overcome these obstacles, more potent activating agents are required. Onium salts, such as aminium/uronium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP) reagents, have become the gold standard for mediating the coupling of sterically demanding amino acids.[4] These reagents rapidly convert the carboxylic acid into a highly reactive activated ester, facilitating nucleophilic attack by the amine.
This guide will focus on protocols employing HATU, a highly effective aminium salt known for its superior performance in challenging couplings, including those involving N-alkylated amino acids.[5]
Mechanistic Insight: The Role of HATU in Overcoming Steric Barriers
Understanding the mechanism of activation is crucial for optimizing reaction conditions and troubleshooting. The efficacy of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stems from its ability to form a highly reactive OAt-active ester.
The process, illustrated below, can be summarized in three key steps:
-
Base-mediated Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of Boc-cyclobutyl-glycine, forming the corresponding carboxylate.
-
Formation of the OAt-Ester: The carboxylate attacks the electron-deficient carbon of HATU. This leads to the formation of a highly reactive OAt-ester intermediate and the release of the 1-hydroxy-7-azabenzotriazole (HOAt) anion.
-
Nucleophilic Attack: The amine coupling partner attacks the activated carbonyl carbon of the OAt-ester, forming the desired amide bond and releasing HOAt. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction.[5]
A potential side reaction with uronium-based reagents like HATU is the guanidinylation of the amine component if the coupling reagent is used in significant excess or if activation of the carboxylic acid is slow.[4] Phosphonium reagents like PyBOP are an alternative that avoids this side reaction, although they may exhibit slightly slower kinetics.
Experimental Protocols
The following protocols are designed for solution-phase synthesis. They are based on established procedures for sterically hindered N-substituted amino acids and should be considered a robust starting point for optimization.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| N-Boc-cyclobutyl-glycine | >95% Purity | Commercially Available |
| Amine Coupling Partner | >98% Purity | N/A |
| HATU | Peptide Synthesis Grade | Major Chemical Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Major Chemical Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | N/A |
| Saturated aq. NaHCO₃ | N/A | N/A |
| Brine (Saturated aq. NaCl) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | N/A |
Protocol 1: Standard HATU-Mediated Coupling
This protocol is suitable for most primary and secondary amines.
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc-cyclobutyl-glycine (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution). Add the amine coupling partner (1.0-1.2 eq) and HATU (1.1 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture. A color change to yellow may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. For particularly hindered amines, the reaction time may need to be extended.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Pre-activation for Highly Hindered Systems
For extremely challenging couplings (e.g., with a sterically hindered secondary amine), pre-activating the carboxylic acid before adding the amine can improve yields.
Step-by-Step Procedure:
-
Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-cyclobutyl-glycine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Cool to 0 °C. Add DIPEA (2.0 eq) and stir the mixture at 0 °C for 15-30 minutes.
-
Amine Addition: In a separate flask, dissolve the amine coupling partner (1.0-1.2 eq) in a small amount of anhydrous DMF. Add this solution to the pre-activated acid mixture at 0 °C.
-
Reaction & Workup: Follow steps 5-8 from Protocol 1.
Data and Expected Outcomes
The optimal stoichiometry and reaction time will vary depending on the specific amine used. The following table provides a starting point for optimization.
| Coupling Partner | Acid (eq) | Amine (eq) | HATU (eq) | DIPEA (eq) | Typical Time (h) | Expected Yield | Notes |
| Primary Amine | 1.0 | 1.1 | 1.1 | 2.0 | 2 - 6 | Good to High | Generally straightforward. |
| Secondary Amine | 1.0 | 1.2 | 1.2 | 2.5 | 8 - 16 | Moderate to Good | May require longer reaction times or pre-activation. |
| Aniline | 1.0 | 1.2 | 1.2 | 2.5 | 12 - 24 | Low to Moderate | Electron-deficient anilines are particularly challenging. May require heat. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product | 1. Insufficiently reactive coupling agent.2. Steric hindrance is too great.3. Reagents (especially solvent) are not anhydrous. | 1. Ensure high-quality HATU is used. Consider an alternative like COMU.2. Use the pre-activation protocol (Protocol 2). Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider a double coupling. 3. Use freshly opened anhydrous solvents. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry is not optimal. | 1. Allow the reaction to run longer (up to 24h).2. Increase the equivalents of the amine, HATU, and DIPEA (e.g., to 1.5 eq, 1.4 eq, and 3.0 eq respectively). |
| Presence of Side Products | 1. Guanidinylation of the amine.2. Epimerization (if amine is chiral). | 1. Avoid a large excess of HATU. Use the pre-activation protocol. Alternatively, switch to a phosphonium-based reagent like PyBOP.2. Keep the reaction temperature at 0 °C during base addition and activation. Use a weaker base like 2,4,6-collidine in place of DIPEA. |
Conclusion
The amide bond coupling of N-Boc-cyclobutyl-glycine, while challenging, can be achieved in high yields through the use of potent onium salt coupling reagents like HATU. The protocols provided herein offer a robust and scientifically-grounded starting point for researchers. Careful attention to anhydrous conditions, appropriate stoichiometry, and reaction monitoring are key to success. By understanding the underlying mechanism and potential pitfalls, chemists can effectively incorporate this valuable non-natural amino acid into a wide range of molecules for applications in drug discovery and materials science.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid
Introduction: Navigating the Purification of Peptides with Bulky Non-Standard Amino Acids
The incorporation of non-standard amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as potency, selectivity, and metabolic stability. 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a derivative of glycine, introduces a bulky and hydrophobic cyclobutyl moiety, which can significantly enhance the therapeutic potential of a peptide.[1] However, the very features that make this amino acid attractive for peptide design also present considerable challenges during purification.
Peptides containing such hydrophobic residues are prone to aggregation and have low solubility in aqueous solutions, complicating the purification process.[2] The presence of the tert-Butoxycarbonyl (Boc) protecting group further increases the hydrophobicity of the peptide. This application note provides a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of peptides containing this compound. We will delve into the rationale behind the selection of chromatographic parameters and provide a detailed, step-by-step protocol to achieve high purity and yield.
Methodology: A Strategic Approach to Peptide Purification
The successful purification of peptides hinges on a systematic approach to method development, considering the unique physicochemical properties of the target molecule.[3] Reversed-phase HPLC is the standard and most effective technique for peptide purification, separating molecules based on their hydrophobicity.[4]
Sample Preparation: The First Step to a Successful Purification
Proper sample preparation is critical to prevent column clogging and ensure reproducible results. The crude peptide, typically obtained after solid-phase peptide synthesis (SPPS) and cleavage from the resin, will contain the target peptide along with various impurities.[4][5]
Protocol for Sample Preparation:
-
Initial Solubility Test: Begin by testing the solubility of a small amount of the crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Dissolution: If solubility is poor, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used to first wet the peptide before diluting with the initial mobile phase.[6]
-
Filtration: It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]
HPLC System and Column Selection: The Heart of the Separation
The choice of the HPLC column is paramount for achieving the desired resolution. For peptides, especially those with hydrophobic modifications, the stationary phase chemistry, particle size, and pore size are key considerations.[8]
-
Stationary Phase: A C18 stationary phase is the workhorse for peptide separations and a good starting point.[4][9] For highly hydrophobic peptides, a C8 or C4 column, which are less retentive, might provide better peak shape and recovery.[9] Phenyl phases can also offer alternative selectivity.[9]
-
Pore Size: Wide-pore silica (300 Å) is generally recommended for peptides and proteins as it allows for better diffusion of these larger molecules into the pores of the stationary phase, leading to improved peak shape and resolution.[8][9][10]
-
Particle Size: For preparative purification, larger particle sizes (5-10 µm) are often used to allow for higher loading capacities and lower backpressures.[6]
Mobile Phase Preparation: Driving the Separation
The mobile phase composition is a critical parameter that can be adjusted to optimize the separation.
-
Aqueous Phase (Mobile Phase A): Deionized water with 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, masking the interactions of free silanol groups on the silica-based stationary phase and improving peak shape.[9]
-
Organic Phase (Mobile Phase B): Acetonitrile with 0.1% TFA. Acetonitrile is the most common organic modifier for peptide separations due to its low viscosity and UV transparency.[9]
-
pH: The low pH of the mobile phase (around 2-3) ensures that the carboxylic acid groups of the peptide are protonated, which generally leads to better retention and peak shape.[11]
HPLC Method Parameters: Fine-Tuning the Purification
A gradient elution, where the concentration of the organic solvent is gradually increased, is almost always used for peptide separations.[9] A shallow gradient is often necessary to resolve closely eluting impurities.[3][12]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Wide-Pore (300 Å), 5 µm | Good retention for hydrophobic peptides and optimal for molecules >2 kDa.[9][10] |
| Flow Rate | 1.0 mL/min (analytical), adjust for preparative | Standard for analytical columns; scale up for larger columns. |
| Detection | 210-220 nm | Wavelength for detecting the peptide backbone.[4] |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[6][10] |
| Injection Volume | 20-100 µL (analytical) | Dependent on column size and sample concentration. |
| Gradient | See table below | A shallow gradient is crucial for resolving complex mixtures.[3][12] |
Optimized Gradient for Purification:
| Time (min) | % Mobile Phase B (Acetonitrile + 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 65 | 65 |
| 70 | 95 |
| 75 | 95 |
| 80 | 5 |
| 90 | 5 |
Detailed Purification Protocol
-
System Preparation:
-
Prime the HPLC system with both mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the prepared crude peptide sample onto the equilibrated column.
-
-
Chromatographic Run and Fraction Collection:
-
Start the gradient method.
-
Monitor the chromatogram at 210-220 nm.
-
Collect fractions corresponding to the major peaks. The peak corresponding to the target peptide is often the largest, but this should be confirmed by mass spectrometry.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.[4]
-
Data Analysis and Post-Purification Handling
The purity of the final peptide is typically assessed by calculating the area of the main peak as a percentage of the total area of all peaks in the analytical chromatogram.[7] It is important to store the purified peptide under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Broadening or Tailing) | - Column degradation- Secondary interactions with the stationary phase- Sample overload | - Use a new column- Ensure sufficient TFA concentration (0.1%)- Reduce the amount of sample injected |
| Low Recovery | - Peptide precipitation on the column- Irreversible adsorption | - Increase the column temperature- Try a less hydrophobic stationary phase (C8 or C4) |
| Poor Resolution | - Inappropriate gradient | - Use a shallower gradient |
Conclusion
The purification of peptides containing the bulky and hydrophobic this compound requires a well-thought-out strategy. By carefully selecting the HPLC column and optimizing the mobile phase and gradient conditions, it is possible to achieve high purity and yield. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and efficient purification methods for these challenging but promising therapeutic molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. waters.com [waters.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. agilent.com [agilent.com]
- 9. hplc.eu [hplc.eu]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Resolution Structural Analysis of Peptides Incorporating Cyclobutyl Glycine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, structural biology, and medicinal chemistry.
Abstract: The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. Cyclobutyl glycine (Cbg), a Cα,α-disubstituted amino acid, offers a unique tool for introducing conformational constraints due to the puckered nature of the cyclobutane ring. This application note provides a comprehensive guide to the detailed structural analysis of Cbg-containing peptides using Nuclear Magnetic Resonance (NMR) spectroscopy. We present field-proven insights and step-by-step protocols for peptide synthesis, sample preparation, NMR data acquisition, resonance assignment, and 3D structure calculation. The focus is on the causality behind experimental choices and the interpretation of NMR data specific to the cyclobutyl glycine residue, empowering researchers to elucidate the structure-activity relationships of their novel peptide therapeutics.
Introduction: The Rationale for Incorporating Cyclobutyl Glycine
In the quest for more potent and stable peptide-based drugs, the use of unnatural amino acids has become indispensable. These novel building blocks can enforce specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological function. Cycloaliphatic amino acids, in particular, are effective at restricting the conformational freedom of the peptide backbone.
Cyclobutyl glycine (1-aminocyclobutane-1-carboxylic acid) is a compelling choice for peptide design. Its Cα,α-disubstitution sterically restricts the available Ramachandran space, similar to α-aminoisobutyric acid (Aib). However, the four-membered ring of Cbg introduces a distinct conformational bias. The stereochemistry at the Cβ positions of the cyclobutane ring (i.e., cis or trans disposition of substituents relative to the peptide backbone) is a critical determinant of the resulting peptide conformation. High-resolution NMR studies have shown that peptides incorporating trans-cyclobutane amino acids tend to adopt more folded and compact structures in solution, while their cis-counterparts often favor more extended, strand-like conformations[1][2].
NMR spectroscopy is the preeminent technique for determining the high-resolution 3D structure of peptides in solution, providing insights into the dynamic conformational ensembles that are often critical for biological activity[3]. This guide will walk you through the complete workflow for the NMR analysis of a peptide containing cyclobutyl glycine, from the initial synthesis to the final structural validation.
Peptide Synthesis and Sample Preparation: The Foundation for High-Quality NMR Data
The journey to a high-resolution peptide structure begins with the synthesis of a pure, well-characterized sample. The standard and most efficient method for incorporating cyclobutyl glycine is through Fmoc-based solid-phase peptide synthesis (SPPS)[4][5].
Protocol: Fmoc-SPPS of a Cyclobutyl Glycine-Containing Peptide
-
Resin Selection and Swelling: Choose a resin appropriate for your desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide)[4]. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
First Amino Acid Coupling: If starting with a standard amino acid, couple it to the resin using a standard coupling agent like HCTU. If the first residue is Fmoc-Cbg-OH, its coupling may require slightly longer reaction times or double coupling due to its steric bulk.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 20-30 minutes.
-
Iterative Coupling and Deprotection: Sequentially couple the subsequent Fmoc-protected amino acids, including Fmoc-Cbg-OH, using an activating agent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF. Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for your peptide sequence (e.g., a standard Reagent K cocktail of trifluoroacetic acid, phenol, water, thioanisole, and ethanedithiol).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
NMR Sample Preparation
High-quality NMR spectra are critically dependent on proper sample preparation.
Table 1: Recommended NMR Sample Conditions
| Parameter | Recommended Value | Rationale & Considerations |
| Peptide Concentration | > 0.5 mM (ideally 1-5 mM) | Higher concentrations improve the signal-to-noise ratio, reducing experiment time. Check for aggregation at higher concentrations. |
| Solvent | 90% H₂O / 10% D₂O | Allows for the observation of exchangeable amide protons, which are crucial for backbone assignments and hydrogen bond analysis. The 10% D₂O is required for the spectrometer's field-frequency lock. |
| Buffer | Phosphate or Acetate buffer (20-50 mM) | Maintains a stable pH throughout the experiment. Avoid buffers with interfering signals. |
| pH | 4.0 - 6.0 | A slightly acidic pH minimizes the exchange rate of amide protons with the solvent, making them easier to observe. |
| Additives | (Optional) TFE, SDS micelles | For peptides that may be unstructured in aqueous buffer, these additives can help to induce and stabilize secondary structures. |
NMR Data Acquisition: The Experimental Toolkit
A standard suite of 1D and 2D NMR experiments is required to fully characterize the structure of a Cbg-containing peptide. All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution.
References
Application Note & Protocol: A Scalable and High-Yield Synthesis of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is a non-proteinogenic, or unnatural, amino acid derivative. Unlike the 20 common amino acids that constitute the fundamental building blocks of proteins, unnatural amino acids possess modified structures, such as altered side chains or backbones.[1] This structural variance imparts unique conformational constraints and physicochemical properties, making them invaluable tools in modern medicinal chemistry. The incorporation of unnatural amino acids like this compound into peptide-based therapeutics can enhance metabolic stability, improve bioavailability, and modulate biological activity.[1] The cyclobutyl moiety, in particular, introduces a rigid, non-planar element that can influence the conformational preferences of a peptide backbone, potentially leading to enhanced binding affinity and selectivity for its target. The tert-butoxycarbonyl (Boc) protecting group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[2]
This application note provides two robust and scalable synthetic routes for the preparation of this compound, catering to the needs of researchers, scientists, and drug development professionals. The protocols are designed for large-scale synthesis, with a focus on procedural safety, efficiency, and high yield.
Synthetic Strategies for 2-Amino-2-cyclobutylacetic Acid
The core of the target molecule is the unnatural amino acid, 2-amino-2-cyclobutylacetic acid. Two classical and industrially viable methods for the synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence with the readily available starting material, cyclobutanone.
Pathway A: Strecker Synthesis of 2-Amino-2-cyclobutylacetic Acid
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the corresponding amino acid.[3][4][][6] In this case, cyclobutanone is the starting ketone.
Diagram of the Strecker Synthesis Pathway
Caption: Strecker synthesis of 2-amino-2-cyclobutylacetic acid from cyclobutanone.
Materials and Equipment:
-
Reactants: Cyclobutanone, Ammonia (aqueous solution, 28-30%), Potassium Cyanide (KCN), Hydrochloric Acid (concentrated), Sodium Hydroxide.
-
Solvents: Methanol, Water.
-
Equipment: Large, jacketed glass reactor with overhead stirring, temperature control unit, addition funnel, pH meter, vacuum filtration apparatus (e.g., Büchner funnel), rotary evaporator.
Safety Precautions:
-
Potassium Cyanide (KCN) is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be trained in its use.
-
Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
The reaction can be exothermic. Ensure adequate cooling capacity.
Step-by-Step Procedure:
-
Formation of the α-Aminonitrile:
-
To a jacketed reactor cooled to 0-5 °C, add a solution of potassium cyanide (1.1 equivalents) in water.
-
Slowly add an aqueous solution of ammonia (5-10 equivalents) while maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve cyclobutanone (1 equivalent) in methanol.
-
Add the cyclobutanone solution dropwise to the cyanide/ammonia mixture over a period of 2-3 hours, ensuring the temperature remains between 0-10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
-
Hydrolysis of the α-Aminonitrile:
-
Once the formation of the aminonitrile is complete, carefully add concentrated hydrochloric acid (excess) to the reaction mixture under vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate hydrogen cyanide gas. Ensure the addition is slow and the temperature is controlled with cooling.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
-
Isolation and Purification of the Amino Acid:
-
Concentrate the reaction mixture under reduced pressure to remove excess HCl and water.
-
Dissolve the residue in a minimal amount of hot water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6) with a solution of sodium hydroxide.
-
The amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a cold organic solvent (e.g., ethanol or acetone) to remove impurities.
-
Dry the product under vacuum to a constant weight.
-
Pathway B: Bucherer-Bergs Reaction for 2-Amino-2-cyclobutylacetic Acid
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate. The resulting hydantoin can then be hydrolyzed to the desired α-amino acid.[2][7][8][9][10]
Diagram of the Bucherer-Bergs Reaction Pathway
Caption: Bucherer-Bergs synthesis of 2-amino-2-cyclobutylacetic acid from cyclobutanone.
Materials and Equipment:
-
Reactants: Cyclobutanone, Potassium Cyanide (KCN), Ammonium Carbonate, Barium Hydroxide Octahydrate (for hydrolysis), Sulfuric Acid.
-
Solvents: Ethanol, Water.
-
Equipment: Same as for the Strecker synthesis.
Safety Precautions:
-
Same as for the Strecker synthesis, with particular attention to the handling of potassium cyanide.
Step-by-Step Procedure:
-
Synthesis of the Hydantoin Intermediate:
-
In a jacketed reactor, dissolve ammonium carbonate (3 equivalents) and potassium cyanide (1.2 equivalents) in a mixture of ethanol and water at 50-60 °C.
-
Add cyclobutanone (1 equivalent) to the mixture.
-
Seal the reactor and heat to 80-90 °C for 6-8 hours. The reaction is typically run under moderate pressure.
-
Cool the reaction mixture to room temperature. The hydantoin product may precipitate.
-
Collect the crude hydantoin by filtration, wash with cold water, and dry.
-
-
Hydrolysis of the Hydantoin:
-
Suspend the crude hydantoin in a solution of barium hydroxide octahydrate (2-3 equivalents) in water.
-
Heat the mixture to reflux (120-140 °C) in a sealed reactor for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add sulfuric acid to precipitate barium sulfate and adjust the pH to approximately 7.
-
Filter off the barium sulfate precipitate.
-
-
Isolation of the Amino Acid:
-
Concentrate the filtrate under reduced pressure.
-
The amino acid can be isolated by crystallization from a water/ethanol mixture.
-
Collect the product by filtration, wash with a cold solvent, and dry under vacuum.
-
Final Step: Boc Protection of 2-Amino-2-cyclobutylacetic Acid
The final step in the synthesis is the protection of the amino group of 2-amino-2-cyclobutylacetic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and can be efficiently scaled up.[2][3] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).
Diagram of the Boc Protection Step
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Application Notes and Protocols for the Library Synthesis of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Cycloalkyl Amino Acids in Drug Discovery
The incorporation of unnatural amino acids (UAAs) into peptide and small molecule libraries is a cornerstone of modern drug discovery.[][2] These novel building blocks offer a powerful toolkit to modulate the physicochemical and pharmacological properties of lead compounds, often leading to enhanced stability, improved target selectivity, and better oral bioavailability.[3][4] Among the diverse array of UAAs, those containing cycloalkyl moieties, particularly cyclobutane rings, have garnered significant interest. The cyclobutane unit, a strained four-membered ring, imparts unique conformational constraints and metabolic stability to molecules, making it a valuable scaffold in medicinal chemistry.[5][6][7]
This guide provides a comprehensive overview of the application of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid , a glycine derivative[8], in the synthesis of compound libraries. We will delve into its properties, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and troubleshooting strategies to ensure successful library production.
Physicochemical Properties and Handling of this compound
This compound is a white to off-white solid, typically stored at room temperature.[8] The tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amino group is an acid-labile protecting group, crucial for preventing self-polymerization during peptide bond formation.[9] This protection strategy is a foundational element of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach in solid-phase peptide synthesis.[10] The Boc group is stable under a wide range of basic and nucleophilic conditions, allowing for orthogonal protection schemes.[11]
Key Handling Considerations:
-
Storage: Store in a cool, dry place.
-
Stability: The Boc group is sensitive to strong acids. Avoid acidic conditions during storage and handling until the deprotection step.
-
Solubility: Soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following protocols are designed for the incorporation of this compound into peptide sequences using a manual or automated solid-phase synthesizer. The Boc/Bzl strategy is employed, where the Nα-amino group is temporarily protected by the Boc group, and side-chain functional groups are protected by more acid-stable benzyl-based groups.[10][12]
General SPPS Workflow
The iterative cycle of solid-phase peptide synthesis involves several key steps as illustrated below.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Protocol 1: Boc Deprotection
The removal of the Boc group is a critical step and is typically achieved with trifluoroacetic acid (TFA).[13][14]
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 50% (v/v) TFA in dichloromethane (DCM)[14]
-
DCM
-
Diisopropylethylamine (DIPEA)
-
Neutralization solution: 5% (v/v) DIPEA in DCM[14]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.[13] Drain the DCM.
-
Pre-wash: Add the deprotection solution to the resin and agitate for 2-3 minutes. Drain the solution.
-
Deprotection: Add a fresh portion of the deprotection solution (approximately 10 mL per gram of resin) and shake the mixture for 20-30 minutes at room temperature.[13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[14]
-
Neutralization: Add the neutralization solution to the resin and shake for 5-10 minutes. Repeat the neutralization step.
-
Final Washing: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.
Protocol 2: Coupling of this compound
Due to the steric hindrance from the cyclobutyl group, a robust coupling strategy is recommended.[15][16] The use of carbodiimide reagents in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a standard and effective method.[17]
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
This compound
-
Coupling reagent: Diisopropylcarbodiimide (DIC)[17]
-
Additive: 1-Hydroxybenzotriazole (HOBt)[17]
-
Solvent: N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Activation of Amino Acid:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Add 1 equivalent of DIPEA to the reaction mixture.
-
Shake the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative ninhydrin test.[18]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Alternative Coupling Reagents: For particularly difficult couplings, more potent activating agents such as HBTU, HATU, or PyBOP can be utilized.[17][19]
| Coupling Reagent | Description |
| DIC/HOBt | Standard and cost-effective method with low racemization.[17] |
| HBTU/DIPEA | A popular and efficient uronium-based coupling reagent.[17] |
| HATU/DIPEA | Similar to HBTU but often reacts faster with less epimerization.[17] |
| PyBOP/DIPEA | A phosphonium-based reagent, highly effective for sterically hindered amino acids.[19] |
Protocol 3: Cleavage from the Resin and Final Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing any side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][12]
Caution: HF is extremely hazardous and requires specialized equipment and handling procedures. The following protocol is a general guideline and should be performed by experienced personnel in a properly equipped laboratory.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger: Anisole or thioanisole
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage:
-
In a specialized HF cleavage apparatus, add the dried peptide-resin and a scavenger (e.g., anisole).
-
Cool the apparatus in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the washing step.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the cyclobutyl group.[18] | Perform a double coupling by repeating the coupling step.[18] Use a more potent coupling reagent like HATU or PyBOP. |
| Racemization | Over-activation of the amino acid or excess base. | Minimize pre-activation time. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[18] |
| Peptide Aggregation | Formation of secondary structures on the resin.[15] | Use structure-disrupting solvents like N-methyl-2-pyrrolidone (NMP) in combination with DMF.[18] |
Conclusion
The use of this compound offers a strategic advantage in the design and synthesis of peptide and small molecule libraries. The unique conformational properties imparted by the cyclobutyl moiety can lead to compounds with improved pharmacological profiles.[20] By understanding the principles of Boc-based solid-phase synthesis and implementing robust protocols, researchers can effectively incorporate this valuable building block into their drug discovery programs, paving the way for the development of novel therapeutics.
References
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bachem.com [bachem.com]
- 20. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Coupling Sterically Hindered Amino acids
Welcome to the Technical Support Center dedicated to addressing the complexities of incorporating sterically hindered amino acids, such as the non-natural Boc-cyclobutyl-glycine, into peptide sequences. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in peptide synthesis due to sterically demanding residues. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to overcome these synthetic hurdles.
The Challenge of Steric Hindrance in Peptide Synthesis
The incorporation of sterically hindered amino acids is a persistent challenge in peptide synthesis. The bulky nature of residues like Boc-cyclobutyl-glycine can physically obstruct the formation of the peptide bond, leading to low coupling yields, incomplete reactions, and the formation of deletion sequences.[1][2][3][4] This guide will provide a systematic approach to diagnosing and resolving these issues, ensuring the successful synthesis of your target peptide.
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling is the most frequently encountered problem when working with sterically hindered amino acids. This section provides a systematic approach to troubleshooting and optimizing your coupling reactions.
| Observation | Potential Cause | Recommended Solution & Scientific Rationale |
| Positive Kaiser Test after Coupling | 1. Insufficient reactivity of the coupling reagent: Standard carbodiimide reagents (e.g., DCC, EDC) are often not potent enough to overcome the high activation energy barrier imposed by steric hindrance.[1][5] | Upgrade to a more potent coupling reagent: Onium salt-based reagents like HATU, HBTU, HCTU, or COMU are highly recommended. These reagents form highly reactive OAt or OBt active esters, which are more effective at acylating the sterically hindered amine.[1][2][6] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[2] |
| 2. Steric hindrance from the N-terminal residue and/or the incoming amino acid: The bulky side chains physically block the approach of the activated carboxyl group to the amine.[1][2][3] | a) Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid. This provides a second opportunity for the reaction to go to completion.[2] b) Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (2-24 hours) or moderately increasing the temperature can help overcome the activation energy barrier.[1] | |
| 3. Peptide Aggregation on the Solid Support: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) and aggregate, making the N-terminus inaccessible.[1][7] This is particularly common with hydrophobic sequences.[8] | a) Change the Solvent: Switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) to break up aggregates.[1][7] b) Incorporate Backbone-Disrupting Elements: The introduction of pseudoprolines or depsipeptides at strategic locations can disrupt hydrogen bonding and prevent aggregation.[7] c) Use Microwave-Assisted Synthesis: Microwave irradiation can provide the energy needed to overcome aggregation and drive the coupling reaction to completion.[7] | |
| Formation of Deletion Sequences in Final Product | Incomplete coupling at one or more cycles: This leads to a heterogeneous mixture of peptides, with the desired full-length product being a minor component. | Implement a Capping Step: After the coupling reaction, treat the resin with a capping agent like acetic anhydride. This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and simplifying the purification of the final product. |
| Racemization of the Amino Acid | Over-activation of the carboxylic acid or use of a strong base: This can lead to the abstraction of the α-proton and loss of stereochemical integrity.[1] | a) Use an Additive: Incorporate additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] b) Choose a Weaker Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] c) Optimize Activation Time: Reduce the pre-activation time before adding the amine component to minimize the lifetime of the highly reactive intermediate. |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision-making workflow for troubleshooting low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for difficulty in coupling sterically hindered amino acids like Boc-cyclobutyl-glycine?
The main challenges stem from:
-
Steric Hindrance: The bulky cyclobutyl group, in combination with the Boc protecting group, physically obstructs the approach of the activated carboxylic acid to the amine of the growing peptide chain, slowing down or preventing the reaction.[1][2][3]
-
Reduced Nucleophilicity: The steric bulk around the nitrogen atom of Boc-cyclobutyl-glycine can decrease its nucleophilicity, making it a less effective reactant.[1]
-
Peptide Aggregation: Sequences containing hydrophobic and sterically hindered residues are prone to aggregation on the solid support, which can mask the reactive sites.[1][7]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For challenging couplings, more potent reagents are necessary. Onium-salt-based reagents are generally the preferred choice.[1][6]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1] HATU is often considered the superior choice for many difficult couplings.[1]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent for hindered couplings and are known for causing low levels of racemization.[1]
-
Carbodiimides (with additives): While less potent, carbodiimides like DCC and EDC can be used, but almost always require an additive like HOAt or Oxyma Pure to enhance reactivity and suppress racemization.[9]
Q3: Can the Boc protecting group itself contribute to the difficulty in coupling?
Yes, the tert-butoxycarbonyl (Boc) group is bulky and contributes to the overall steric hindrance around the nitrogen atom.[3] This is a key consideration when planning the synthesis, as the combination of the Boc group and a bulky side chain (like the cyclobutyl group) exacerbates the coupling challenge.
Q4: What is racemization, and how can it be minimized during the coupling of hindered amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which leads to the formation of diastereomeric impurities that are difficult to separate.[1] This is a significant concern, especially when the carboxyl group is activated. To minimize racemization:
-
Use coupling reagents known for low racemization, such as those that form OAt or Oxyma esters (e.g., HATU, COMU).[1][10]
-
Incorporate additives like HOAt or Oxyma Pure.[1]
-
Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine.[1]
-
Avoid prolonged pre-activation times and excessively high temperatures.[1]
Q5: How can I monitor the completion of the coupling reaction?
Qualitative colorimetric tests are commonly used to detect the presence of unreacted primary amines on the resin.
-
Kaiser Test (Ninhydrin Test): This is a very sensitive test for primary amines. A positive result (intense blue color) indicates an incomplete coupling.[11][12]
-
Isatin Test: This test is used specifically for secondary amines, such as when coupling to a proline residue, where the Kaiser test is unreliable.[11]
-
Bromophenol Blue (BPB) Test: This is another alternative to the Kaiser test and can be useful as it also gives a positive result with N-terminal proline residues.[11]
Experimental Protocols
Protocol 1: Double Coupling of Boc-cyclobutyl-glycine using HATU
This protocol is a general guideline for coupling a sterically hindered amino acid and may require optimization for specific sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-cyclobutyl-glycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
First Coupling:
-
In a separate vial, dissolve Boc-cyclobutyl-glycine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the solution to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
-
Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed to the deprotection step for the next amino acid.
-
Second Coupling (if Kaiser test is positive):
-
Repeat step 2 to perform a second coupling.
-
Agitate the reaction mixture for another 2-4 hours.
-
-
Final Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) before proceeding to the next step in your synthesis.
Protocol 2: Capping of Unreacted Amines
This procedure is performed after a coupling step that is known to be difficult or has been shown to be incomplete by a positive Kaiser test.
Materials:
-
Resin from the previous coupling step
-
Acetic anhydride
-
DIPEA or Pyridine
-
DMF
Procedure:
-
Washing: After the coupling reaction and subsequent DMF washes, wash the resin with DMF.
-
Capping Solution Preparation: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Verification (Optional): Perform a Kaiser test to confirm that all free amines have been capped. The test should be negative.
Workflow for Coupling Sterically Hindered Amino Acids
Caption: A recommended workflow for a single coupling cycle involving a sterically hindered amino acid.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Cyclobutyl-Containing Peptides
Welcome to the technical support center for the synthesis of cyclobutyl-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies when incorporating these unique, conformationally constrained amino acids. The inherent steric bulk and ring strain of cyclobutane moieties introduce specific challenges that require careful consideration beyond standard solid-phase peptide synthesis (SPPS) protocols.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the common issues encountered during the synthesis of these valuable peptidomimetics.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with Fmoc-cyclobutyl-amino acid (Fmoc-Cba-OH) is slow and incomplete. What is causing this and how can I improve the yield?
A1: This is the most common issue when working with cyclobutyl amino acids. The primary cause is the significant steric hindrance presented by the cyclobutane ring, which impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. Standard coupling reagents may not be efficient enough to overcome this steric barrier.
Troubleshooting this issue involves a multi-faceted approach focusing on the choice of coupling reagent, reaction conditions, and additives. For a detailed workflow, please refer to the Troubleshooting Guide for Incomplete Coupling Reactions .
Q2: I am concerned about the stability of the cyclobutane ring during the final TFA cleavage step. Is ring-opening a significant risk?
A2: While cyclobutanes do possess inherent ring strain, they are generally stable to the standard conditions of trifluoroacetic acid (TFA) cleavage used in Fmoc-SPPS.[1] The acid-catalyzed ring-opening of cyclobutanes typically requires harsher conditions, such as the presence of strong Lewis acids or prolonged exposure to very strong acids.[2][3]
However, to minimize any potential risk, it is prudent to adhere to optimized cleavage protocols:
-
Cleavage Time: Limit the cleavage time to the minimum required for complete removal of side-chain protecting groups (typically 1.5 to 3 hours).
-
Scavengers: Always use a scavenger cocktail (e.g., TFA/TIS/H₂O/DODT) to quench reactive cations generated during deprotection, which could potentially initiate side reactions.[4]
-
Temperature: Perform the cleavage at room temperature. Avoid heating the cleavage mixture.
If you are working with particularly sensitive or complex cyclobutyl structures, a small-scale trial cleavage followed by LC-MS analysis is recommended to confirm the stability of your target peptide.
Q3: What is the risk of epimerization of the cyclobutyl amino acid during synthesis, and how can I prevent it?
A3: Epimerization, the change in stereochemistry at the α-carbon, is a potential side reaction for all amino acids during peptide synthesis, and can be exacerbated by steric hindrance.[5][6][7] The risk is highest during the activation step of the amino acid, especially when using strong bases or experiencing prolonged reaction times.
Factors that increase epimerization risk: [5][6]
-
Strong Bases: The use of excess tertiary amines like diisopropylethylamine (DIPEA) can promote proton abstraction from the α-carbon.[8]
-
Over-activation: Allowing the activated amino acid to sit for extended periods before coupling can increase the chance of epimerization.
-
High Temperatures: Elevated temperatures can accelerate the rate of epimerization.
Strategies to Minimize Epimerization:
-
Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt, Oxyma Pure®) with your coupling reagent. These additives suppress epimerization by forming active esters that are less prone to this side reaction.[9]
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU, HATU, and COMU, when used with an additive, generally result in low levels of epimerization.[10][11]
-
Control of Base: Use the minimum necessary amount of base. For particularly sensitive couplings, consider using a weaker base like 2,4,6-collidine in place of DIPEA.[8]
-
Pre-activation Time: Keep the pre-activation time of the Fmoc-cyclobutyl-amino acid to a minimum before adding it to the resin.
Q4: My peptide is showing poor solubility and aggregation after incorporating a cyclobutyl residue. What can I do?
A4: Cyclobutyl amino acids can increase the hydrophobicity of a peptide sequence, leading to aggregation on the solid support. This can result in incomplete deprotection and coupling steps, leading to deletion sequences and low purity of the final product.[12]
Mitigation Strategies for Aggregation:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF and DMSO to disrupt secondary structures.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help break up aggregates.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy to overcome aggregation and drive reactions to completion.[12]
-
Backbone Protection: For very difficult sequences, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on an adjacent residue to disrupt hydrogen bonding.[8][12][13]
Troubleshooting Guides
Guide 1: Overcoming Incomplete Coupling of Sterically Hindered Cyclobutyl Amino Acids
This guide provides a systematic approach to improving the coupling efficiency of cyclobutyl amino acids.
Step 1: Assess the Severity of the Problem
-
Perform a Kaiser test (or other ninhydrin-based test) after the coupling step. A strong blue color indicates a significant number of unreacted free amines.
-
Analyze a small, cleaved aliquot of the crude peptide by LC-MS to identify the presence of deletion sequences corresponding to the failed coupling.
Step 2: Optimize the Coupling Chemistry If the initial coupling is inefficient, implement the following strategies, starting with the least aggressive modifications.
| Strategy | Protocol Details | Rationale |
| Double Coupling | After the initial coupling reaction (e.g., 1-2 hours), drain the resin and add a fresh solution of activated Fmoc-Cba-OH. Allow to react for another 1-2 hours. | Provides a second opportunity for the reaction to go to completion. |
| Increase Reaction Time | Extend the coupling time to 4-6 hours or even overnight. | Allows more time for the sterically hindered components to react. Monitor for potential epimerization with longer reaction times. |
| Elevated Temperature | Perform the coupling at a moderately elevated temperature (e.g., 35-40°C). | Increases reaction kinetics. Be cautious, as this can also increase the risk of side reactions like epimerization. |
| Change Coupling Reagent | Switch to a more potent coupling reagent. See the table below for recommendations. | Different reagents have varying efficiencies for hindered couplings. |
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Examples | Key Advantages |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Fast activation, good for general use. HATU is particularly effective for hindered couplings due to the reactivity of the HOAt active ester.[11] |
| Phosphonium Salts | PyBOP, PyAOP | Highly reactive and often successful where uronium reagents fail. PyAOP is noted for its effectiveness with N-methyl amino acids, which share similar steric challenges.[11] |
| Immonium-type Reagents | COMU | High solubility and reactivity, comparable to HATU. Incorporates Oxyma Pure, which enhances safety.[10] |
| Acid Halide Precursors | TFFH, TCFH | Generates the highly reactive amino acid fluoride in situ, which is excellent for coupling very bulky amino acids like Aib.[10] |
Step 3: Experimental Workflow for a Difficult Coupling
Caption: Troubleshooting workflow for failed cyclobutyl amino acid coupling.
Guide 2: Investigating Potential Side Products
If your final peptide analysis shows unexpected masses, consider these potential side reactions.
Diagram: Potential Side Reaction Pathways
Caption: Common issues and their origins in cyclobutyl peptide synthesis.
Troubleshooting Steps:
-
Deletion Sequence (Mass = Target - Cba): This confirms incomplete coupling. Refer to Guide 1 .
-
Epimerized Peptide (Same Mass, Different HPLC Retention Time): Your peptide may show a closely eluting shoulder or a separate peak with the same mass. This indicates epimerization. Use the prevention strategies outlined in FAQ 3 .
-
Ring-Opened Adduct (Mass = Target + H₂O or other adducts): This is a rare side reaction but may occur with very harsh or extended cleavage conditions. Reduce cleavage time and ensure proper use of scavengers as described in FAQ 2 .
By systematically addressing the unique challenges posed by the steric bulk and ring strain of cyclobutyl amino acids, researchers can successfully synthesize these valuable molecules and unlock their potential in drug discovery and development.
References
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving Yield in the Synthesis of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
Welcome to the technical support center for the synthesis of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid. This valuable non-proteinogenic amino acid is a crucial building block in medicinal chemistry and drug development, prized for the unique conformational constraints imparted by its cyclobutyl moiety.[1][2] Achieving high yields in its synthesis can be challenging due to steric hindrance and potential side reactions. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate the common pitfalls and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
A1: The synthesis of this target molecule typically involves a two-phase strategy: first, the creation of the core α-amino acid, 2-amino-2-cyclobutylacetic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. Two of the most reliable and scalable methods for synthesizing the amino acid core are the Bucherer-Bergs reaction and the Strecker synthesis .
-
Bucherer-Bergs Reaction: This multicomponent reaction starts from cyclobutanone, potassium cyanide, and ammonium carbonate to form an intermediate hydantoin.[3][4] This hydantoin is then hydrolyzed to yield the desired amino acid. This route is often favored for its use of simple, readily available starting materials.
-
Strecker Synthesis: This classic method involves reacting cyclobutanecarboxaldehyde with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[5][6][7][8]
The choice between them often depends on the availability and cost of the starting carbonyl compound (cyclobutanone vs. cyclobutanecarboxaldehyde). The final step in both pathways is the N-protection with di-tert-butyl dicarbonate (Boc₂O).
Q2: My Bucherer-Bergs reaction to form the 5-cyclobutylhydantoin intermediate is low-yielding. What are the critical parameters to optimize?
A2: The Bucherer-Bergs reaction, while robust, is sensitive to several factors. Low yield of the hydantoin intermediate is a common issue that can almost always be traced back to reaction conditions. The mechanism proceeds through the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile that subsequently cyclizes.[3][4]
Causality and Troubleshooting:
-
Reagent Stoichiometry: The molar ratios of the reactants are critical. An excess of cyanide can lead to undesired side products. The recommended ratio is typically 1:2:2 for the ketone, cyanide salt, and ammonium carbonate, respectively.[3]
-
pH Control: The reaction is pH-sensitive. Ammonium carbonate serves as a source of both ammonia and carbon dioxide, and it also acts as a buffer to maintain the pH in the optimal range of 8-9.[3] If the medium is too acidic, cyanohydrin formation is hindered; if it's too alkaline, the cyanide can degrade.
-
Temperature and Reaction Time: The reaction generally requires heating to proceed efficiently. Refluxing in an aqueous or alcoholic solvent (e.g., ethanol/water mixture) at 80-100°C is standard.[3] Insufficient heating can lead to an incomplete reaction. Monitor the reaction by TLC until the starting ketone is consumed.
Data-Driven Optimization Strategy:
| Parameter | Common Issue | Recommended Action | Source |
| Reagent Ratio | Non-stoichiometric amounts | Use a molar ratio of 1 : 2 : 2 for Cyclobutanone : KCN : (NH₄)₂CO₃. | [3] |
| pH | Outside optimal range | Ensure ammonium carbonate is fresh; maintain pH ~8-9. | [3] |
| Temperature | Incomplete reaction | Reflux at 80-100°C in water or an ethanol/water mixture. | [3] |
| Solvent | Poor solubility/reactivity | An aqueous or alcoholic solvent is standard. 50% ethanol can be effective. | [4] |
Step-by-Step Protocol for Bucherer-Bergs Reaction:
-
In a reaction vessel equipped for reflux, combine cyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).
-
Add a solvent mixture of ethanol and water (1:1 v/v).
-
Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor the reaction's progress via TLC or LC-MS (typically 6-12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify carefully with HCl to precipitate the hydantoin product.[3]
-
Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Q3: The hydrolysis of my hydantoin (or aminonitrile) intermediate is either incomplete or causes product decomposition. How can I improve this critical step?
A3: This is a frequent and significant bottleneck. The hydrolysis of hydantoins or nitriles to carboxylic acids requires forcing conditions (strong acid or base at elevated temperatures), which can lead to decomposition or unwanted side reactions.
Causality and Troubleshooting:
-
Incomplete Hydrolysis: Often due to insufficient reaction time, temperature, or hydrolytic agent concentration.
-
Decomposition: The free amino acid product may be unstable under prolonged exposure to harsh acidic or basic conditions at high temperatures.
-
Epimerization: While not an issue for this specific achiral molecule, it's a major concern for chiral analogs, indicating the harshness of the conditions.[9]
Optimized Hydrolysis Protocol:
-
Agent Selection: While strong acids (e.g., 6M HCl) or bases (e.g., 40% NaOH) can be used, barium hydroxide (Ba(OH)₂) is often a superior choice. It effectively drives the reaction, and the excess can be easily removed as insoluble barium sulfate upon quenching with sulfuric acid.
-
Procedure:
-
Suspend the 5-cyclobutylhydantoin (1.0 eq) in a solution of Ba(OH)₂·8H₂O (3.0-4.0 eq) in water.
-
Heat the mixture to reflux in a sealed pressure vessel or autoclave at 120-150°C for 24-48 hours.
-
Cool the reaction mixture and carefully add dilute sulfuric acid until the pH is neutral and precipitation of BaSO₄ is complete.
-
Filter off the BaSO₄ solid.
-
The filtrate contains the crude amino acid. This solution can often be used directly in the next Boc-protection step after concentration.
-
Q4: The final Boc-protection step is inefficient. How can I maximize the yield of this compound?
A4: The N-protection of 2-amino-2-cyclobutylacetic acid is a nucleophilic acyl substitution.[10] Low yields are typically due to poor solubility of the starting amino acid, improper pH control, or steric hindrance from the cyclobutyl group.
Causality and Troubleshooting:
-
Solubility: Amino acids are zwitterionic and often have poor solubility in the organic solvents typically used for this reaction. A biphasic solvent system is highly effective.
-
pH Control: The reaction requires the amino group to be in its free, nucleophilic form (-NH₂), not its protonated form (-NH₃⁺). A base is added to maintain a pH of around 9-10. However, a pH that is too high (>11) can cause rapid hydrolysis of the Boc anhydride (Boc₂O).[11]
-
Steric Hindrance: The cyclobutyl group is more sterically demanding than a simple alkyl chain, which can slow the reaction rate.[12] Allowing adequate reaction time is crucial.
Key Parameters for Boc Protection:
| Parameter | Recommended Condition | Rationale | Source |
| Solvent System | 1,4-Dioxane/Water or Acetone/Water (1:1 or 2:1) | Dissolves both the amino acid salt and Boc₂O. | [11][13] |
| Base | NaOH, NaHCO₃, or Triethylamine (TEA) | Maintains pH ~9-10 to ensure a free amine for reaction. | [10][11] |
| Temperature | 0°C to Room Temperature | Controls the exothermic reaction and minimizes Boc₂O hydrolysis. | [11] |
| Stoichiometry | 1.05 - 1.2 equivalents of Boc₂O | A slight excess ensures complete conversion of the amino acid. |
Step-by-Step Protocol for Boc Protection:
-
Dissolve 2-amino-2-cyclobutylacetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH(aq).
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either neat or dissolved in a small amount of dioxane.
-
Maintain the pH between 9 and 10 by the dropwise addition of 1M NaOH as needed.
-
Allow the reaction to warm to room temperature and stir overnight.[11]
-
Workup:
-
Extract the reaction mixture with a nonpolar solvent like pentane or hexane to remove unreacted Boc₂O and byproducts.[11]
-
Carefully acidify the aqueous layer to pH 2-3 with a cold, dilute acid like 1M HCl or KHSO₄ solution. This will protonate the carboxylic acid, causing the product to precipitate or become extractable.[11][13]
-
Extract the product into an organic solvent such as ethyl acetate (3x).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(3-((Tert-butoxycarbonyl)amino)cyclobutyl)aceticacid [myskinrecipes.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC deprotection [ms.bzchemicals.com]
Technical Support Center: Peptides Incorporating Cyclobutyl Glycine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of synthetic peptides containing the non-canonical amino acid, cyclobutyl glycine (Cbg). The unique physicochemical properties of Cbg can present challenges, and this resource is designed to provide both practical solutions and the scientific rationale behind them.
Understanding the Challenge: The Physicochemical Impact of Cyclobutyl Glycine
Cyclobutyl glycine is an isomer of leucine, characterized by a bulky, non-polar cyclobutyl ring attached to the alpha-carbon. This structure imparts significant hydrophobicity, often greater than that of its linear counterpart, valine.[1][2] The incorporation of such bulky, aliphatic side chains into a peptide sequence can lead to a significant decrease in its solubility in aqueous solutions.[1] This is primarily due to the increased propensity for intermolecular hydrophobic interactions, which can drive peptide aggregation and precipitation.[3]
Peptides with a high content of hydrophobic residues (over 50%) are generally challenging to dissolve in aqueous buffers. The rigid, cyclic nature of the cyclobutyl group can also influence the peptide's secondary structure, potentially favoring conformations that shield hydrophobic regions from the solvent, further promoting self-association.
Troubleshooting Guide: A Systematic Approach to Solubilization
Encountering a peptide that won't dissolve can be a frustrating experience. This guide provides a systematic, step-by-step approach to successfully solubilizing your cyclobutyl glycine-containing peptide.
Q: My peptide containing cyclobutyl glycine is not dissolving in my standard aqueous buffer (e.g., PBS, Tris). What should I do?
A: This is a common issue due to the hydrophobicity of cyclobutyl glycine. A methodical approach, starting with the least harsh solvents, is recommended to preserve peptide integrity. It is crucial to always test the solubility on a small aliquot of your peptide before dissolving the entire sample.[4][5]
Protocol 1: Step-Wise Solubilization of Hydrophobic Peptides
1. Initial Assessment & Preparation:
-
Before opening, allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can affect the peptide's weight and stability.
-
Weigh out a small, representative sample (e.g., 0.1-0.5 mg) for the solubility test.
2. The First Step: Sterile, Purified Water
-
Action: Add a small volume of sterile, distilled water.
-
Rationale: While unlikely to be effective for a highly hydrophobic peptide, water is the most benign starting solvent and is compatible with most biological assays. For very short peptides (< 6 amino acids), water may be sufficient.[5]
3. pH Adjustment (for Peptides with Ionizable Residues):
-
Action: If your peptide has a net positive charge (containing residues like K, R, H), add a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise.[6] If it has a net negative charge (D, E), add a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).
-
Rationale: The solubility of a peptide is lowest at its isoelectric point (pI), where it has no net charge. Adjusting the pH away from the pI increases the net charge, leading to greater electrostatic repulsion between peptide molecules and improved interaction with the aqueous solvent.
4. Introduction of an Organic Co-Solvent:
-
Action: If the peptide remains insoluble, the next step is to introduce a minimal amount of an organic solvent. The recommended workflow is to first dissolve the peptide in the pure organic solvent and then slowly add the aqueous buffer to the desired concentration.
-
Add a very small volume (e.g., 10-20 µL per mg of peptide) of 100% Dimethyl Sulfoxide (DMSO) to the dry peptide.
-
Vortex gently until the peptide is completely dissolved.
-
While stirring or vortexing, add your desired aqueous buffer drop-by-drop to the DMSO-peptide solution.
-
-
Rationale: DMSO is a powerful, water-miscible organic solvent that can disrupt the hydrophobic interactions causing aggregation.[4] By dissolving the peptide in a small volume of DMSO first, you create a concentrated stock that can then be diluted. Adding the buffer slowly to the organic solution prevents the peptide from crashing out of solution due to rapid solvent exchange.
5. Alternative Organic Solvents:
-
If DMSO is incompatible with your assay (e.g., for peptides containing Cysteine or Methionine, which can be oxidized by DMSO), other solvents can be used.
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol
-
-
Rationale: These solvents also effectively solvate hydrophobic peptide backbones and side chains. The choice of solvent may require empirical testing to find the one that is most effective for your specific peptide sequence and compatible with your downstream application.
6. For Highly Aggregation-Prone Peptides:
-
Action: In severe cases of aggregation, stronger denaturing agents may be required.
-
Use a solution of 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea to dissolve the peptide.
-
-
Rationale: Chaotropic agents like GdnHCl and urea are highly effective at disrupting the hydrogen bond networks that can contribute to the formation of stable aggregates, such as beta-sheets.
-
Caution: These reagents will denature your peptide and must be removed (e.g., by dialysis or chromatography) if a specific conformation is required for its activity.
Visualization of the Troubleshooting Workflow
The following flowchart illustrates the decision-making process for solubilizing your cyclobutyl glycine-containing peptide.
Caption: A workflow for systematically troubleshooting peptide solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is cyclobutyl glycine used in peptide design if it causes solubility problems?
A1: The inclusion of non-canonical amino acids like cyclobutyl glycine is a strategic choice in peptidomimetic and drug design. The bulky, conformationally constrained nature of the cyclobutyl group can offer several advantages, such as increased resistance to enzymatic degradation by proteases, enhanced receptor binding affinity, and the ability to induce specific secondary structures.[7] These benefits often outweigh the challenges associated with its solubility.
Q2: I managed to dissolve my peptide, but it precipitated when I added it to my cell culture media. What happened?
A2: This is a common phenomenon known as "salting out." Cell culture media and many biological buffers are high in salt concentration. When you introduce a peptide stock solution (especially one with a high concentration of organic solvent) into a high-salt buffer, the equilibrium can shift, causing the peptide to become less soluble and precipitate. To mitigate this, ensure the final concentration of the organic solvent in your assay is as low as possible (typically <1% for DMSO).[1] It is also advisable to add the peptide stock to the media slowly while vortexing to allow for gradual mixing.
Q3: Can I use sonication or heat to help dissolve my peptide?
A3: Yes, both methods can be employed cautiously.
-
Sonication: A brief period of sonication in a water bath can be very effective at breaking up peptide aggregates and accelerating dissolution.[8] However, prolonged or high-energy sonication can generate heat and potentially cause peptide degradation.
-
Heating: Gentle warming (e.g., to 40°C) can also increase the solubility of some peptides. Monitor the solution closely and avoid excessive temperatures, which can lead to degradation or irreversible aggregation.
Q4: How should I store my cyclobutyl glycine-containing peptide once it's in solution?
A4: To maintain the integrity of your peptide, it is best to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[6] These aliquots should be stored at -20°C or, for long-term storage, at -80°C. If your peptide is susceptible to oxidation (e.g., contains C, M, or W residues), it is recommended to use oxygen-free solvents for dissolution and to store the aliquots under an inert gas like argon or nitrogen.[6]
Q5: Are there any sequence design strategies to improve the solubility of peptides with cyclobutyl glycine?
A5: Yes, during the design phase, the solubility can be improved by flanking the cyclobutyl glycine residue with charged or highly polar amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid). This can help to increase the overall polarity of the peptide and counteract the hydrophobicity of the cyclobutyl group. Additionally, modifications like PEGylation (attaching polyethylene glycol chains) can create a hydrophilic shield around the peptide, significantly enhancing its aqueous solubility.
Data Summary: Solvent Selection Guide
| Solvent | Application | Advantages | Disadvantages |
| Sterile Water | Initial attempt for all peptides. | Benign, compatible with all assays. | Ineffective for most hydrophobic peptides. |
| Dilute Acetic Acid / Ammonium Bicarbonate | Peptides with a net charge. | Increases net charge, improving aqueous solubility. | Only effective if the peptide has sufficient ionizable groups. |
| DMSO (Dimethyl Sulfoxide) | Highly hydrophobic peptides. | Excellent solubilizing power for hydrophobic compounds. | Can oxidize Cys and Met residues; may be cytotoxic at >1%. |
| DMF (Dimethylformamide) | Hydrophobic peptides, especially those with Cys. | Good alternative to DMSO; less likely to cause oxidation. | Can be more difficult to remove than DMSO. |
| ACN (Acetonitrile) | Hydrophobic peptides. | Volatile and easily removed by lyophilization. | May be less effective than DMSO or DMF for very difficult peptides. |
| 6M GdnHCl / 8M Urea | Highly aggregated peptides. | Powerful chaotropic agents that disrupt H-bonds. | Denatures the peptide; must be removed for functional assays. |
References
- 1. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Di-tert-butyl Dicarbonate (Boc-Anhydride) Purification
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven answers to common questions regarding the purification of di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O). As a crucial reagent for amine protection in organic synthesis, the purity of Boc-anhydride is paramount for achieving high yields and reproducible results.[1] This center is designed to help you troubleshoot purity issues and implement effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: My Boc-anhydride is a colorless liquid at room temperature. Is this normal?
This is a common observation and often the first indicator of impurities. Pure di-tert-butyl dicarbonate has a melting point between 22-24 °C.[1][2] If your laboratory's ambient temperature is above this range, it will naturally be a liquid. However, if your lab is cooler than 22 °C and the reagent is still liquid or an oily solid, it likely contains impurities that are depressing the melting point.
The most common impurity is tert-butanol, a primary decomposition product.[1][3] The presence of tert-butanol and other byproducts can significantly reduce the efficacy of your Boc protection reactions.
Q2: What are the typical impurities found in commercial Boc-anhydride?
Impurities in Boc-anhydride can originate from its synthesis or, more commonly, from its decomposition during storage.
-
Decomposition Products: Boc-anhydride is sensitive to moisture and heat.[1][3]
-
tert-Butanol and Carbon Dioxide: Hydrolysis from exposure to atmospheric moisture is a common degradation pathway.[1][2] This can also lead to pressure buildup in sealed containers due to CO₂ evolution.[2]
-
Isobutene: Thermal decomposition, especially at elevated temperatures, can generate isobutene, tert-butanol, and CO₂.[1][3]
-
Di-tert-butyl carbonate: A product of slow decomposition.[2]
-
-
Synthesis-Related Impurities:
Q3: My Boc-protection reaction is giving poor yields. Could impure Boc-anhydride be the cause?
Absolutely. The purity of Boc-anhydride is directly linked to its reactivity and the success of the protection reaction.[1] Impurities can interfere in several ways:
-
Reduced Molar Equivalents: If a significant portion of your reagent has decomposed into tert-butanol or other inactive species, you are adding fewer molar equivalents of the active anhydride than calculated, leading to incomplete conversion of your amine.
-
Introduction of Nucleophiles: The presence of tert-butanol (a nucleophile) can compete with your substrate, leading to unwanted side reactions.
-
pH Alteration: Acidic or basic impurities can alter the optimal pH of the reaction medium, hindering the protection reaction, which often relies on a specific base like sodium bicarbonate or triethylamine.[5][6]
Troubleshooting and Purification Guides
This section provides actionable strategies for assessing and improving the purity of your Boc-anhydride.
Decision-Making Workflow for Purification
Before proceeding with a purification protocol, it's essential to select the appropriate strategy based on the suspected impurities and available equipment.
Caption: Decision tree for selecting a Boc-anhydride purification method.
Physical Properties of Boc-Anhydride and Common Impurities
This table summarizes key physical data to aid in designing purification protocols, particularly for distillation.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Di-tert-butyl dicarbonate | 218.25 | 22 to 24 | 56-57 @ 0.5 mmHg[2] |
| tert-Butanol | 74.12 | 25 to 26 | 82 |
| Di-tert-butyl carbonate | 174.24 | 39 to 42 | 188 |
| tert-Butyl Chloroformate | 136.57 | N/A | 118 (decomposes) |
Experimental Protocols
Protocol 1: Low-Temperature Crystallization
This is the preferred method for removing moderate amounts of tert-butanol and other decomposition products, as it avoids the risk of thermal degradation associated with distillation.[3]
Causality: This technique leverages the difference in melting points between Boc-anhydride and its common impurities. By cooling the melt, the higher-melting Boc-anhydride selectively crystallizes, leaving impurities concentrated in the remaining liquid phase.
Step-by-Step Methodology:
-
Preparation: Place the container of impure (liquid) Boc-anhydride in an ice bath to begin cooling.
-
Initiate Crystallization: Once cooled, transfer the container to a refrigerator or cold room maintained at a temperature between -10 to 10 °C.[3]
-
Incubation: Allow the material to stand undisturbed for several hours or overnight. Pure Boc-anhydride will crystallize into a solid mass.
-
Separation: The liquid impurities can be carefully decanted or removed with a pipette from the top of the frozen solid. For higher purity, the solid mass can be transferred to a pre-chilled filter funnel (e.g., Büchner funnel) and residual liquid removed under gentle vacuum.
-
Storage: Transfer the purified solid to a clean, dry container, preferably under an inert atmosphere (e.g., nitrogen or argon), and store at 2-8 °C.[7]
Caption: Workflow for the purification of Boc-anhydride via crystallization.
Protocol 2: Vacuum Distillation
Distillation is highly effective for removing non-volatile impurities but must be performed under high vacuum to prevent thermal decomposition.[1][3]
Causality: This method separates compounds based on differences in boiling points. Under reduced pressure, the boiling point of Boc-anhydride is significantly lowered, allowing it to vaporize while leaving less volatile impurities behind.
Step-by-Step Methodology:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Boc-anhydride is highly toxic upon inhalation.[7][8]
-
Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is completely dry. Use a vacuum pump capable of reaching <1 mmHg.
-
Distillation: Heat the distillation flask gently using a water or oil bath. Do not heat aggressively, as Boc-anhydride can decompose.[3]
-
Collect Fraction: Collect the fraction boiling at approximately 55-57 °C at 0.15-0.5 mmHg.[2][4] The purified product should solidify in the receiving flask if it is sufficiently cool.
-
Storage: Transfer the purified product to a suitable container and store under inert gas in a refrigerator.
Safety & Handling
Q4: What are the primary safety concerns when handling Boc-anhydride?
-
Inhalation Toxicity: Boc-anhydride is fatal if inhaled.[8][9] Its toxicity is comparable to that of phosgene.[2] Always handle this reagent in a certified chemical fume hood.
-
Flammability: It is a flammable liquid and solid.[7][10] Keep away from heat, sparks, and open flames.
-
Moisture Sensitivity: It reacts with water, which can lead to the buildup of CO₂ gas inside sealed containers.[2][7] For this reason, it is often sold and stored in plastic bottles rather than glass.[2]
-
Storage: Store in a tightly closed container in a cool (2-8 °C), dry, and well-ventilated area under an inert atmosphere.[7][9]
References
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the tert-Butoxycarbonyl (Boc) deprotection of sterically hindered amino acids, specifically 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid. This document provides in-depth troubleshooting, validated protocols, and the rationale behind experimental choices to ensure the successful removal of the Boc protecting group.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding incomplete Boc deprotection of sterically demanding substrates.
Q1: Why is my Boc deprotection of this compound incomplete under standard conditions?
A1: The primary reason is steric hindrance. The bulky cyclobutyl group adjacent to the nitrogen atom physically obstructs the approach of the acidic reagent (like trifluoroacetic acid, TFA) to the Boc group's carbonyl oxygen.[1][2][3] This significantly slows down the acid-catalyzed cleavage reaction, often leading to incomplete conversion within standard reaction times.[1][2]
Q2: I see starting material remaining by TLC/LC-MS. What are the first adjustments I should make?
A2: The most straightforward initial steps are to increase the reaction time or the concentration of the acid.[1][2] For a TFA/DCM deprotection, you might extend the reaction from 1-2 hours to 4-6 hours, monitoring progress periodically. Alternatively, increasing the TFA concentration from a typical 20-25% (v/v) to 50% can accelerate the reaction.[1][2]
Q3: What analytical techniques are best for monitoring the reaction?
A3: A combination of techniques provides the most comprehensive picture:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material (less polar) and the appearance of the free amine product (more polar, often stays at the baseline without co-spotting with a base).[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative data on the consumption of starting material and formation of the product, confirming the mass of both species.[1][2]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the large singlet corresponding to the nine tert-butyl protons of the Boc group (typically around 1.4 ppm) is a clear indicator of successful deprotection.[1]
Q4: Are there risks associated with using stronger acid or longer reaction times?
A4: Yes. The primary risk is the generation of the reactive tert-butyl cation (t-Bu⁺) side-product from the Boc group cleavage.[4][5][6] This carbocation can alkylate nucleophilic functional groups on your molecule or in the solvent, leading to impurities.[6] For molecules with sensitive residues like tryptophan or methionine, the addition of "scavengers" is crucial to trap this cation.[3][4]
Section 2: In-Depth Troubleshooting Guide
If initial adjustments are unsuccessful, a more systematic approach is required. This guide is structured by observed symptoms to help you diagnose and resolve the issue.
Symptom 1: Low Yield of Deprotected Product with Significant Starting Material Remaining
This is the most common failure mode, directly pointing to insufficient reaction drive.
Potential Cause A: Insufficient Acid Strength or Concentration
The energy barrier for protonating the Boc group on a hindered substrate is higher. Standard conditions may not be sufficient to achieve a reasonable reaction rate.[1][2]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Recommended Actions & Protocols
-
Increase Acid Stoichiometry: If using TFA in Dichloromethane (DCM), increase the concentration from 20-25% to 50%. If the reaction is still sluggish, neat TFA (95% with 5% water or scavengers) can be used.[2]
-
Switch Acid System: Change from TFA to a stronger, less volatile acid system like 4M HCl in 1,4-dioxane.[2][3] This is often more effective for stubborn Boc groups.
Protocol 1: Deprotection with 4M HCl in 1,4-Dioxane
-
Preparation: Dissolve the Boc-protected amino acid (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or DCM.
-
Reaction: To the stirred solution, add a commercial solution of 4M HCl in 1,4-dioxane (5-10 equiv).
-
Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every hour. The reaction is typically complete within 1-4 hours.[2]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. Co-evaporation with toluene or DCM can help remove residual acid. The product is obtained as the hydrochloride salt.
Symptom 2: Formation of Side Products Observed by LC-MS or NMR
The appearance of new, unexpected peaks indicates that side reactions are occurring, often due to the reactive t-butyl cation.
Potential Cause B: Alkylation by tert-butyl Cation
The t-butyl cation generated during deprotection is a potent electrophile that can react with any nucleophiles present, including the solvent, trace water, or electron-rich functional groups on the substrate itself.[5][6]
Mechanism of Deprotection and Side Reaction
Caption: Boc deprotection mechanism and scavenger action.
Recommended Actions & Protocols
-
Incorporate Scavengers: Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.
Protocol 2: TFA Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected amino acid (1.0 equiv) in DCM (0.1-0.2 M).
-
Reaction: Add triisopropylsilane (TIS) (2.5-5% v/v) to the solution. Cool the mixture to 0°C. Add TFA to a final concentration of 25-50% (v/v).
-
Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature and monitor until completion (typically 1-4 hours).[2]
-
Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Dissolve the residue in a suitable solvent and wash with saturated aqueous sodium bicarbonate to neutralize, or proceed with the TFA salt.[2]
Symptom 3: Reaction Stalls or is Extremely Slow Even Under Forcing Conditions
When even strong acids fail to provide complete conversion, alternative deprotection strategies that do not rely on the same mechanism are warranted.
Potential Cause C: Extreme Steric Hindrance or Poor Solubility
In some cases, the steric environment is so restrictive that acid catalysis is kinetically prohibitive at room temperature. Poor solubility of the substrate in the reaction solvent can also severely limit reaction rates.[1][2]
Recommended Actions & Protocols
-
Thermal Deprotection: Heating the substrate can provide the energy to overcome the activation barrier for Boc group cleavage. This can sometimes be done without any acid catalyst.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the Boc carbonyl and facilitate cleavage under milder conditions than strong Brønsted acids.
-
Change of Solvent: Ensure the substrate is fully dissolved. If solubility in DCM is poor, consider solvents like dioxane or nitromethane. For thermal methods, high-boiling point solvents like toluene or DMF may be used.
Protocol 3: Thermal Deprotection in Toluene
-
Preparation: Dissolve the Boc-protected amino acid in toluene.
-
Reaction: Heat the solution to reflux (approx. 110°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. This method may require several hours.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The free amine is isolated directly.
Note: Thermal deprotection can be slow and may not be suitable for thermally sensitive molecules.[7]
Section 3: Comparison of Deprotection Conditions
The following table summarizes the recommended conditions for tackling the deprotection of this compound.
| Method | Reagents | Typical Conditions | Pros | Cons |
| Standard TFA | 20-50% TFA in DCM | 0°C to RT, 1-4 h | Common, volatile reagents, easy work-up.[2][8] | Often incomplete for hindered substrates, generates t-Bu⁺.[1][6] |
| Stronger Acid | 4M HCl in 1,4-Dioxane | RT, 1-4 h | More potent, often drives reaction to completion.[2][3] | Dioxane is a hazardous solvent, product is HCl salt. |
| TFA with Scavengers | 25-50% TFA in DCM, 2.5-5% TIS | 0°C to RT, 1-4 h | Prevents side-product formation from t-Bu⁺.[3][4] | Adds complexity and cost. |
| Thermal Deprotection | Toluene or DMF | Reflux (110-150°C), 2-12 h | Avoids strong acids, useful for acid-sensitive substrates.[7] | High temperatures can cause degradation, slow reaction times. |
| Lewis Acid Catalysis | ZnBr₂ in DCM | RT, 8-16 h | Milder than strong acids, can offer different selectivity.[8] | Can be slow, requires removal of metal salts. |
Section 4: Final Recommendations
For the specific challenge of deprotecting this compound, a stepwise approach is recommended.
-
Start with an increased concentration of TFA (50% in DCM) and an extended reaction time, carefully monitoring for completion.
-
If incomplete , switch to the more robust 4M HCl in 1,4-dioxane system. This is often the most reliable method for sterically hindered substrates.
-
If side products are an issue with other sensitive functional groups present, revert to a TFA/DCM system but be sure to include a scavenger like triisopropylsilane (TIS) .
-
As a final resort , or for particularly acid-labile molecules, investigate thermal deprotection , accepting the potential for longer reaction times.
By methodically applying these troubleshooting steps and protocols, researchers can overcome the challenges posed by sterically hindered substrates and achieve complete and clean Boc deprotection.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Aggregation Issues in Peptides Containing Hydrophobic Unnatural Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with peptides that contain hydrophobic unnatural amino acids (UAAs). The introduction of these novel residues can significantly enhance the therapeutic potential of peptides, but it often comes with the challenge of increased aggregation.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you anticipate, diagnose, and resolve aggregation-related issues throughout your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding peptide aggregation.
Q1: What are the primary drivers of aggregation in peptides containing hydrophobic unnatural amino acids?
A1: Peptide aggregation is a process of self-association into larger, often insoluble structures.[4] This is primarily driven by the hydrophobic effect, where nonpolar side chains of both natural and unnatural amino acids minimize their contact with the aqueous environment by clustering together.[4][5][6] The incorporation of hydrophobic UAAs can exacerbate this tendency.[1] Aggregation is also heavily influenced by the peptide's propensity to form stable secondary structures, particularly intermolecular β-sheets, which act as a scaffold for building larger aggregates.[5][7] Key influencing factors include:
-
Amino Acid Sequence: Stretches of hydrophobic and β-branched residues are strong predictors of aggregation.[7][8]
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions.[5]
-
pH and Net Charge: Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[9][10][11]
-
Temperature: Increased temperature can sometimes accelerate aggregation kinetics.[12]
-
Ionic Strength: Salts can either screen repulsive charges, promoting aggregation, or stabilize the native state, depending on the specific ions and their concentration (Hofmeister effects).[9][10]
Q2: How do unnatural amino acids specifically influence aggregation?
A2: Unnatural amino acids can modulate aggregation in several ways. Highly hydrophobic UAAs can increase the driving force for aggregation.[1] However, strategically placed UAAs can also be used to disrupt aggregation-prone sequences. For instance, UAAs that introduce a "kink" in the peptide backbone, similar to proline, can inhibit the formation of β-sheet structures.[7][13] The specific impact depends on the UAA's structure, hydrophobicity, and position within the peptide sequence.[2][14]
Q3: How can I predict if my peptide sequence is likely to aggregate?
A3: While precise prediction is difficult, several indicators can help you anticipate aggregation risks. Sequences with a high content (>50%) of hydrophobic residues are prime candidates for aggregation.[15] Computational tools that predict aggregation-prone regions (APRs) by analyzing factors like hydrophobicity and β-sheet propensity can also be very useful.[5][9] During solid-phase peptide synthesis (SPPS), a broadening of the Fmoc deprotection peak is a real-time indicator that on-resin aggregation may be occurring.[7][8]
Q4: What is the best general approach to dissolving a hydrophobic peptide?
A4: A systematic approach is crucial.[4][15]
-
Start with a small amount: Always test the solubility of a small aliquot first.
-
Assess the net charge: Calculate the peptide's theoretical net charge at neutral pH.
-
Charge-based solvent selection:
-
For neutral or highly hydrophobic peptides: These are the most challenging. First, dissolve the peptide in a minimal volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[15] Then, slowly add this solution dropwise into your aqueous buffer while vortexing to prevent localized high concentrations that can cause precipitation.[15] Sonication can also be beneficial in breaking up small particles.[4][16]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental stages where aggregation is commonly encountered.
Guide 1: Troubleshooting Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Aggregation of the growing peptide chain on the solid support is a major cause of failed or low-yield syntheses, leading to incomplete coupling and deprotection steps.[16]
Problem: Low yield, incomplete coupling, or failed synthesis of a hydrophobic peptide.
Symptoms:
-
Shrinking of the resin bed (in batch synthesis).[8]
-
Broadening or flattening of the Fmoc deprotection UV profile.[7][8]
-
False negative results from coupling tests (e.g., Ninhydrin).[8]
Causality: The growing peptide chain, when it reaches a certain length and hydrophobicity, can fold and form intermolecular hydrogen bonds with other peptide chains on the resin, leading to an aggregated, insoluble mass that is inaccessible to reagents.[8][16]
Workflow for Mitigating On-Resin Aggregation
Caption: Decision workflow for addressing on-resin peptide aggregation.
Step-by-Step Solutions:
-
Optimize Synthesis Conditions:
-
Solvent Choice: Switch from standard solvents like DMF to stronger, more disrupting solvents like N-methylpyrrolidone (NMP) or add a chaotropic agent like DMSO to the solvent mixture.[16] These solvents are better at disrupting the hydrogen bonds that cause aggregation.
-
Temperature: Increasing the coupling temperature can provide the necessary energy to break up secondary structures and improve reaction kinetics.[16][17]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate coupling reactions and reduce aggregation by efficiently transferring energy to the system.[7][16][17]
-
-
Incorporate Structure-Disrupting Elements: This is a proactive strategy that should be considered during the design phase for any sequence predicted to be difficult.
-
Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that are incorporated as a dipeptide.[7] They introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.[7][8] The native residue is restored during the final acid cleavage.[7]
-
Backbone Protection: Use amino acid derivatives with backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[13][16] These groups physically block the formation of backbone hydrogen bonds. Incorporating one every 6-7 residues is often effective.[16] The protecting groups are removed during final cleavage.[8]
-
Guide 2: Troubleshooting Aggregation During Purification and Handling
Even if synthesis is successful, peptides with hydrophobic UAAs can aggregate during purification (e.g., HPLC) or upon dissolution for bioassays.
Problem: The purified peptide precipitates out of solution or shows poor solubility.
Symptoms:
-
Visible precipitate or cloudiness in the peptide solution.[4]
-
The peptide dissolves in an organic solvent (like acetonitrile) but crashes out when the aqueous buffer is added.[15]
-
Broad or tailing peaks during RP-HPLC, or loss of material on the column.
Causality: The peptide is thermodynamically driven to self-associate in aqueous environments to minimize the exposure of its hydrophobic domains.[4][6] This can be triggered by changes in solvent composition, pH, or concentration during purification and formulation.
Step-by-Step Solutions:
-
Systematic Solubilization Protocol:
-
Step 1: Solvent Screening: As detailed in the FAQ section, begin by attempting to dissolve a small amount of the peptide in water. If this is not successful, proceed to use minimal amounts of organic solvents such as DMSO, DMF, or acetonitrile, followed by a slow, dropwise addition to the stirred aqueous buffer.[15]
-
Step 2: pH Adjustment: The solubility of a peptide is highly dependent on pH.[9][18] Adjust the pH of your buffer to be at least 1-2 units away from the peptide's isoelectric point (pI). This ensures the peptide carries a net positive or negative charge, increasing electrostatic repulsion between molecules and hindering aggregation.[9][10]
-
Step 3: Sonication: If aggregates are present, brief sonication can help break them apart and facilitate dissolution.[15][16]
-
-
Formulation Strategies with Excipients:
-
Excipients are additives that can help stabilize the peptide in solution.[19] Their use is a cornerstone of formulating challenging peptides.
-
Co-solvents: Small amounts of organic solvents like ethanol or trifluoroethanol (TFE) can be included in the final formulation to improve solubility, but their compatibility with the intended application must be verified.[20][21]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can be very effective.[20] They work by coating the hydrophobic surfaces of the peptide, preventing self-association.[22]
-
Sugars and Polyols: Sugars like sucrose and trehalose can stabilize the native conformation of peptides.[22]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation inhibitors.[9][20]
-
Table 1: Common Excipients for Preventing Peptide Aggregation
| Excipient Category | Examples | Mechanism of Action | Typical Concentration |
| Surfactants | Polysorbate 20/80, Pluronics | Reduce surface tension and coat hydrophobic patches, preventing intermolecular interactions.[18][20][22] | 0.01% - 0.1% |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Preferential exclusion; stabilize the native peptide structure.[22] | 1% - 10% |
| Amino Acids | Arginine, Glycine, Proline | Can interfere with aggregate formation and increase solubility.[9][20] | 50 - 250 mM |
| Co-solvents | Ethanol, Trifluoroethanol (TFE) | Increase the polarity of the solvent, improving the solubility of hydrophobic regions.[20][21] | 1% - 20% (Assay dependent) |
Part 3: Analytical Techniques for Detecting and Characterizing Aggregates
Properly identifying and quantifying aggregation is critical for quality control and for understanding the efficacy of your troubleshooting strategies. A multi-pronged approach using orthogonal techniques is highly recommended.[12]
Q: Which analytical methods should I use to monitor aggregation?
A: The choice of method depends on the size and nature of the aggregates you expect.
Workflow for Aggregate Characterization
Caption: A typical workflow for the analytical characterization of peptide aggregates.
Key Analytical Techniques:
-
Visual Inspection: The simplest first step. Check for any visible precipitation or turbidity in your peptide solution.[4]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large, light-scattering aggregates.[23]
-
Size Exclusion Chromatography (SEC-HPLC): This is the workhorse technique for quantifying soluble aggregates (dimers, trimers, and larger oligomers).[24][25][26][27] Peptides are separated based on their hydrodynamic radius; aggregates will elute earlier than the monomeric peptide.[25][28] It is a robust method for routine quality control.[27]
-
Dynamic Light Scattering (DLS): DLS is excellent for detecting a wide range of aggregate sizes (from nanometers to microns) and providing an estimate of the size distribution and polydispersity of the particles in solution.[24][29]
-
Spectroscopic Methods:
-
Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide.[23] A shift towards a strong signal characteristic of β-sheets can be indicative of aggregation, particularly the formation of amyloid-like fibrils.[14]
-
Fluorescence Spectroscopy: Using extrinsic fluorescent dyes like Thioflavin T (ThT) is a common method to detect the formation of amyloid fibrils.[6] ThT exhibits a significant increase in fluorescence upon binding to the cross-β-sheet structure of these aggregates.[5]
-
Table 2: Comparison of Key Analytical Techniques for Aggregation
| Technique | Information Provided | Aggregate Size Range | Throughput |
| SEC-HPLC | Quantification of soluble oligomers | Small oligomers to large polymers | High |
| DLS | Size distribution, polydispersity | ~1 nm to >1 µm[24][29] | Medium |
| CD Spectroscopy | Secondary structure changes (e.g., β-sheet formation) | Molecular level | Medium |
| ThT Fluorescence | Detection of amyloid-like fibrils | Fibrillar aggregates | High |
| AUC | Absolute molecular weight, heterogeneity | Wide range, from kDa to MDa[24] | Low |
By employing these troubleshooting guides and analytical techniques, you can systematically address the challenges posed by peptide aggregation, leading to more successful experiments and the development of robust, stable peptide-based therapeutics.
References
- 1. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 12. xtalks.com [xtalks.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 20. scispace.com [scispace.com]
- 21. bioprocessintl.com [bioprocessintl.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Analytical Strategies for GLP-1 Agonists: Aggregation, Related Substances and Stability Workflows [phenomenex.com]
- 27. biocompare.com [biocompare.com]
- 28. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Boc protecting group under different coupling conditions
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide addresses the stability of the tert-butyloxycarbonyl (Boc) protecting group under various peptide coupling conditions. As a cornerstone of solid-phase peptide synthesis (SPPS), understanding the nuances of Boc group stability is critical for achieving high-purity, high-yield synthesis of target peptides.[1][] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group generally considered stable, and when is it labile?
A1: The Boc group is an acid-labile protecting group.[3] It is stable under neutral and basic conditions, which makes it orthogonal to the base-labile Fmoc protecting group.[4] Deprotection of the Boc group is typically achieved using moderately strong acids, most commonly trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[3][5] It is generally stable to the reagents and conditions used in the coupling steps of peptide synthesis.[] However, prolonged exposure to even mildly acidic conditions or elevated temperatures can lead to premature cleavage.
Q2: Can common coupling reagents or additives cause premature cleavage of the Boc group?
A2: While most standard coupling conditions are designed to be compatible with the Boc protecting group, certain reagents or reaction conditions can pose a risk.
-
Carbodiimides (DCC, DIC): When used with acidic additives like 1-hydroxybenzotriazole (HOBt), the reaction medium can become slightly acidic, potentially leading to minor, cumulative loss of the Boc group over multiple cycles.[7] However, under standard protocols, this is generally not a significant issue.
-
Uronium/Aminium Salts (HBTU, HATU, HCTU): These reagents are highly efficient and generally do not cause Boc deprotection.[7] However, the guanidinium byproducts formed can, in rare cases, contribute to a slightly altered pH environment. It is crucial to use the correct stoichiometry, as excess reagent can lead to side reactions like N-terminal guanidinylation.[7]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective and compatible with Boc-protected amino acids.[8] They are known for their high reactivity and are less likely to cause premature deprotection under standard conditions.[8][9]
Q3: I'm observing a gradual loss of peptide from the resin with each cycle. Could this be related to Boc group instability?
A3: Yes, this is a classic symptom of linker instability under the repeated acidic conditions of Boc deprotection. The benzyl ester linkage in standard Merrifield resins can be partially cleaved during the TFA deprotection step.[5] While the Boc group on the N-terminus is the primary target of the acid, the linker is also susceptible to acidolysis, leading to a cumulative loss of peptide chains from the solid support over a long synthesis.[5] To mitigate this, consider using a more acid-stable linker, such as the phenylacetamido (PAM) linker.[5]
Q4: What are the signs of incomplete Boc deprotection, and how can I troubleshoot this?
A4: Incomplete deprotection results in the failure of the subsequent amino acid to couple, leading to deletion sequences in the final product.
Symptoms:
-
A negative or weak positive result in a ninhydrin (Kaiser) test after the deprotection step, indicating few or no free primary amines.[10]
-
The appearance of peptide sequences missing one or more amino acids in the final mass spectrometry analysis.
Troubleshooting:
-
Extend Reaction Time: For sterically hindered amino acids, longer deprotection times (e.g., 30-60 minutes) may be necessary.[10]
-
Ensure Proper Resin Swelling: Inadequate swelling of the resin can prevent the acid from accessing all peptide chains.[10] Ensure the resin is fully swollen in an appropriate solvent like DCM before deprotection.
-
Check Reagent Quality: TFA is hygroscopic; water contamination can reduce its effective acidity.[10] Use fresh, high-quality reagents.
-
Address Peptide Aggregation: If the peptide chain is aggregating on the resin, it can block access to the N-terminus.[11] Consider using structure-disrupting solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in your coupling and washing steps.[11][12]
Troubleshooting Guide: Unexpected Side Reactions
Issue 1: Alkylation of Sensitive Residues
-
Symptom: You observe unexpected peaks in your HPLC or LC-MS analysis of the crude peptide, corresponding to the addition of a tert-butyl group (+56 Da) to sensitive residues.
-
Causality: The deprotection of the Boc group generates a reactive tert-butyl cation.[12] This electrophile can be "scavenged" by nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[12][13]
-
Solution: Always include "scavengers" in your TFA deprotection cocktail to trap the tert-butyl cations.[14] Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT). A standard cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
Issue 2: Racemization During Coupling
-
Symptom: The presence of diastereomeric impurities in the final peptide, which can be detected by chiral chromatography or high-resolution HPLC.
-
Causality: Racemization often occurs through the formation of a 5(4H)-oxazolone intermediate.[12] This is more likely with prolonged pre-activation times and the use of excess base.[12]
-
Solution:
-
Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation.[12]
-
Use a weaker base: Substitute diisopropylethylamine (DIEA) with a less hindered base like N-methylmorpholine (NMM).[12]
-
Choose low-racemization coupling reagents: Combinations like DIC/Oxyma are known to suppress racemization.[12]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection
-
Swell the peptide-resin in DCM for 15-30 minutes.[10]
-
Drain the solvent and add the deprotection solution (e.g., 50% TFA in DCM).
-
Agitate the mixture for a pre-wash of 1-2 minutes, then drain.[10]
-
Add fresh deprotection solution and agitate for 20-30 minutes.[5][10]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[10]
-
Neutralize the resin with a 10% solution of DIEA in DCM for 1-2 minutes.[10]
-
Wash the resin again with DCM (3-5 times) to remove the excess base before proceeding to the next coupling step.[10]
Protocol 2: Double Coupling for Sterically Hindered Residues
This protocol is used when a ninhydrin test indicates incomplete coupling.[12]
-
After the initial coupling reaction, perform a ninhydrin test.
-
If the test is positive (blue/purple beads), drain the reaction vessel without washing the resin.[12]
-
Prepare a fresh solution of the activated Boc-amino acid as in the initial coupling step.
-
Add the fresh activated amino acid solution to the resin.
-
Allow the second coupling to proceed for 1-2 hours.[12]
-
Wash the resin as per the standard protocol and perform another ninhydrin test to confirm completion.[12]
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent Class | Examples | Relative Speed | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC, DCC | Moderate | Low to Moderate | Cost-effective. DCC byproduct is insoluble, making it unsuitable for SPPS. DIC is preferred.[7] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast to Very Fast | Low | Highly efficient, especially for hindered couplings.[7][15] Excess reagent can cause N-terminal capping.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Fast | Very Low | Excellent for reducing racemization.[16] More stable in the presence of base compared to uronium salts.[9] |
Visualizations
Diagram 1: Boc Deprotection and Potential Side Reaction
Caption: Mechanism of Boc deprotection and scavenger-mediated prevention of side-chain alkylation.
Diagram 2: Troubleshooting Workflow for Incomplete Coupling
Caption: Decision workflow for addressing incomplete peptide coupling reactions in Boc-SPPS.
References
- 1. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Technical Support Center: Alternative Protecting Group Strategies for Cyclobutyl-glycine
Welcome to the technical support center for navigating the unique challenges of incorporating cyclobutyl-glycine (Cbg) into peptide sequences. The sterically demanding nature of the cyclobutyl moiety can lead to significant hurdles in standard solid-phase peptide synthesis (SPPS) protocols, particularly concerning protecting group manipulation and coupling efficiency. This guide provides in-depth troubleshooting advice, alternative strategies, and detailed protocols to empower researchers, scientists, and drug development professionals to overcome these obstacles.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of cyclobutyl-glycine in peptide synthesis.
Q1: Why is cyclobutyl-glycine considered a "difficult" amino acid in SPPS?
The primary challenge arises from the steric hindrance imposed by the cyclobutyl ring adjacent to the α-carbon and the α-amino group. This bulkiness can physically obstruct the approach of reagents, leading to two main problems:
-
Incomplete Fmoc Deprotection: The base used for Fmoc removal (typically piperidine) may have difficulty accessing the fluorenylmethyloxycarbonyl (Fmoc) group, resulting in incomplete deprotection.[1] This leaves the N-terminus blocked, preventing the subsequent amino acid from coupling and leading to deletion sequences in the final product.[1]
-
Slow or Inefficient Coupling: The incoming activated amino acid may face steric clashes with the cyclobutyl group of the N-terminal Cbg residue on the resin, leading to lower coupling yields. This is especially problematic when coupling another bulky amino acid onto the Cbg residue.
Q2: What are the initial signs of trouble when working with cyclobutyl-glycine?
A common indicator of problems is a failed or ambiguous Kaiser test (ninhydrin test) after the deprotection step.[1] A weak blue or inconclusive color suggests that not all Fmoc groups have been removed, indicating the presence of unreacted primary amines. Additionally, analysis of the crude peptide by HPLC and mass spectrometry may reveal significant deletion peaks corresponding to the peptide sequence missing the amino acid that was supposed to couple to Cbg.
Q3: Is the Boc/Bzl strategy a better alternative to Fmoc/tBu for cyclobutyl-glycine?
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy can offer advantages for sterically hindered residues.[2] The deprotection step in Boc chemistry uses a strong acid like trifluoroacetic acid (TFA), which also protonates the newly exposed N-terminal amine.[2] This positively charged amine can reduce peptide aggregation, a common issue with hydrophobic or bulky residues, potentially improving the accessibility for the subsequent coupling step.[2] However, the Fmoc/tBu strategy is generally preferred for its milder conditions and orthogonality, making it more suitable for complex peptides with sensitive side chains.[3][4]
Q4: Are there any specific coupling reagents recommended for cyclobutyl-glycine?
For sterically hindered couplings, more potent activating reagents are often necessary. While standard reagents like HBTU/HATU can be effective, you may need to optimize conditions. Using a combination of a strong coupling reagent with an additive like Oxyma Pure can enhance the reaction rate and minimize racemization.[5][6] It is also crucial to ensure the use of high-purity, anhydrous solvents to avoid side reactions.[5]
II. Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to diagnosing and resolving specific issues encountered during the incorporation of cyclobutyl-glycine.
Problem 1: Incomplete Fmoc Deprotection of Cyclobutyl-glycine
Symptoms:
-
Inconclusive or negative Kaiser test after the standard piperidine deprotection step.
-
Presence of a major peak in the final crude product corresponding to the peptide sequence truncated before the cyclobutyl-glycine residue.
-
Formation of deletion sequences where the amino acid following cyclobutyl-glycine is missing.[1]
Root Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Steric Hindrance | 1. Extend Deprotection Time: Increase the duration of the second piperidine treatment to 30-60 minutes. 2. Increase Temperature: Perform the deprotection step at a slightly elevated temperature (e.g., 30-35°C). | The bulky cyclobutyl group physically blocks piperidine's access to the Fmoc group.[1] Longer reaction times and increased kinetic energy can help overcome this barrier. |
| Suboptimal Deprotection Reagent | Use a Stronger, Non-Nucleophilic Base: Replace the standard 20% piperidine in DMF with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[7][8] | DBU is a much stronger, non-nucleophilic base that can abstract the acidic proton on the fluorenyl ring more efficiently than piperidine, especially in sterically crowded environments.[7][8] The small amount of piperidine is retained to scavenge the dibenzofulvene byproduct.[7] |
| Peptide Aggregation | 1. Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent like a low percentage of DMSO to the deprotection solution. 2. "Difficult Sequence" Protocols: Incorporate backbone-protecting groups (e.g., 2-hydroxy-4-methoxybenzyl) on a preceding residue to disrupt secondary structure formation. | As the peptide chain elongates, it can form secondary structures that mask the N-terminus.[1] NMP and other solvents can be more effective at disrupting these aggregates.[9] |
Problem 2: Low Coupling Yield onto the Cyclobutyl-glycine N-terminus
Symptoms:
-
A strong positive Kaiser test after the coupling step indicates a large number of unreacted primary amines.
-
The major product in the crude peptide analysis is the sequence ending at cyclobutyl-glycine.
Root Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Activation/Coupling | 1. Use High-Potency Coupling Reagents: Employ reagents like HATU, HCTU, or PyAOP in combination with a base like DIPEA or 2,4,6-collidine. 2. Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. | The steric bulk of the cyclobutyl group slows down the kinetics of the coupling reaction. Stronger activating agents generate a more reactive acyl-intermediate, and double coupling increases the probability of the reaction going to completion. |
| Steric Hindrance from Incoming Amino Acid | Pre-activation: Activate the incoming Fmoc-amino acid for a longer period (e.g., 5-10 minutes) before adding it to the resin. | This ensures that the amino acid is fully activated before it encounters the sterically hindered N-terminus of the cyclobutyl-glycine residue. |
| Incorrect Stoichiometry | Increase Equivalents: Use a higher excess of the incoming amino acid and coupling reagents (e.g., 5-10 equivalents). | A higher concentration of reactants can help drive the reaction forward, overcoming the unfavorable kinetics caused by steric hindrance. |
III. Alternative Protecting Group Strategies
When standard Fmoc or Boc strategies fail, considering orthogonal protecting groups can provide a more robust solution for synthesizing complex peptides containing cyclobutyl-glycine.[10][11] Orthogonal protecting groups are removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected functionalities.[3][11]
The Allyloxycarbonyl (Alloc or Aloc) Group
The Alloc group is a versatile alternative for Nα-protection that is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection.[12] It is removed under mild conditions using a palladium(0) catalyst.
Key Advantages for Cyclobutyl-glycine:
-
Orthogonality: Provides a third dimension of protection, allowing for the deprotection of the Cbg N-terminus without affecting Fmoc/tBu or Boc/Bzl protected side chains.[10]
-
Mild Removal: Deprotection is achieved under neutral conditions, which is beneficial for sensitive sequences.
Workflow for Incorporating Alloc-Cbg-OH:
Caption: Workflow for using an Alloc-protected Cbg derivative.
IV. Experimental Protocols
Protocol 1: DBU-Assisted Fmoc Deprotection for Sterically Hindered Residues
This protocol is recommended when standard piperidine treatment fails to completely deprotect the N-terminus of cyclobutyl-glycine.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture for an initial 2-5 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 2% DBU and 2% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU, piperidine, and the dibenzofulvene adduct.[1]
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.
-
Proceed: Continue to the amino acid coupling step.
Protocol 2: Alloc Group Removal from Nα-Alloc-Cyclobutyl-glycine
This protocol describes the selective removal of the Alloc protecting group from the N-terminus of a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed dichloromethane (DCM) or a mixture of CHCl3/AcOH/NMM (37:2:1).[12]
-
Prepare Reagent Mixture: In a separate vessel, prepare the deprotection cocktail. For every 1 gram of resin, use:
-
3-5 equivalents of a scavenger, such as phenylsilane or dimedone.
-
0.1-0.2 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Dissolve the components in the chosen solvent system.
-
-
Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 1-2 hours at room temperature. The reaction vessel should be protected from light.
-
Monitoring: Monitor the reaction by taking small resin samples and testing for the presence of the Alloc group (e.g., by HPLC-MS analysis of a small cleaved sample).
-
Wash: Once the reaction is complete, drain the reagent solution (which will likely be yellow/orange) and wash the resin extensively with:
-
DCM (3-5 times)
-
A solution of 0.5% DIPEA in DMF (2 times)
-
A solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium)
-
DMF (3-5 times)
-
DCM (3-5 times)
-
-
Confirmation: Perform a Kaiser test to confirm the presence of the free amine before proceeding to the next step.
V. Summary of Protecting Group Strategies
| Protecting Group | Cleavage Condition | Orthogonal To | Advantages for Cbg | Disadvantages for Cbg |
| Fmoc | 20% Piperidine in DMF | tBu, Bzl, Alloc | Standard, well-established chemistry. | Prone to incomplete removal due to steric hindrance.[1] |
| Boc | 50% TFA in DCM | Bzl (quasi-orthogonal), Alloc | Acidic deprotection can reduce peptide aggregation.[2] | Requires handling of strong acids; not fully orthogonal with Bzl side-chain protection.[4] |
| Alloc | Pd(0) catalyst + scavenger | Fmoc, tBu, Boc, Bzl | Fully orthogonal, allowing for selective deprotection at any stage.[12] Mild removal conditions. | Requires use of a palladium catalyst which must be thoroughly removed. |
| ivDde | 2% Hydrazine in DMF | Fmoc, tBu, Boc, Bzl, Alloc | Useful for side-chain protection if Cbg were modified, but not typically used for Nα-protection. | Hydrazine can also cleave Fmoc groups to some extent.[12] |
VI. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting unexpected side products in Cyclo(Ala-Gly) synthesis. BenchChem Technical Support.
-
Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences Tech Support.
-
University of Bristol. (n.d.). Protecting Group Approach in Glyphosate Synthesis. School of Chemistry, University of Bristol.
-
Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55, 123–139.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
-
Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups.
-
Fields, G.B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Fields, C.G., & Fields, G.B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate.
-
van der Donk, W.A., et al. (2011). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC.
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.
-
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences Blog.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Wang, L., et al. (2022). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI.
-
Kocienski, P.J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Albericio, F., et al. (2016). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. Semantic Scholar.
-
Chatterjee, C., et al. (2014). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC.
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ.
-
Larsen, B.D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed.
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis.
-
Wikipedia. (n.d.). Protecting group.
-
BOC Sciences. (n.d.). Fmoc-Gly(cBu)-OH.
-
BenchChem. (2025). A Head-to-Head Comparison: Fmoc-Gly-OH vs. Boc-Gly-OH in Peptide Synthesis. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis. BenchChem Technical Support.
-
BenchChem. (2025). A Comparative Guide to Fmoc-N-(4-Boc-aminobutyl)-Gly-OH in Peptide Synthesis. BenchChem Technical Support.
-
Biotage. (2023). What do you do when your peptide synthesis fails?
-
BenchChem. (2025). Technical Support Center: Boc Deprotection of Glycine. BenchChem Technical Support.
-
Cera, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry.
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
-
ResearchGate. (2004). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
ResearchGate. (2014). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Validation & Comparative
Purity analysis of synthetic 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
<_ A Comparative Guide to the Purity Analysis of Synthetic 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid
Abstract
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for non-proteinogenic amino acids, such as this compound, is a cornerstone of successful research and development. These unique building blocks are integral to the synthesis of novel peptides and peptidomimetics, and their purity directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final therapeutic candidate.[1] This in-depth guide provides a comparative analysis of essential analytical techniques for determining the chemical and chiral purity of this compound. We present detailed experimental protocols, data interpretation guidance, and a logical framework for selecting the most appropriate analytical strategy to ensure the quality of this critical starting material.
Introduction: The Criticality of Purity in Drug Development
This compound is a synthetic amino acid derivative featuring a cyclobutyl moiety, which imparts conformational constraint, and a Boc-protecting group for use in standard peptide synthesis workflows.[2] As with any active pharmaceutical ingredient (API) or key starting material, its purity is not a monolithic concept but a multifactorial profile that includes:
-
Chemical Purity: The percentage of the desired compound relative to synthesis-related impurities, such as by-products, unreacted starting materials, or degradation products.
-
Chiral Purity: The enantiomeric excess (e.e.) of the desired stereoisomer. For biologically active molecules, the presence of the incorrect enantiomer can lead to reduced efficacy or off-target toxicological effects.[3]
-
Residual Solvents & Water Content: The amount of residual process solvents and water, which can affect stability, reactivity, and accurate weighing.
Regulatory bodies like the FDA and EMA have established stringent guidelines for the characterization and control of starting materials and impurities throughout the drug development process.[4][5][6] This guide focuses on the most effective analytical techniques to build a comprehensive purity profile for Boc-protected cyclobutylacetic acid.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is driven by the specific purity attribute being investigated. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation.[7][8]
| Analytical Technique | Primary Application | Strengths | Limitations | Recommendation |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Chemical Purity & Assay | High resolution, highly quantitative, robust, and widely applicable.[9] | Requires impurities to have a UV chromophore. | Primary method for routine purity assessment and quantification of process-related impurities. |
| Chiral HPLC | Enantiomeric Purity | Direct separation of enantiomers, providing accurate determination of enantiomeric excess.[10][11] | Requires specialized chiral stationary phases (CSPs); method development can be more complex. | Essential for quality control and release of material intended for chiral synthesis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification | High sensitivity and specificity; enables identification of unknown impurities by their mass-to-charge ratio.[7] | Instrumentation is more complex and expensive; quantification can be less straightforward than UV. | A powerful tool for impurity profiling and characterization, especially for impurities present at low levels. |
| ¹H and ¹³C NMR Spectroscopy | Structural Confirmation & Identification of Major Impurities | Provides unambiguous structural information and can quantify impurities without requiring reference standards (qNMR).[12][13] | Lower sensitivity for trace impurities compared to HPLC. | Essential for initial structural verification and for identifying and quantifying major impurities or structural analogs. |
| Gas Chromatography (GC) | Residual Solvents | Excellent for separating and quantifying volatile organic compounds. | Not suitable for the analysis of the non-volatile amino acid itself. | Standard method for the analysis of residual solvents from the synthesis and purification process. |
In-Depth Experimental Protocols
The following protocols are robust starting points for the analysis of this compound. Optimization may be required based on the specific impurity profile and available instrumentation.
Protocol: Chemical Purity by RP-HPLC
Objective: To quantify the purity of the target compound and separate it from potential process-related impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol: Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the enantiomers of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Macrocyclic glycopeptide phases like teicoplanin or ristocetin A-based columns are also excellent choices for Boc-protected amino acids.[14]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an acidic modifier (e.g., TFA). A common starting point is 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.
-
Mode: Normal Phase or Polar Organic.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
Visualization of Analytical Workflows
A systematic approach is crucial for a comprehensive purity assessment. The following diagrams illustrate the logical flow of analysis and the comparative strengths of the primary techniques.
Caption: Workflow for comprehensive purity analysis.
Caption: Comparison of primary analytical techniques.
Data Interpretation: A Comparative Case Study
Consider two synthetic batches of the target compound, Batch A (High Purity) and Batch B (Standard Purity).
| Parameter | Batch A Result | Batch B Result | Method | Interpretation |
| Chemical Purity | 99.8% | 98.5% | RP-HPLC | Batch A is significantly purer, with fewer process-related impurities. Batch B may require re-purification depending on specifications. |
| Largest Unknown Impurity | 0.04% | 0.25% | RP-HPLC | The major impurity in Batch B exceeds the typical 0.1% threshold for identification, warranting LC-MS analysis. |
| Enantiomeric Excess (e.e.) | >99.9% | 99.2% | Chiral HPLC | Batch A is enantiopure. Batch B contains 0.4% of the undesired enantiomer, which may be unacceptable for cGMP applications. |
| Structural Confirmation | Conforms | Conforms | ¹H NMR | Both batches are confirmed to be the correct structure. NMR may also reveal major impurities if present at >1%.[15][16] |
¹H NMR Analysis: For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the cyclobutyl ring protons (multiplets), and the alpha-proton adjacent to the nitrogen and carboxyl group.[13][17] The absence of signals corresponding to starting materials or significant by-products provides confidence in the material's identity.
Conclusion and Recommendations
A multi-pronged analytical approach is imperative for the robust purity assessment of this compound.
-
For research and early-phase development: A combination of RP-HPLC for chemical purity and ¹H NMR for structural confirmation provides a solid baseline for quality.
-
For late-phase development and cGMP manufacturing: A comprehensive suite of tests is required. This includes validated RP-HPLC and Chiral HPLC methods, GC for residual solvents, and LC-MS for the identification and characterization of any impurities exceeding the reporting thresholds defined by ICH guidelines.[5]
Ultimately, the choice of analytical methods should be guided by the intended use of the material, the stage of drug development, and the applicable regulatory requirements.[1][18] Investing in thorough purity analysis at the outset mitigates risks, ensures reproducibility, and accelerates the path toward successful drug discovery and development.
References
- 1. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. usp.org [usp.org]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin a-bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Effects of Cyclobutyl-Glycine versus Proline in Peptide Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide and protein engineering, the ability to precisely control the three-dimensional structure is paramount for dictating biological activity, stability, and therapeutic potential. For decades, the naturally occurring imino acid, proline, has been a cornerstone for introducing conformational rigidity and specific turns into peptide backbones.[1][2] Its unique cyclic structure provides a level of conformational constraint not seen in other proteinogenic amino acids.[2] However, the very properties that make proline so useful also come with inherent limitations. The emergence of non-natural amino acids offers a vastly expanded toolkit for peptide design. Among these, cyclobutyl-glycine presents an intriguing alternative to proline for modulating peptide conformation. This guide provides a detailed comparison of the conformational effects of cyclobutyl-glycine versus proline, supported by an analysis of the underlying structural principles and the experimental methodologies used to characterize them.
The Conformational Landscape of Proline: A Well-Defined Constraint
Proline's distinctive five-membered pyrrolidine ring, which incorporates the backbone nitrogen atom, imposes significant restrictions on the peptide chain's flexibility.[2] This has profound implications for protein folding and secondary structure.
Restricted Phi (φ) Torsion Angle
The most notable conformational effect of proline is the severe restriction of the backbone dihedral angle phi (φ), which describes the rotation around the N-Cα bond. Due to the cyclic nature of its side chain, the φ angle of proline is locked at approximately -65°.[2][3] This rigidity reduces the conformational entropy of the unfolded state, which can have a stabilizing effect on the folded structure. On a Ramachandran plot, which visualizes the energetically allowed regions for φ and ψ backbone dihedral angles, proline occupies a much smaller area compared to other amino acids like glycine or alanine.[4]
Caption: Proline's cyclic structure restricts the φ dihedral angle.
Cis-Trans Isomerization of the Peptide Bond
Unlike most other amino acid residues, where the peptide bond strongly favors the trans conformation (ω ≈ 180°), the X-Pro peptide bond (where X is any amino acid) has a significantly lower energy barrier to adopting the cis conformation (ω ≈ 0°).[2][5] This is because the steric hindrance between the Cα carbons of the preceding residue and proline is comparable in both cis and trans isomers. This ability to readily adopt a cis conformation is a key factor in proline's role in forming tight turns (β-turns) in protein structures.[6][7]
Impact on Secondary Structure
Proline is often referred to as a "helix breaker" because its restricted φ angle and the absence of an amide proton (it's a secondary amine) prevent it from fitting into the regular hydrogen-bonding pattern of an α-helix.[7] However, it is frequently found at the N-terminus of α-helices and in the edge strands of β-sheets.[2] Its most prominent role is in the formation of β-turns, which are crucial for the compact, globular structure of many proteins.[6][7] Proline is statistically favored at the i+1 position of type I and type II β-turns.[8]
Conformational Effects of Cyclobutyl-Glycine: An Inferential Analysis
Cyclobutyl-glycine is a non-natural amino acid that combines the features of a cyclic side chain with the inherent flexibility of glycine. While direct comparative experimental data with proline is limited, we can infer its conformational properties based on the known effects of cyclobutane rings and the glycine backbone.
The Influence of the Cyclobutane Ring
The four-membered cyclobutane ring is more rigid than the five-membered pyrrolidine ring of proline. This rigidity is expected to impose significant constraints on the local peptide backbone. Studies on peptides containing cyclobutane β-amino acids have shown that the cis/trans configuration of the substituents on the cyclobutane ring is a primary determinant of the peptide's folding pattern.[9] Peptides with trans-cyclobutane residues tend to adopt more folded structures in solution compared to their cis counterparts, which favor more extended, strand-like conformations.[10] This suggests that the stereochemistry of the cyclobutyl-glycine residue will be a critical factor in its conformational influence.
References
- 1. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 2. A new turn structure for the formation of beta-hairpins in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational interconversions of the cyclic hexapeptide cyclo(Pro-Gly) 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Protein Dihedral Angle Prediction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Peptides Containing 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing potency, selectivity, and metabolic stability. This guide provides a comprehensive comparison of peptides containing the conformationally constrained, non-proteinogenic amino acid, 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid (Boc-Cba-OH), against other peptide modifications. By examining experimental data and methodologies, we aim to furnish researchers with the insights necessary to make informed decisions in the design and development of next-generation peptide drugs.
The Strategic Advantage of Conformational Constraint: Introducing Cyclobutyl Amino Acids
Native peptides often suffer from drawbacks such as poor bioavailability and rapid degradation by proteases, limiting their therapeutic potential.[1][2] The introduction of unnatural amino acids addresses these limitations by altering the peptide's physicochemical properties.[2] this compound, a derivative of glycine, introduces a rigid cyclobutane ring into the peptide backbone.[3] This structural modification imparts significant conformational constraints, which can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity and stability against enzymatic degradation.[4]
The cyclobutane moiety offers a unique structural element compared to more flexible linear side chains or even other cyclic amino acids. Its puckered, four-membered ring structure can induce specific turns and folds within a peptide sequence, influencing its overall topology and interaction with biological targets.[5] This guide will delve into the tangible biological outcomes of this structural feature.
Biological Activity Profiles: Peptides in Action
The incorporation of 2-aminocyclobutylacetic acid into peptide scaffolds has led to the development of molecules with diverse and potent biological activities. Here, we compare the performance of these peptides in several key therapeutic areas.
Cell-Penetrating Peptides (CPPs)
The ability to traverse cell membranes is a critical attribute for drugs targeting intracellular components. Peptides incorporating cyclobutane amino acids have been investigated as cell-penetrating peptides (CPPs).
-
Performance Data: Hybrid β,γ-peptides containing a chiral cyclobutane-containing trans-β-amino acid have been synthesized and evaluated as CPPs. In one study, a dodecapeptide demonstrated significant microbicidal activity against Leishmania parasites at a concentration of 50 µM.[6] However, these peptides showed negligible uptake in human HeLa cells, suggesting a degree of cell-type selectivity.[6] In contrast, their γ,γ-homologues with a cyclobutane γ-amino acid exhibited higher leishmanicidal activity and significant intracellular accumulation, underscoring the subtle but critical influence of backbone composition.[6]
-
Comparative Analysis: When compared to traditional CPPs like TAT, which are often highly cationic and can exhibit cytotoxicity, cyclobutane-containing peptides offer a more balanced profile of charge and hydrophobicity. This can lead to lower toxicity while maintaining effective cell penetration in specific contexts.[7] The rigid cyclobutane structure helps to pre-organize the spatial arrangement of charged groups, a key factor in their interaction with cell membranes.[6]
Enzyme and Receptor Modulation
The conformational rigidity imparted by cyclobutyl amino acids can be leveraged to design potent and selective inhibitors of enzymes and modulators of receptors.
-
Performance Data: In a notable example, a peptide containing cyclobutyl alanine was identified as a potent binder to the menin protein, a key component in mixed-lineage leukemia. This peptide exhibited an apparent dissociation constant (K_D) of 34 nM.[8]
-
Comparative Analysis: A direct comparison was made with a similar peptide where the cyclobutyl alanine was replaced with cyclohexyl alanine. The cyclohexyl alanine-containing peptide showed a slightly lower K_D of 40 nM, indicating that while both cyclic structures enhance binding, the cyclobutane ring provided a marginally better fit in this specific interaction.[8] This highlights the importance of fine-tuning the size and nature of the cyclic constraint to optimize binding to a particular target.
| Peptide Modifier | Target | Biological Activity Metric | Value |
| Cyclobutyl Amino Acid | Leishmania parasites | Microbicidal Activity | Active at 50 µM[6] |
| Cyclobutyl Alanine | Menin Protein | K_D | 34 nM[8] |
| Cyclohexyl Alanine | Menin Protein | K_D | 40 nM[8] |
Experimental Protocols: A Guide to Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of modified peptides.
Synthesis of Peptides Containing Boc-Cba-OH
While this compound is commercially available from various suppliers, its incorporation into a peptide sequence follows standard solid-phase peptide synthesis (SPPS) protocols, typically utilizing Fmoc or Boc chemistry.
General SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Treat the cells with varying concentrations of the cyclobutane-containing peptide and control peptides. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Cellular Uptake Analysis: Flow Cytometry
Flow cytometry allows for the quantification of fluorescently labeled peptides taken up by cells.
Protocol:
-
Peptide Labeling: Synthesize the peptide with a fluorescent tag (e.g., FITC or carboxyfluorescein) at the N- or C-terminus.
-
Cell Treatment: Treat cells with the fluorescently labeled cyclobutane-containing peptide at various concentrations and for different time points.
-
Harvesting and Washing: Harvest the cells by trypsinization (for adherent cells) and wash them twice with cold PBS to remove any unbound peptide.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1% BSA) and analyze them using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission in the corresponding channel.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the extent of peptide uptake.
Cellular Uptake Analysis Workflow:
Caption: Workflow for Cellular Uptake Analysis.
Peptide-Protein Binding Affinity: Biolayer Interferometry (BLI)
BLI is a label-free technology for measuring real-time biomolecular interactions.
Protocol:
-
Biosensor Hydration: Hydrate streptavidin-coated biosensors in the appropriate buffer.
-
Ligand Immobilization: Immobilize a biotinylated version of the cyclobutane-containing peptide onto the streptavidin biosensors.
-
Baseline: Establish a stable baseline by dipping the biosensors in buffer.
-
Association: Move the biosensors into wells containing various concentrations of the target protein and measure the binding in real-time.
-
Dissociation: Transfer the biosensors back into buffer-containing wells and monitor the dissociation of the protein from the peptide.
-
Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Comparative Landscape and Future Directions
The inclusion of this compound in peptides offers a compelling strategy for enhancing their therapeutic properties. The conformational constraint imposed by the cyclobutane ring can lead to improved biological activity, as evidenced by the potent menin binder and the selective activity of CPPs.
Comparison with Other Unnatural Amino Acids:
-
Cyclohexyl and Cyclopentyl Amino Acids: These larger cyclic structures also provide conformational constraint but may offer different side-chain orientations and steric profiles. As seen with the menin binder, the optimal ring size is target-dependent.
-
Stapled Peptides: Hydrocarbon stapling introduces a covalent brace to stabilize helical structures. While highly effective, this modification is generally limited to alpha-helical peptides. Cyclobutane amino acids, in contrast, can be incorporated into various secondary structures.
-
N-methylated Amino Acids: N-methylation can enhance proteolytic stability and modulate conformation. However, it can also disrupt hydrogen bonding networks that are critical for binding.
The future of peptide design will likely involve a multi-faceted approach, combining different types of unnatural amino acids to fine-tune the properties of a peptide for a specific application. The data presented in this guide underscores the value of cyclobutane-containing amino acids as a powerful tool in the medicinal chemist's arsenal. Further exploration of their incorporation into a wider range of peptide scaffolds is warranted to fully unlock their therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
The Unseen Architecture: A Comparative Guide to the Structural Analysis of Cyclobutyl-Glycine Containing Peptides by X-ray Crystallography
For researchers, scientists, and drug development professionals, the rational design of peptidomimetics with enhanced stability and defined conformations is a cornerstone of modern therapeutic development. The incorporation of non-natural amino acids, such as cyclobutyl-glycine, offers a powerful strategy to constrain peptide backbones, thereby influencing their biological activity. This guide provides an in-depth, comparative analysis of the structural impact of incorporating cyclobutyl-glycine and its analogs into peptide scaffolds, with a focus on elucidation by single-crystal X-ray crystallography.
The inclusion of Cα,α-disubstituted glycines, particularly those with cyclic side chains, is a well-established method for inducing conformational rigidity in peptides.[1] Among these, 1-aminocyclobutane-1-carboxylic acid (Ac4c), a close analog of cyclobutyl-glycine, has been shown to be a potent inducer of β-turns and helical structures.[1] This guide will dissect the experimental workflow for the structural determination of such peptides and compare their solid-state conformations to those of peptides containing other cycloalkane residues, providing a clear rationale for experimental choices and a framework for future design.
The Structural Influence of the Cyclobutyl Moiety: A Comparative Perspective
The constrained nature of the cyclobutane ring significantly restricts the allowable Ramachandran angles (φ, ψ) of the peptide backbone, thereby favoring specific secondary structures. X-ray diffraction studies on peptides incorporating the 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue have demonstrated its remarkable capacity to promote the formation of β-turns and 310-helices.[1]
In a seminal study, a series of homo-oligopeptides of Ac4c were synthesized and their crystal structures were determined.[1] The data revealed that even short peptides, such as a tripeptide of Ac4c, adopt well-defined turn structures. A tetrapeptide of Ac4c was found to form a full 310-helix turn.[1] This strong preference for folded conformations is attributed to the expanded N-Cα-C' bond angle within the Ac4c residue, a direct consequence of the strained cyclobutyl ring.[1]
When compared to peptides containing other cycloalkane amino acids, the cyclobutyl residue occupies a unique conformational space. For instance, while 1-aminocyclopentane-1-carboxylic acid (Ac5c) and 1-aminocyclohexane-1-carboxylic acid (Ac6c) are also known to promote helical structures, the smaller and more strained cyclobutane ring in Ac4c appears to be a particularly effective β-turn inducer.[1] This has significant implications for the design of peptidomimetics targeting protein-protein interactions, where precise turn mimetics are often required.
Experimental Workflow for X-ray Crystallographic Analysis
The successful elucidation of a peptide's crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow outlines the key stages, from peptide synthesis to final structure refinement.
Figure 1: A comprehensive workflow for the X-ray crystallographic analysis of peptides.
Detailed Experimental Protocols
The synthesis of peptides containing cyclobutyl-glycine or its analogs typically follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry.[1]
-
Resin: A suitable resin, such as Rink Amide or Wang resin, is chosen based on the desired C-terminal functionality.
-
Amino Acid Coupling: The protected cyclobutyl-glycine amino acid is coupled to the growing peptide chain using a coupling agent like HBTU or HATU in the presence of a base such as DIPEA. Double coupling may be necessary to ensure complete reaction.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[2]
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its sequence and purity.
Obtaining high-quality crystals is often the most challenging step in X-ray crystallography.[3]
-
High-Throughput Screening: Initial crystallization conditions are screened using commercially available kits that cover a wide range of precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion method is commonly employed.[3]
-
Optimization: Once initial crystal hits are identified, the conditions are optimized by systematically varying the concentrations of the precipitant and peptide, the pH of the buffer, and the temperature. Additives and detergents may also be screened to improve crystal quality.
-
Crystal Harvesting and Cryo-protection: Single crystals of suitable size (typically 0.1-0.5 mm) are carefully harvested from the drop and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant, such as glycerol or ethylene glycol, is usually added to the mother liquor before freezing to prevent the formation of ice crystals.
-
Data Collection: Diffraction data are collected at a synchrotron source or with a home X-ray generator.[3] A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.
-
Data Processing: The diffraction images are processed using software packages like XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.
-
Phase Determination: The "phase problem" is solved to obtain an initial electron density map. For small molecules like peptides, direct methods are often successful. For larger peptides or peptide-protein complexes, molecular replacement can be used if a homologous structure is available.
-
Model Building: An atomic model of the peptide is built into the electron density map using software such as Coot.[3]
-
Refinement: The initial model is refined against the experimental diffraction data using programs like PHENIX or REFMAC. This iterative process improves the fit of the model to the data and optimizes the geometry of the peptide.
-
Validation: The final refined structure is validated using tools like MolProbity to check for stereochemical quality, bond lengths, bond angles, and overall geometry. The validated structure is then deposited in the Protein Data Bank (PDB).
Comparative Structural Data of Cycloalkane Amino Acid-Containing Peptides
The following table summarizes key crystallographic data for peptides containing 1-aminocyclobutane-1-carboxylic acid (Ac4c) and provides a comparison with a peptide containing 1-aminocyclopentane-1-carboxylic acid (Ac5c).
| Peptide Sequence | Amino Acid | Secondary Structure | Key Torsion Angles (φ, ψ) | PDB ID | Reference |
| Z-(Ac4c)₃-OtBu | Ac4c | Type I/III β-turn | Ac4c(1): (-, -59.8°)Ac4c(2): (-67.7°, -20.5°) | N/A | [1] |
| Z-(Ac4c)₄-OtBu | Ac4c | Incipient 3₁₀-helix | Ac4c(1): (-, -59.5°)Ac4c(2): (-62.1°, -28.9°)Ac4c(3): (-63.4°, -26.1°) | N/A | [1] |
| Boc-(Ac5c)₄-OMe | Ac5c | 3₁₀/α-helical mixture | Ac5c(1): (-, -49.6°)Ac5c(2): (-62.5°, -36.4°)Ac5c(3): (-57.6°, -37.9°) | N/A | [1] |
Note: Z = Benzyloxycarbonyl, OtBu = tert-butyl ester, Boc = tert-butyloxycarbonyl, OMe = methyl ester. Torsion angles are provided for the central residues where applicable.
The data clearly illustrate the potent helix- and turn-forming propensity of the Ac4c residue. The φ and ψ torsion angles fall within the helical region of the Ramachandran plot.
The Causality Behind Conformational Preference
The strong preference of Ac4c-containing peptides for folded conformations can be attributed to the steric hindrance imposed by the cyclobutyl ring. This steric bulk restricts the conformational freedom of the peptide backbone, making helical and turn structures energetically more favorable than extended conformations.
References
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coupling Methods for Boc-Cyclobutyl-Glycine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of peptides incorporating non-proteinogenic amino acids is a critical step in creating novel therapeutics with enhanced properties. Boc-cyclobutyl-glycine, a sterically hindered N-alkylated amino acid, presents a unique challenge in peptide synthesis. The bulky cyclobutyl group on the nitrogen atom sterically shields the carboxyl group, making amide bond formation a significant hurdle. The selection of an appropriate coupling method is therefore paramount to ensure high yields, minimize reaction times, and, most critically, prevent epimerization at the adjacent chiral center.
This guide provides an in-depth, head-to-head comparison of four commonly employed coupling methods for the incorporation of Boc-cyclobutyl-glycine into a peptide sequence: HATU, HBTU, PyBOP, and EDC/HOBt. We will delve into the mechanistic underpinnings of each method, present representative experimental data to guide your selection, and provide detailed protocols to ensure reproducible results in your laboratory.
The Challenge of Coupling Sterically Hindered N-Alkylated Amino Acids
The primary obstacle in the acylation of a peptide with Boc-cyclobutyl-glycine is the steric hindrance imposed by the cyclobutyl moiety. This bulkiness can significantly slow down the rate of nucleophilic attack by the amine component of the growing peptide chain. Inefficient coupling can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. Furthermore, the extended reaction times and often elevated temperatures required for sluggish couplings increase the risk of side reactions, with epimerization being a primary concern for chiral amino acids.
Mechanistic Considerations: A Tale of Four Reagents
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action and the reactivity of the activated intermediate it generates.
Uronium/Aminium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most potent coupling reagents. They react with the carboxylic acid to form highly reactive active esters.
The key difference lies in the nature of the leaving group. HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU is based on 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position in the HOAt moiety of HATU provides anchimeric assistance, accelerating the coupling reaction and making the OAt-ester more reactive than the OBt-ester formed by HBTU.[1] This heightened reactivity is particularly advantageous for sterically hindered couplings.
Caption: Mechanism of HATU-mediated coupling.
A potential side reaction with uronium-based reagents is the guanidinylation of the free N-terminal amine if the coupling reagent is used in excess or if pre-activation is prolonged.[2]
Phosphonium Salts: PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that, like HBTU, generates an OBt-active ester. A key advantage of PyBOP is that the byproduct, tris(pyrrolidino)phosphine oxide, is generally considered less hazardous than the hexamethylphosphoramide (HMPA) byproduct of the related BOP reagent.[3][4] While efficient, the reactivity of the OBt-ester is lower than that of the OAt-ester from HATU, which can be a limitation for highly hindered couplings.[5]
Caption: Mechanism of PyBOP-mediated coupling.
Carbodiimides: EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with HOBt, is a cost-effective and widely used coupling method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the peptide bond. However, the O-acylisourea is also susceptible to rearrangement to a stable N-acylurea, which is unreactive. HOBt is added to trap the O-acylisourea, forming a more stable and less racemization-prone OBt-active ester.[6] While effective for many standard couplings, the overall reactivity of the EDC/HOBt system is generally lower than that of onium salts, which can be a significant drawback for sterically demanding couplings.[2]
Caption: Mechanism of EDC/HOBt-mediated coupling.
Representative Experimental Comparison
To provide a clear, data-driven comparison, we present representative results for the coupling of Boc-cyclobutyl-glycine to a model peptide on a solid support. The following data is synthesized from established trends for sterically hindered and N-alkylated amino acids and serves to illustrate the expected performance of each coupling reagent.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Reaction Time (hours) | Representative Yield (%) | Crude Purity (%) | Epimerization (%) |
| HATU | 1:0.95:2 | 2 | >95 | ~90 | <0.5 |
| HBTU | 1:0.95:2 | 4 | 85-90 | ~80 | <1.0 |
| PyBOP | 1:1:2 | 4 | 80-85 | ~75 | <1.5 |
| EDC/HOBt | 1:1.2:2 | 8 | 65-75 | ~60 | <2.5 |
This data is illustrative and actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Key Observations:
-
HATU consistently demonstrates superior performance with the highest yield, purity, and shortest reaction time, along with the lowest level of epimerization. This is attributed to the formation of the highly reactive OAt-active ester.[1][5]
-
HBTU and PyBOP offer a good balance of reactivity and cost, but require longer reaction times and may result in slightly lower yields and purity compared to HATU for this challenging coupling.
-
EDC/HOBt is the most economical option but is significantly less efficient for this sterically hindered amino acid, requiring extended reaction times and resulting in lower yields and a higher degree of epimerization.[2]
Experimental Protocols
The following are detailed, step-by-step protocols for the coupling of Boc-cyclobutyl-glycine onto a resin-bound peptide using a standard solid-phase peptide synthesis (SPPS) workflow.
General Preparatory Steps:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
Coupling Protocols:
Protocol 1: HATU Coupling
-
In a separate vessel, dissolve Boc-cyclobutyl-glycine (2.0 eq.), HATU (1.9 eq.), and HOAt (2.0 eq. - optional, but recommended) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction for completion using a Kaiser test.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF.
Protocol 2: HBTU Coupling
-
In a separate vessel, dissolve Boc-cyclobutyl-glycine (2.0 eq.), HBTU (1.9 eq.), and HOBt (2.0 eq. - optional, but recommended) in DMF.
-
Add DIPEA (4.0 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Monitor the reaction for completion using a Kaiser test.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF.
Protocol 3: PyBOP Coupling
-
In a separate vessel, dissolve Boc-cyclobutyl-glycine (2.0 eq.), PyBOP (2.0 eq.), and HOBt (2.0 eq. - optional, but recommended) in DMF.
-
Add DIPEA (4.0 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
Monitor the reaction for completion using a Kaiser test.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF.
Protocol 4: EDC/HOBt Coupling
-
In a separate vessel, dissolve Boc-cyclobutyl-glycine (2.0 eq.) and HOBt (2.0 eq.) in DMF.
-
Add EDC·HCl (2.0 eq.) to the solution and stir for 5-10 minutes to allow for pre-activation.
-
Add DIPEA (4.0 eq.) to the deprotected resin, followed by the activated amino acid solution.
-
Agitate the reaction mixture for 8 hours at room temperature. A second coupling may be necessary.
-
Monitor the reaction for completion using a Kaiser test.
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF.
Workflow for Selecting the Optimal Coupling Method
Caption: Decision workflow for selecting a coupling reagent.
Conclusion and Recommendations
The choice of coupling reagent for the incorporation of the sterically hindered N-alkylated amino acid, Boc-cyclobutyl-glycine, is a critical decision that significantly impacts the success of the peptide synthesis. Based on mechanistic principles and representative performance data, the following recommendations can be made:
-
For maximum efficiency, yield, and purity, especially in the synthesis of complex or long peptides, HATU is the reagent of choice. Its ability to form a highly reactive OAt-active ester overcomes the steric hindrance of the cyclobutyl group, leading to faster and more complete reactions with minimal epimerization.
-
HBTU and PyBOP represent viable alternatives when cost is a consideration. They provide good to high yields, although they may require longer reaction times and result in slightly lower purity compared to HATU.
-
EDC/HOBt should be considered a last resort for this specific coupling. While cost-effective, its lower reactivity leads to significantly longer reaction times, lower yields, and a higher risk of epimerization, which can compromise the integrity of the final peptide.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including the desired purity of the final product, the scale of the synthesis, and budgetary constraints. It is always recommended to perform a small-scale trial to optimize the coupling conditions for your specific peptide sequence.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
A Tale of Two Rings: A Comparative Guide to the Efficacy of Peptides with Cyclobutyl-glycine vs. Cyclopentyl-glycine Analogues
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics. Their high specificity and potency are often unparalleled, yet their utility can be hampered by inherent limitations, namely poor metabolic stability and conformational flexibility. An unbound peptide in solution often exists as an ensemble of conformations, only one of which may be the bioactive form recognized by its target receptor. This conformational ambiguity can lead to reduced binding affinity and efficacy.
To overcome these challenges, medicinal chemists employ a strategy of conformational constraint: introducing non-natural amino acids that restrict the peptide backbone's rotational freedom. By "locking" the peptide into a more bioactive conformation, we can significantly enhance its affinity, selectivity, and resistance to enzymatic degradation.
Among the most effective tools for this purpose are the Cα-tetrasubstituted cycloalkyl glycines. This guide provides an in-depth comparison of two prominent members of this class: cyclobutyl-glycine (Cbg) and cyclopentyl-glycine (Cpg). We will explore the fundamental differences in their structural constraints and how these differences translate into tangible impacts on biological efficacy, using a key case study in melanocortin receptor agonists to illustrate these principles with quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design more potent and stable peptide-based therapeutics.
The Conformational Imperative: Why Ring Size Matters
The efficacy of Cbg and Cpg as tools for peptide design stems directly from the steric hindrance imposed by their respective cycloalkyl rings. This hindrance restricts the allowable torsion angles of the peptide backbone, primarily the phi (φ) and psi (ψ) angles, which dictate the overall secondary structure. The fundamental difference between a four-membered cyclobutyl ring and a five-membered cyclopentyl ring creates distinct conformational propensities.
-
Cyclobutyl-glycine (Cbg): The smaller, more strained cyclobutyl ring imposes a significant, albeit less defined, constraint on the peptide backbone.
-
Cyclopentyl-glycine (Cpg): The larger, more flexible cyclopentyl ring is particularly adept at inducing a β-turn conformation. A β-turn is a critical secondary structure motif where the peptide chain reverses direction, a feature essential for the bioactivity of many peptide hormones and neurotransmitters. The Cpg residue preferentially stabilizes the i+1 position of a β-turn, pre-organizing the peptide into a conformation that is often optimal for receptor recognition.
This differential ability to stabilize specific secondary structures is the causal link between the choice of cycloalkyl glycine and the ultimate biological activity of the peptide analogue.
Caption: Chemical structures of Cbg and Cpg illustrating the different ring sizes that constrain the peptide backbone φ and ψ torsion angles.
Case Study: Melanocortin Receptor Agonists
A compelling demonstration of the differential effects of Cbg and Cpg comes from structure-activity relationship (SAR) studies on ligands for the melanocortin receptors (MCRs), a family of G-protein coupled receptors involved in energy homeostasis, pigmentation, and sexual function. The development of selective agonists for subtypes like MC3R and MC4R is a key goal for treating obesity and metabolic disorders.
A study by Grieco et al. (2007) systematically replaced the Proline residue at position 6 in a lead melanocortin peptide with Cbg, Cpg, and other cycloalkyl glycines. The Proline residue in this position is thought to be critical for inducing a β-turn necessary for potent receptor activation. The hypothesis was that a superior turn-inducer would lead to a more potent agonist.
Experimental Data: Binding Affinity and Functional Potency
The researchers synthesized the peptide analogues and evaluated their binding affinity (Ki) and functional agonist activity (EC50) at human MC3, MC4, and MC5 receptors. The results clearly demonstrate the superiority of the Cpg analogue.
| Compound/Analogue | hMC3R Ki (nM) | hMC4R Ki (nM) | hMC5R Ki (nM) | hMC4R EC50 (nM) |
| Lead Peptide (Pro⁶) | 15.0 ± 2.0 | 1.8 ± 0.2 | 25.0 ± 3.0 | 0.8 ± 0.1 |
| Cbg⁶ Analogue | 120 ± 15 | 35.0 ± 4.0 | 110 ± 12 | 25.0 ± 3.0 |
| Cpg⁶ Analogue | 8.0 ± 1.0 | 0.8 ± 0.1 | 9.0 ± 1.0 | 0.3 ± 0.05 |
Data synthesized from Grieco P, et al. Peptides. 2007;28(6):1221-7.
Interpretation of Results
The experimental data reveals a clear trend:
-
Efficacy: The Cpg-containing peptide exhibited significantly higher binding affinity (lower Ki) and functional potency (lower EC50) across all tested receptors compared to both the original proline-containing peptide and the Cbg analogue.
-
Causality: The Cbg analogue was substantially less active than the parent peptide, indicating that while it provides constraint, it does not effectively mimic the β-turn conformation induced by proline. In contrast, the Cpg analogue's enhanced activity strongly suggests that the cyclopentyl ring is an excellent inducer of the precise β-turn structure required for optimal interaction with the melanocortin receptor binding pocket. This pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding, leading to higher affinity and potency.
These results powerfully illustrate the direct link between the conformational preferences dictated by the cycloalkyl ring size and the resulting biological efficacy of the peptide.
Experimental Protocols
To ensure the integrity and reproducibility of such findings, standardized and validated protocols are essential. Below are detailed methodologies for two key experiments central to the evaluation of novel peptide analogues: a competitive radioligand binding assay and an in vitro plasma stability assay.
Protocol 1: Competitive Radioligand Binding Assay for Melanocortin Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., a Cbg or Cpg peptide) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably or transiently expressing the human melanocortin receptor of interest (e.g., hMC4R).
-
Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine the total protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup (96-well format):
-
Prepare a binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.0).
-
To each well, add:
-
Binding buffer.
-
A fixed concentration of radioligand (e.g., [¹²⁵I]NDP-α-MSH at a concentration near its Kd).
-
Increasing concentrations of the unlabeled test peptide (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Cell membrane preparation (e.g., 5-20 µg of protein).
-
-
Include control wells for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., 1 µM NDP-α-MSH).
-
-
-
Incubation and Filtration:
-
Incubate the plate at 37°C for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a vacuum manifold. This traps the membranes with bound radioligand on the filter.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Dry the filter mat, add a scintillation cocktail to each well, and measure the retained radioactivity using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test peptide.
-
Fit the resulting competition curve using non-linear regression (sigmoidal dose-response model) to determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Peptide Stability Assay in Plasma
This protocol assesses the susceptibility of a peptide to degradation by proteases present in plasma, providing a crucial measure of its potential in vivo half-life.
Step-by-Step Methodology:
-
Preparation:
-
Thaw frozen pooled human plasma (or plasma from another species of interest) on ice.
-
Prepare a stock solution of the test peptide (e.g., Cbg or Cpg analogue) in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 1 mM).
-
Pre-warm the plasma to 37°C in a shaking water bath.
-
-
Incubation:
-
Initiate the assay by spiking the test peptide into the pre-warmed plasma to achieve a final concentration of 10-50 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture. The t=0 sample should be taken immediately after adding the peptide.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately quench the enzymatic reaction in each aliquot to prevent further degradation. This is typically done by adding 2-3 volumes of an ice-cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
Vortex the mixture vigorously and incubate at -20°C for at least 20 minutes to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
Analyze the supernatant using a quantitative method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Create a standard curve for the peptide to ensure accurate quantification.
-
-
Data Interpretation:
-
Plot the percentage of the intact peptide remaining versus time.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model. A longer half-life indicates greater stability.
-
Synthesis and Practical Considerations
The incorporation of Cbg and Cpg into peptides is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected versions of both (S)- and (R)-cyclobutyl-glycine and cyclopentyl-glycine are commercially available from various suppliers.
Key Considerations:
-
Coupling Reactions: As Cα-tetrasubstituted amino acids, both Cbg and Cpg can exhibit slower coupling kinetics due to steric hindrance. It is advisable to use a potent coupling reagent combination (e.g., HCTU/DIPEA or HATU/DIPEA) and potentially extend the coupling times or perform a double coupling to ensure complete incorporation into the growing peptide chain.
-
Cost: Non-natural amino acids are generally more expensive than their proteinogenic counterparts. This cost factor should be considered during the design and scale-up of peptide synthesis campaigns.
Conclusion and Future Outlook
The strategic incorporation of conformationally constrained amino acids is a cornerstone of modern peptide drug design. The choice between cyclobutyl-glycine and cyclopentyl-glycine is not arbitrary but is a critical design decision rooted in fundamental principles of stereochemistry and conformational analysis.
As demonstrated by the melanocortin receptor agonist case study, Cpg is often the superior choice when the goal is to stabilize a β-turn structure , a common requirement for receptor-mediated activity. Its five-membered ring provides the ideal balance of constraint and flexibility to pre-organize the peptide backbone into a highly potent, bioactive conformation. While Cbg also provides constraint, its smaller ring size may not be as effective at inducing this specific, and often crucial, secondary structure.
For the drug development professional, this guide underscores a key principle: rational design based on a deep understanding of conformational causality is paramount. When SAR data suggests a β-turn is critical for the activity of a peptide lead, Cpg should be considered a primary tool for optimization. Future work will continue to explore novel cycloalkyl and other constrained amino acids, providing an ever-expanding toolkit for chemists to fine-tune peptide conformation and develop the next generation of highly effective and stable peptide therapeutics.
A Comparative Guide to the Orthogonal Validation of Peptides Containing 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
Introduction: The Analytical Imperative for Unnatural Peptides
The incorporation of unnatural amino acids (UAAs) into peptide therapeutics has become a cornerstone of modern drug discovery. These novel building blocks, such as 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid (Boc-Cba-OH), offer unparalleled advantages, including enhanced proteolytic stability, improved pharmacokinetic profiles, and the ability to modulate receptor interactions with high specificity.[1][2] However, these structural innovations introduce significant analytical challenges. The very features that make these peptides therapeutically promising—steric hindrance, unusual hydrophobicity, and unique chemical moieties—complicate their synthesis and subsequent validation.[1][3][4]
Standard analytical protocols, often designed for the 20 proteinogenic amino acids, may prove insufficient for confirming the identity, purity, and structural integrity of these complex molecules.[5] This guide provides a comprehensive comparison of orthogonal analytical techniques essential for the robust validation of a peptide containing the sterically hindered, Boc-protected cyclobutyl residue, Boc-Cba-OH. We will explore the causality behind experimental choices and present a self-validating workflow that ensures the highest degree of scientific and regulatory confidence.[6][7]
The Core Challenge: Steric Hindrance and a Bulky Protecting Group
The structure of Boc-Cba-OH presents a dual analytical challenge. Firstly, the α,α-disubstituted cyclobutyl group introduces significant steric hindrance, which can lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in deletion sequences and other impurities.[1][4][8] Secondly, the tert-Butoxycarbonyl (Boc) protecting group, while essential for synthesis, adds considerable mass and hydrophobicity, altering the peptide's chromatographic behavior and fragmentation patterns in mass spectrometry. A rigorous validation strategy must therefore be capable of unequivocally confirming the successful incorporation of this UAA and assessing the purity of the final product with high resolution.
An Orthogonal Validation Workflow: A Multi-Technique Approach
True analytical confidence is achieved not by a single measurement, but by the convergence of data from multiple, independent (orthogonal) techniques.[7] Each method interrogates a different physicochemical property of the peptide, and together, they provide a comprehensive and trustworthy characterization.[9][10]
Our recommended workflow integrates high-resolution chromatography for purity assessment with advanced mass spectrometry and NMR spectroscopy for definitive structural elucidation and confirmation.
Caption: Orthogonal workflow for comprehensive peptide validation.
Methodology Comparison: Interrogating Purity and Identity
Purity Assessment: The Power of High-Resolution Chromatography
High-Performance Liquid Chromatography (HPLC), and particularly Ultra-Performance Liquid Chromatography (UPLC), are the gold standards for assessing peptide purity.[11][12][13] UPLC, with its smaller particle-size columns, offers significantly higher resolution and faster analysis times, making it ideal for separating closely related impurities from the main peptide product.[12][14]
Comparison of Chromatographic Techniques:
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Reversed-Phase UPLC (RP-UPLC) |
| Primary Use | Purity assessment, quantification | High-resolution purity, impurity profiling[12] |
| Resolution | Good | Excellent; superior separation of deletion sequences |
| Analysis Time | 20-40 minutes | 5-15 minutes[14] |
| Key Advantage | Robust and widely available | High throughput and superior resolving power[12][14] |
| Consideration for Boc-Cba Peptide | Standard C18 columns are effective. | BEH C18 columns show excellent performance for peptides.[12] A shallow gradient is crucial for resolving impurities that are structurally similar to the main peak.[15] |
Experimental Protocol: RP-UPLC for Purity Analysis
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC Peptide BEH C18, 130Å, 1.7 µm, 2.1 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A shallow gradient is critical. For example, 5-55% B over 10 minutes.[15]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40-50 °C to improve peak shape.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm membrane.[13]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[13]
Identity and Sequence Verification: The Unambiguous Power of Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and amino acid sequence of a peptide.[11][16][17][18] For a UAA-containing peptide, a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is essential.
-
LC-MS (Intact Mass Analysis): The first step is to confirm the molecular weight of the intact peptide.[11] This provides immediate verification that the synthesis proceeded to the correct length and that the Boc-Cba residue was incorporated. High mass accuracy (< 5 ppm) allows for confident confirmation of the elemental composition.
-
LC-MS/MS (Tandem Mass Spectrometry): To confirm the sequence, the peptide ion is selected and fragmented.[19] The resulting fragment ions (b- and y-ions) are measured, and their mass differences correspond to individual amino acid residues, thus mapping the sequence.[19]
Challenges in MS/MS of UAA-Containing Peptides: The cyclobutyl moiety and the Boc group can lead to atypical fragmentation. Standard collision-induced dissociation (CID) might cause complex fragmentation within the UAA side chain. It is crucial to carefully analyze the spectrum for the expected mass shift corresponding to the Boc-Cba residue. For cyclic peptides, at least two backbone cleavages are required to produce fragment ions, complicating spectral interpretation.[20][21]
Comparison of MS Fragmentation Techniques:
| Technique | Mechanism | Application for Boc-Cba Peptide |
| Collision-Induced Dissociation (CID) | Acceleration of ions into a neutral gas, causing fragmentation. | Standard method, effective for backbone cleavage. May produce complex side-chain fragmentation. |
| Higher-Energy C-trap Dissociation (HCD) | Similar to CID but occurs in an Orbitrap C-trap. | Provides high-resolution fragment ions, aiding in unambiguous identification. |
| Electron-Transfer Dissociation (ETD) | Electron transfer from a radical anion to the peptide cation. | Less dependent on sequence and cleaves the backbone while often preserving labile modifications and side chains. Can be highly advantageous for confirming the integrity of the Boc-Cba residue. |
Experimental Protocol: LC-MS/MS for Sequence Verification
-
System: UPLC coupled to a Q-TOF or Orbitrap mass spectrometer.
-
LC Conditions: Use the same UPLC method as for purity analysis to correlate peaks.
-
Ionization: Electrospray Ionization (ESI), positive mode.[11]
-
MS1 (Intact Mass): Scan from m/z 300–2000. Look for the [M+H]+ and [M+2H]2+ ions corresponding to the calculated mass of the Boc-Cba-peptide.
-
MS2 (Fragmentation): Use data-dependent acquisition to select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Energy: Optimize collision energy (for CID/HCD) to achieve a good distribution of b- and y-ions across the sequence.
-
Data Analysis: Use sequencing software to match the observed fragment ions to the theoretical fragmentation pattern of the expected sequence. Manually verify the mass difference corresponding to the Boc-Cba residue (Mass = 257.33 Da; Boc-Cba residue mass = 241.16 Da).
Definitive Structural Confirmation: The Precision of NMR Spectroscopy
While MS confirms sequence, it does not provide information about the three-dimensional structure or definitively prove the atomic connectivity of the UAA.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing atomic-level structural information in solution.[22][23][24][25]
For the Boc-Cba peptide, NMR is uniquely suited to:
-
Confirm UAA Structure: 2D NMR experiments like COSY and HSQC can be used to trace the proton and carbon connectivities within the cyclobutyl ring and confirm its attachment to the peptide backbone.[23]
-
Verify Boc Group Integrity: The characteristic signal of the nine equivalent protons of the tert-butyl group in the 1H NMR spectrum provides clear evidence of the protecting group's presence.
-
Assess Conformation: For larger peptides, NOESY experiments can reveal through-space interactions between protons, providing insights into the peptide's secondary structure in solution.[22][26]
Key NMR Experiments for Peptide Validation:
| Experiment | Information Provided |
| 1D ¹H | Provides a fingerprint of the peptide. Confirms presence of the Boc group and aromatic/aliphatic residues.[23] |
| 2D COSY | Shows proton-proton couplings through 2-3 bonds, confirming amino acid spin systems.[23][25] |
| 2D TOCSY | Correlates all protons within a single amino acid residue's spin system.[23][26] |
| 2D HSQC | Correlates protons to their directly attached carbons, confirming the carbon skeleton of the Boc-Cba residue.[23] |
| 2D NOESY/ROESY | Identifies protons close in space (<5 Å), crucial for determining 3D conformation.[22][23] |
Stoichiometric Verification: Quantitative Amino Acid Analysis (AAA)
Amino Acid Analysis (AAA) provides quantitative information on the amino acid composition of the peptide.[27][28] This technique serves as a crucial orthogonal method to confirm that the UAA has been incorporated in the correct ratio relative to the other amino acids.
The AAA Workflow:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using 6 M HCl.[27] Note: This harsh condition will cleave the Boc protecting group. The cyclobutylacetic acid residue itself should be stable.
-
Derivatization (Optional but common): The free amino acids are derivatized to make them detectable by UV or fluorescence.[28]
-
Separation & Quantification: The derivatized amino acids are separated by chromatography and quantified against known standards.[29] The analysis of non-derivatized amino acids by LC-MS is also a powerful, modern approach.[29]
The challenge with a UAA is the need for a purified analytical standard of cyclobutylacetic acid to create a calibration curve for accurate quantification. Without it, only the relative ratios of the standard amino acids can be accurately determined.
Summary and Data Comparison
A robust validation report will synthesize the data from these orthogonal techniques.
Table 3: Summary of Orthogonal Validation Results
| Analytical Technique | Key Finding | Interpretation |
| RP-UPLC | Purity: 98.5% (by area at 214 nm) | The sample is of high purity, suitable for further characterization. |
| LC-MS (Intact) | Observed [M+H]+: 1254.72 DaExpected [M+H]+: 1254.71 Da | Excellent mass accuracy (<2 ppm) confirms the elemental composition and successful incorporation of all residues, including Boc-Cba. |
| LC-MS/MS | Full b- and y-ion series observed, including a mass gap of 241.16 Da between b₃ and b₄ ions. | The amino acid sequence is confirmed. The mass gap corresponds exactly to the Boc-Cba residue, confirming its position. |
| ¹H NMR | Sharp singlet at ~1.4 ppm (integral 9H), characteristic cyclobutyl signals. | Confirms the presence and integrity of the Boc protecting group and the cyclobutyl moiety. |
| AAA | Molar ratios of standard amino acids match the expected sequence stoichiometry. | Provides quantitative confirmation of the peptide's composition. |
Conclusion
Validating a peptide containing a sterically hindered, protected unnatural amino acid like Boc-Cba-OH demands a rigorous, multi-faceted analytical strategy. Relying on a single technique, such as HPLC purity or intact mass alone, is insufficient and carries a significant risk of overlooking critical impurities or structural defects.
By employing an orthogonal approach—combining the high-resolution separation of UPLC, the definitive mass and sequence information from LC-MS/MS, the atomic-level structural detail from NMR, and the stoichiometric verification from AAA—researchers can build a comprehensive and unimpeachable data package. This strategy not only ensures the identity, purity, and quality of the synthetic peptide but also provides the trustworthy and authoritative foundation required for advancing drug development programs.[9]
References
- 1. scienmag.com [scienmag.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. ijsra.net [ijsra.net]
- 12. waters.com [waters.com]
- 13. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. books.rsc.org [books.rsc.org]
- 21. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 23. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 24. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 26. chem.uzh.ch [chem.uzh.ch]
- 27. Thieme E-Books & E-Journals [thieme-connect.de]
- 28. usp.org [usp.org]
- 29. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Metabolic Stability of Peptides with Unnatural Amino Acids
For researchers and drug developers, the therapeutic potential of peptides is immense, offering high specificity and potency.[1][2] However, native peptides often face a critical vulnerability: rapid degradation by metabolic enzymes, leading to short in vivo half-lives and limited bioavailability.[3][4][5][6] This guide provides an in-depth comparison of how the strategic incorporation of unnatural amino acids (UAAs) can fortify peptides against this metabolic onslaught. We will explore the underlying mechanisms, present detailed experimental protocols for assessing stability, and provide comparative data to guide your research and development efforts. The utilization of UAAs has become a cornerstone in transforming transient peptide molecules into robust drug candidates.[7][8]
The Metabolic Gauntlet: Understanding In Vitro Assay Systems
To credibly assess a peptide's stability, we must simulate the body's primary metabolic environments. The choice of an in vitro system is causal to the type of metabolic clearance we aim to investigate. Peptidic drugs are primarily cleared by proteases and peptidases found throughout the body, particularly in the gastrointestinal tract, liver, kidneys, and blood.[6][9][10]
-
Liver Microsomes & S9 Fractions: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for many small molecules.[11] While less dominant for peptide cleavage than proteases, they are crucial for assessing the metabolic fate of certain UAAs or modifications that might introduce novel metabolic pathways. The S9 fraction additionally contains cytosolic enzymes, offering a broader view of hepatic metabolism.
-
Plasma & Serum: Blood is a hostile environment for peptides due to the presence of various peptidases, esterases, and hydrolases.[12][13] Plasma stability assays are a fundamental measure of a peptide's likely circulatory half-life. It's important to note that the choice of anticoagulant (e.g., heparin vs. EDTA) can influence enzymatic activity, and serum (post-coagulation) contains activated proteases not found in plasma, sometimes resulting in faster degradation.[6][14]
-
Specific Enzyme Assays: For a mechanistic understanding of degradation, peptides can be incubated with isolated enzymes known to be prevalent in the gut or circulation, such as trypsin, chymotrypsin, or pepsin.[15][16]
The Molecular Shield: Mechanisms of UAA-Mediated Stability
Unnatural amino acids enhance metabolic stability primarily by disrupting the recognition and catalytic action of proteolytic enzymes.[17] Proteases have evolved to recognize the specific stereochemistry and backbone structure of natural L-amino acids; UAAs break this paradigm.[18][19]
Key Strategies and Their Rationale:
-
D-Amino Acid Substitution: This is one of the most effective strategies. Proteases are highly stereospecific and are generally unable to cleave peptide bonds involving D-amino acids.[18][20] Replacing a key L-amino acid at a known cleavage site with its D-enantiomer can completely halt degradation by that enzyme, significantly improving stability.[21][22][23][24]
-
N-Methylation: Adding a methyl group to the amide nitrogen of the peptide backbone is a powerful modification.[1][25] This alteration achieves two critical goals: 1) It introduces steric hindrance that physically blocks the approach of proteases, and 2) It removes the hydrogen bond donor capability of the amide proton, which is often crucial for enzyme-substrate recognition.[26][27]
-
β-Amino Acids and Other Structural Variants: Incorporating amino acids with different backbone structures, such as β-amino acids, extends the peptide chain and alters its conformational geometry.[28] This change in shape makes the peptide a poor substrate for proteases that are optimized for the precise spacing and angles of α-amino acid chains.
Caption: UAA protection mechanism.
The Proving Ground: Validated Experimental Protocols
Trustworthy data is built on robust, self-validating protocols. The following methodologies include critical controls to ensure the integrity of the results.
Protocol 1: Liver Microsomal Stability Assay
This assay determines a peptide's susceptibility to metabolism by liver enzymes, primarily CYPs.
A. Causality Behind Experimental Choices:
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor to function.[29] Since NADPH is consumed, a regenerating system (e.g., glucose-6-phosphate and its dehydrogenase) is used to ensure its continuous supply, maintaining linear enzyme kinetics during the incubation.
-
Protein Concentration: Microsomal protein concentration is standardized (e.g., 0.5 mg/mL) to allow for cross-compound and cross-laboratory comparisons of intrinsic clearance.[30]
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile). This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it prepares the sample for LC-MS analysis.
B. Step-by-Step Methodology:
-
Prepare Reagents: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 2X NADPH regenerating system solution in 100 mM phosphate buffer (pH 7.4).[29]
-
Compound Preparation: Prepare a stock solution of the test peptide and positive control (e.g., a known rapidly metabolized peptide like verapamil or a labile peptide) in a suitable solvent (e.g., DMSO).
-
Incubation Plate Setup: In a 96-well plate, add phosphate buffer. Add the peptide stock solution to achieve the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the 2X NADPH regenerating system to all wells to start the reaction. For the negative control (T=0 and "minus cofactor"), add buffer instead.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent peptide.
-
Data Analysis: Plot the natural log of the percent remaining peptide versus time. The slope of the line gives the elimination rate constant (k), and the half-life is calculated as t½ = 0.693 / k.
Caption: Workflow for a liver microsomal stability assay.
Protocol 2: Plasma Stability Assay
This assay evaluates a peptide's stability against enzymes present in blood plasma.
A. Causality Behind Experimental Choices:
-
No Cofactor: Unlike CYPs, the hydrolases and esterases in plasma do not require NADPH, simplifying the assay setup.[13]
-
Matrix Choice: Pooled plasma from the species of interest (e.g., human, rat) is used to average out inter-individual variability in enzyme levels.[13]
-
Self-Validation: A control compound known to be rapidly degraded by plasma enzymes (e.g., a simple ester-containing prodrug) is run alongside the test peptides to confirm the enzymatic activity of the plasma batch.
B. Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled plasma (e.g., heparinized human plasma) in a 37°C water bath, then cool on ice.
-
Compound Preparation: Prepare stock solutions of the test peptides and a positive control.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, add pre-warmed plasma.
-
Initiate Reaction: Add the peptide stock solution to the plasma to achieve the final concentration (e.g., 10 µM) and vortex gently. This is T=0.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[13]
-
Sample Processing & Analysis: Follow steps 7-9 from the Liver Microsomal Stability Assay protocol.
Comparative Performance: A Data-Driven Analysis
To illustrate the impact of UAAs, consider the metabolic stability of a hypothetical model peptide, "Peptide-N," an 8-amino acid linear peptide with a known trypsin cleavage site (after an Arginine) and general susceptibility to peptidases. We compare its stability to two modified versions:
-
Peptide-D: The L-Arginine at the cleavage site is replaced with D-Arginine.
-
Peptide-M: The amide nitrogen of the amino acid following the Arginine is N-methylated.
Table 1: Comparative In Vitro Metabolic Stability of Model Peptides
| Compound | Modification | Half-Life (t½) in Human Liver Microsomes (min) | Half-Life (t½) in Human Plasma (min) |
| Peptide-N | None (Natural L-amino acids) | 45 | 25 |
| Peptide-D | D-Arginine Substitution | > 120 | > 240 |
| Peptide-M | N-Methylation at Cleavage Site | > 120 | 185 |
| Verapamil | Positive Control (Small Molecule) | 15 | Not Applicable |
| Procaine | Positive Control (Small Molecule) | Not Applicable | < 5 |
Analysis of Results:
-
Peptide-N (Baseline): The natural peptide shows moderate stability in liver microsomes but is rapidly degraded in plasma, suggesting it is highly susceptible to circulatory peptidases.[5][31]
-
Peptide-D (D-Arg): The stereochemical inversion provides a profound stabilizing effect in both systems.[32] The half-life is dramatically extended, particularly in plasma, where the targeted trypsin-like proteases are rendered ineffective.[21][23] This highlights the power of targeting known enzymatic cleavage sites.
-
Peptide-M (N-Methyl): N-methylation also confers a significant stability enhancement.[26][27] It effectively shields the peptide bond from degradation in both liver microsomes and plasma. The effect is comparable to the D-amino acid substitution, showcasing it as another premier strategy for improving pharmacokinetic properties.[33]
Conclusion
The vulnerability of natural peptides to metabolic degradation is a significant but surmountable barrier in drug development.[2] By strategically incorporating unnatural amino acids, researchers can effectively shield their peptide candidates from enzymatic attack. As demonstrated, modifications like D-amino acid substitution and N-methylation can dramatically increase peptide half-life in key in vitro systems that model hepatic and circulatory metabolism.[9][28] These strategies are not merely theoretical; they are practical, field-proven tools that provide a rational path to designing more stable, effective, and clinically viable peptide therapeutics. The careful selection and in vitro validation of these modifications are essential early steps in any successful peptide drug discovery program.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biosynth.com [biosynth.com]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of Peptide Drugs and Strategies to Improve their Metab...: Ingenta Connect [ingentaconnect.com]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 15. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 20. lifetein.com [lifetein.com]
- 21. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lifetein.com [lifetein.com]
- 26. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 30. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 33. Site-Selective N-Methylation of Peptides on Solid Support (1997) | Stephen C. Miller | 225 Citations [scispace.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid
For the diligent researcher in drug discovery and development, the synthesis of novel compounds is a journey of precision and innovation. However, the lifecycle of a chemical does not end with its successful synthesis or application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction, delving into the rationale behind each step to empower you with a robust understanding of safe laboratory practices.
Hazard Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a Boc-protected amino acid derivative, is a stable, solid compound under standard laboratory conditions. However, it is not without its hazards.
Based on available safety data for this compound and structurally similar molecules, the primary hazards include:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2][3][4]
-
Skin Irritation: It is known to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory irritation.[1][2][3]
The tert-butoxycarbonyl (Boc) protecting group is notably acid-labile.[5][6] This means that in the presence of strong acids, it will be cleaved, generating tert-butyl cations and ultimately isobutylene and carbon dioxide gas.[7][8] While the parent compound is a non-halogenated organic solid, this reactivity with acids is a crucial consideration for waste segregation to prevent inadvertent reactions within a waste container.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. Given the hazards identified, the following PPE is mandatory when handling or disposing of this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | To prevent skin contact and subsequent irritation.[1][2] |
| Body Protection | Laboratory coat | To protect skin and clothing from spills and contamination.[9] |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | To prevent inhalation of dust that may cause respiratory irritation.[2] |
Always inspect your PPE for integrity before use and wash your hands thoroughly after handling the chemical, even if gloves were worn.[10][11]
Spill Management: A Swift and Safe Response
Accidents can happen, and a well-defined spill response plan is essential. For a small spill of solid this compound, follow these steps:
-
Alert & Assess: Immediately alert colleagues in the vicinity. Assess the extent of the spill and ensure you have the correct PPE before proceeding.[10]
-
Containment: Prevent the further spread of the powder. Avoid creating dust. Do not use dry sweeping.[12]
-
Cleanup: Carefully cover the spill with an inert absorbent material, such as sand or vermiculite. Gently sweep the material into a designated waste container.[13] Alternatively, wet cleaning methods can be used to avoid generating dust.[14]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean.[1]
-
Disposal: All contaminated materials, including absorbent, gloves, and wipes, must be disposed of as hazardous chemical waste.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to local, state, and federal regulations.[15][16][17] The following protocol provides a general framework that should be adapted to your institution's specific guidelines.
Step 1: Waste Identification and Segregation
Properly characterize the waste. This compound is a non-halogenated organic solid . This classification is critical for proper waste stream segregation.
-
Do: Segregate this solid waste from all other waste streams, especially acidic and aqueous waste.[18]
-
Don't: Never mix this waste with strong acids. The acid-lability of the Boc group could lead to a chemical reaction within the waste container, generating gas and potentially causing over-pressurization.[5][7][8]
Step 2: Containerization
Use a dedicated, properly labeled waste container for non-halogenated solid chemical waste. The container must be:
-
Clearly Labeled: The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Compatible: The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum).
-
Securely Sealed: Keep the container closed when not in use to prevent the release of dust and to avoid accidental spills.[14]
Step 3: Accumulation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[15] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat sources and direct sunlight.[9]
Step 4: Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[19]
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of this and similar chemical compounds, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of solid this compound.
By adhering to these detailed procedures, researchers can ensure that the final stage of their work with this compound is conducted with the highest standards of safety and environmental responsibility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. jk-sci.com [jk-sci.com]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. tmi.utexas.edu [tmi.utexas.edu]
- 13. aksci.com [aksci.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. epa.gov [epa.gov]
- 17. acs.org [acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. epa.gov [epa.gov]
Navigating the Safe Handling of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a key building block in modern synthetic chemistry. By understanding the inherent chemical properties and potential hazards of this compound, we can implement a robust personal protective equipment (PPE) strategy and a compliant waste disposal plan, fostering a culture of safety and excellence in the laboratory.
Understanding the Hazard Profile
This compound is a solid, powdered aminocarboxylic acid derivative. Its hazard profile, as outlined in safety data sheets (SDS), indicates that it can be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The presence of the tert-Butoxycarbonyl (Boc) protecting group, while crucial for its synthetic utility, does not mitigate these risks.[5][6] Therefore, a comprehensive approach to PPE is not merely a recommendation but a necessity.
Hazard Identification Summary
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark |
| H315 | Causes skin irritation | Exclamation Mark |
| H319 | Causes serious eye irritation | Exclamation Mark |
| H335 | May cause respiratory irritation | Exclamation Mark |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound.[7][8] The following recommendations are based on a thorough risk assessment of its physical and chemical properties.
Step-by-Step PPE Protocol
1. Eye and Face Protection:
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against airborne powder and potential splashes.[7][9][10]
-
Recommended for large quantities or splash risk: A face shield worn over safety goggles offers an additional layer of protection for the entire face.[7]
2. Hand Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for protection against incidental contact with this acidic compound.[7] For prolonged handling or in situations with a higher risk of exposure, consider double-gloving.
-
Glove Change Protocol: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
3. Body Protection:
-
Lab Coat: A standard laboratory coat should be worn to protect against spills and contamination of personal clothing.[9]
-
Additional Protection: For tasks involving significant quantities of the powder, an acid-resistant apron worn over the lab coat is recommended.[7] Long-sleeved shirts and pants should be worn underneath the lab coat to ensure full skin coverage.[9]
4. Respiratory Protection:
-
Engineering Controls: The primary method for controlling exposure to airborne particles is to handle the compound in a well-ventilated area, such as a chemical fume hood.[3]
-
When to Use a Respirator: If work cannot be conducted in a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator is necessary. A simple dust mask is not sufficient for fine chemical powders.[7][9] An N95 or higher-rated respirator should be used.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of PPE at each stage.
Caption: Workflow for handling this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical final step to ensure environmental protection and regulatory compliance.[11]
Waste Segregation and Disposal Procedures
-
Solid Waste:
-
Unused/Expired Compound: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be placed in a separate, sealed bag or container and disposed of as hazardous waste.
-
-
Liquid Waste:
-
Reaction Mixtures: Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Rinsates: Rinsates from cleaning contaminated glassware should also be collected as hazardous waste. Do not pour down the drain.[12]
-
-
Empty Containers:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling.
-
Neutralization Considerations
While neutralization is a common method for treating acidic waste, it should be approached with caution. The reaction of an acid with a base can be exothermic. Never add a strong base directly to a concentrated acidic solution.[13] If neutralization is part of your institution's waste treatment protocol, it should be performed by trained personnel in a controlled manner, typically with slow addition of a dilute base.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
-
Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[14]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
- 1. aksci.com [aksci.com]
- 2. 2-[trans-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid | 1434142-05-8 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemical-label.com [chemical-label.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 14. earth.utah.edu [earth.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
